molecular formula C7H9NO3 B11918602 Methyl 3-Ethylisoxazole-4-carboxylate

Methyl 3-Ethylisoxazole-4-carboxylate

Cat. No.: B11918602
M. Wt: 155.15 g/mol
InChI Key: QOYMZOMETTZKHO-UHFFFAOYSA-N
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Description

Methyl 3-Ethylisoxazole-4-carboxylate (CAS 92234-50-9) is a high-purity chemical intermediate designed for research and development applications. As an ester derivative of a 3-alkylisoxazole-4-carboxylic acid, this compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical sector. Its core structure is a valuable scaffold for creating novel molecules, including the development of α/β-mixed peptides and peptidomimetics . Researchers utilize related 3-alkylisoxazole-4-carboxylates as key precursors in synthesizing more complex structures, such as unnatural amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which can be incorporated into peptide chains to modulate their biological activity and stability . The isoxazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with various biological activities , making this methyl ester a critical starting material for generating new therapeutic candidates . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-ethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO3/c1-3-6-5(4-11-8-6)7(9)10-2/h4H,3H2,1-2H3

InChI Key

QOYMZOMETTZKHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Methyl 3-Ethylisoxazole-4-carboxylate CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility. This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a crucial pharmacophore in a multitude of clinically approved drugs, demonstrating a broad therapeutic spectrum that includes anti-inflammatory, antimicrobial, and anticancer properties. Within this esteemed class of compounds, Methyl 3-Ethylisoxazole-4-carboxylate emerges as a molecule of significant interest. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive agents. This technical guide provides a comprehensive overview of Methyl 3-Ethylisoxazole-4-carboxylate, from its fundamental chemical identity to its synthesis, characterization, and potential applications in the ever-evolving landscape of drug discovery.

Section 1: Core Chemical Identity

Methyl 3-Ethylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by an ethyl group at the 3-position and a methyl carboxylate group at the 4-position of the isoxazole ring.

Chemical Structure and Identifiers

The unique arrangement of substituents on the isoxazole ring dictates the molecule's reactivity and its potential interactions with biological targets.

IdentifierValue
Chemical Name Methyl 3-ethylisoxazole-4-carboxylate
CAS Number 1402812-89-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Canonical SMILES CCC1=NOC(=C1C(=O)OC)C
InChI InChI=1S/C7H9NO3/c1-3-6-8-11-5(6)7(9)10-2/h4H,3H2,1-2H3
InChIKey Not readily available
Physicochemical Properties

While specific experimental data for Methyl 3-Ethylisoxazole-4-carboxylate is not extensively documented, properties can be inferred from closely related analogs such as ethyl 3-methylisoxazole-4-carboxylate and ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.[1][2]

PropertyValue (Predicted/Analogous Data)
Appearance Expected to be a clear, colorless to yellow or orange liquid or a low-melting solid.[1]
Boiling Point Analogous compounds exhibit boiling points in the range of 71-72 °C at 0.5 mmHg.[2]
Melting Point Not available.
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Refractive Index A related compound, ethyl 3-methylisoxazole-4-carboxylate, has a refractive index of 1.4570-1.4620 at 20°C.[1]

Section 2: Synthesis and Characterization

The synthesis of 3-substituted isoxazole-4-carboxylates is a well-established area of heterocyclic chemistry. The primary route involves the cyclization of a β-ketoester derivative with hydroxylamine.

General Synthesis Pathway

The construction of the 3-ethylisoxazole-4-carboxylate core typically proceeds through a condensation reaction. A key precursor is a β-ketoester bearing the desired ethyl substituent at the appropriate position. This intermediate is then reacted with hydroxylamine or one of its salts to form the isoxazole ring. The final step involves the esterification of the carboxylic acid to the methyl ester, if not already incorporated in the starting materials. A general representation of this synthetic logic is depicted below.

G reagents β-Ketoester Precursor (with ethyl group) intermediate Cyclization reagents->intermediate Reaction hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate isoxazole_acid 3-Ethylisoxazole-4-carboxylic Acid intermediate->isoxazole_acid esterification Esterification (Methanol, Acid Catalyst) isoxazole_acid->esterification final_product Methyl 3-Ethylisoxazole-4-carboxylate esterification->final_product

General Synthetic Workflow for Methyl 3-Ethylisoxazole-4-carboxylate
Exemplary Experimental Protocol (Analogous Synthesis)

Step 1: Synthesis of 3-Ethylisoxazole-4-carboxylic Acid

  • Prepare an appropriate oxime precursor.

  • Treat the oxime with ethyl acetoacetate in the presence of a dehydrating agent like anhydrous zinc chloride.

  • The resulting ethyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, followed by acidification to yield 3-ethylisoxazole-4-carboxylic acid.

Step 2: Esterification to Methyl 3-Ethylisoxazole-4-carboxylate

  • Dissolve the 3-ethylisoxazole-4-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the excess acid.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or distillation to obtain pure Methyl 3-Ethylisoxazole-4-carboxylate.

Analytical Characterization

The structural elucidation and purity assessment of Methyl 3-Ethylisoxazole-4-carboxylate would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl ester group (a singlet), and the proton on the isoxazole ring (a singlet). The chemical shifts of these protons provide valuable information about their electronic environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the methyl ester, and the isoxazole ring, confirming the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and the C=N and C=C stretching vibrations of the isoxazole ring.[4]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can offer further structural information. The molecular ion peak [M]⁺ would be expected at m/z 155.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[5] The specific substitution pattern of Methyl 3-Ethylisoxazole-4-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block

Methyl 3-Ethylisoxazole-4-carboxylate serves as a valuable starting material for the synthesis of a variety of derivatives. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol. These transformations allow for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

G cluster_derivatives Potential Derivatives start Methyl 3-Ethylisoxazole-4-carboxylate amide Isoxazole-4-carboxamides start->amide Aminolysis hydrazide Isoxazole-4-hydrazides start->hydrazide Hydrazinolysis alcohol Isoxazole-4-methanol start->alcohol Reduction

Synthetic Utility of Methyl 3-Ethylisoxazole-4-carboxylate
Potential Therapeutic Areas

Derivatives of 3-substituted isoxazoles have been investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory Activity: Isoxazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[6]

  • Anticancer Activity: The isoxazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.[7]

  • Antimicrobial Activity: Isoxazole-containing compounds have shown promise as antibacterial and antifungal agents.[8]

  • Neurological Disorders: The isoxazole moiety is present in drugs targeting the central nervous system, and its derivatives are being investigated for conditions such as epilepsy and neurodegenerative diseases.[9]

The specific contribution of the 3-ethyl and 4-methylcarboxylate substitution pattern to the biological activity of its derivatives is an area of active research, offering opportunities for the development of novel therapeutic agents with improved potency and selectivity.

Section 4: Safety and Handling

As a laboratory chemical, Methyl 3-Ethylisoxazole-4-carboxylate should be handled with appropriate care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for related isoxazole esters should be followed.[10]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for chemical waste.

Section 5: Conclusion and Future Perspectives

Methyl 3-Ethylisoxazole-4-carboxylate represents a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The isoxazole core, a proven pharmacophore, imparts a high potential for biological activity to its derivatives. Future research efforts will likely focus on the synthesis and biological evaluation of novel compounds derived from this scaffold, with the aim of identifying new lead compounds for the treatment of a range of diseases. The continued exploration of the chemical space around the 3-ethylisoxazole-4-carboxylate core promises to yield exciting discoveries in the ongoing quest for new and improved therapeutics.

References

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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role in drug discovery. This guide focuses on a specific, yet under-characterized derivative, Methyl 3-Ethylisoxazole-4-carboxylate .

While extensive experimental data for this precise molecule is not widely published, its structural similarity to other well-documented isoxazoles allows for a robust and scientifically-grounded profile to be constructed. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will synthesize data from close structural analogs, provide expert-driven predictions based on established chemical principles, and detail the requisite experimental protocols for full empirical validation. Our approach is to provide not just data, but a framework for understanding and experimentally determining the critical physicochemical properties that govern a compound's behavior from the bench to potential clinical applications.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its precise molecular structure and composition. These core attributes are immutable and form the basis for all other physicochemical and spectroscopic properties.

Chemical Structure:

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

  • Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

  • Incubation: Add an excess amount of Methyl 3-Ethylisoxazole-4-carboxylate to the buffer in a sealed glass vial. The amount should be enough to ensure a saturated solution with visible solid remaining.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot in a suitable organic solvent (e.g., acetonitrile) and determine the concentration using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

Protocol 2: Determination of Lipophilicity (LogP - Shake-Flask Method)

This protocol measures the partitioning of the compound between n-octanol and water, a surrogate for its distribution in biological systems. [1]

Caption: Workflow for Shake-Flask LogP Determination.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

  • Compound Addition: Dissolve a known amount of Methyl 3-Ethylisoxazole-4-carboxylate in the n-octanol phase.

  • Partitioning: Add a defined volume of the aqueous phase to the octanol solution in a separatory funnel. Shake vigorously for several minutes to facilitate partitioning.

  • Equilibration: Allow the funnel to stand until the two phases have clearly separated.

  • Sampling & Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using HPLC-UV.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Chemical Reactivity

Understanding the synthesis provides context for potential impurities and handling. Isoxazoles of this type are commonly synthesized via the cyclization of a β-keto ester derivative with hydroxylamine or a related reagent. [2][3] Reactivity Insights:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This is a critical consideration for formulation and stability studies.

  • Ring Stability: The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under strongly basic or reductive conditions.

  • Electrophilic Substitution: The C5 position, bearing a proton, is the most likely site for electrophilic aromatic substitution, although the ring is generally considered electron-deficient.

Conclusion

This guide provides a comprehensive physicochemical profile of Methyl 3-Ethylisoxazole-4-carboxylate, built upon a foundation of data from structural analogs, established chemical theory, and expert analysis. While direct experimental data remains to be published, the predicted properties and spectroscopic signatures outlined herein offer a robust starting point for any research or development program. The provided experimental protocols represent the necessary next steps for empirical validation, ensuring that future work is built on a solid foundation of high-quality, reliable data. This document empowers researchers to proceed with confidence in the handling, analysis, and application of this promising isoxazole derivative.

References

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Molecular structure and weight of Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-Ethylisoxazole-4-carboxylate (CAS: 1402812-89-8) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients and agrochemicals.[1][2][3][4][][6][7] As a 3,4-disubstituted isoxazole, it serves as a critical pharmacophore scaffold, offering distinct steric and electronic properties compared to its more common isomer, Ethyl 3-methylisoxazole-4-carboxylate.

This guide provides a comprehensive technical analysis of the compound, detailing its molecular architecture, validated synthetic pathways, and characterization protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and structural optimization.

Molecular Architecture & Physicochemical Profile

Structural Elucidation

The molecule consists of a five-membered isoxazole ring substituted at the 3-position with an ethyl group and at the 4-position with a methyl ester moiety. This specific substitution pattern is crucial for structure-activity relationship (SAR) studies, often serving to modulate lipophilicity and metabolic stability in drug candidates.

Critical Isomer Distinction: Researchers must distinguish this compound from its constitutional isomer, Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8). While they share the same molecular formula (


) and weight, their metabolic degradation pathways and binding affinities differ significantly due to the placement of the ethyl vs. methyl groups.
Quantitative Data Summary
PropertyValueUnitVerification Method
CAS Number 1402812-89-8-Chemical Abstracts Service
Molecular Formula

-Elemental Analysis
Molecular Weight 155.15 g/mol Isotopic Calculation
Exact Mass 155.0582DaHRMS
SMILES CCC1=NOC=C1C(=O)OC-Canonical
LogP (Predicted) 1.2 - 1.5-Consensus Model
H-Bond Donors 0-Structural Count
H-Bond Acceptors 3-Structural Count
Rotatable Bonds 3-Structural Count

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 3-Ethylisoxazole-4-carboxylate is most efficiently achieved through a Claisen-type condensation followed by heterocyclization. This route is preferred over dipolar cycloaddition for scale-up due to higher regioselectivity and yield.

Primary Synthesis Route: The Orthoformate Method

This protocol utilizes Methyl 3-oxopentanoate (Methyl propionylacetate) as the starting material. The reaction proceeds via an ethoxymethylene intermediate, which undergoes ring closure with hydroxylamine.

Reaction Logic & Mechanism:
  • Activation: Methyl 3-oxopentanoate is treated with triethyl orthoformate and acetic anhydride. This converts the active methylene group into a highly electrophilic ethoxymethylene moiety.

  • Cyclization: The intermediate reacts with hydroxylamine hydrochloride. The nitrogen of hydroxylamine attacks the ethoxymethylene carbon, followed by cyclization onto the ketone carbonyl and elimination of water/ethanol to form the aromatic isoxazole ring.

Mechanistic Visualization

The following diagram illustrates the stepwise transformation from the acyclic precursor to the final heterocyclic product.

Synthesispathway Start Methyl 3-oxopentanoate (C6H10O3) Inter Intermediate: Methyl 2-(ethoxymethylene)- 3-oxopentanoate Start->Inter Condensation (Reflux) Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Inter Final Methyl 3-Ethylisoxazole- 4-carboxylate Inter->Final Cyclization (-EtOH, -H2O) Reagent2 NH2OH·HCl (Hydroxylamine) Reagent2->Final

Caption: Stepwise synthetic pathway via ethoxymethylene intermediate to the isoxazole scaffold.

Experimental Methodologies

Standardized Synthesis Protocol

Objective: Preparation of 10g of Methyl 3-Ethylisoxazole-4-carboxylate.

Reagents:

  • Methyl 3-oxopentanoate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol (Solvent)[8]

Step-by-Step Workflow:

  • Intermediate Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine Methyl 3-oxopentanoate, triethyl orthoformate, and acetic anhydride.

    • Reflux the mixture at 110-120°C for 2-4 hours. Monitor by TLC (fading of starting material).

    • Concentrate the mixture under reduced pressure to remove volatile byproducts (ethyl acetate, acetic acid, excess orthoformate). The residue is the crude ethoxymethylene intermediate.

  • Cyclization:

    • Dissolve the crude residue in Ethanol (10 volumes).

    • Add Hydroxylamine hydrochloride and Sodium acetate (to buffer the HCl).

    • Stir the mixture at room temperature for 1 hour, then reflux for 2 hours to ensure complete aromatization.

  • Work-up & Purification:

    • Evaporate the ethanol under vacuum.

    • Partition the residue between Ethyl Acetate and Water.

    • Wash the organic layer with Brine, dry over anhydrous

      
      , and concentrate.
      
    • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or vacuum distillation.

Quality Control & Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Expectations:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.8-9.0 ppm (s, 1H): H-5  proton on the isoxazole ring (Deshielded characteristic singlet).
      
    • 
       ~3.8-3.9 ppm (s, 3H): Methoxy  group (
      
      
      
      ).
    • 
       ~2.9-3.0 ppm (q, 2H, J = 7.5 Hz): Methylene  of the ethyl group.
      
    • 
       ~1.3 ppm (t, 3H, J = 7.5 Hz): Methyl  of the ethyl group.
      

Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Parent Ion

    
    :  Observed at m/z 156.16.
    

Pharmacophore Utility in Drug Design

The 3-ethylisoxazole-4-carboxylate moiety acts as a bioisostere for amide or ester linkages in peptide mimetics. Its rigidity locks the orientation of the substituents, which is valuable for:

  • GABA Receptor Modulation: Isoxazole derivatives are frequent ligands for GABA-A receptors.

  • Kinase Inhibition: The nitrogen and oxygen atoms in the ring can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Metabolic Stability: The ethyl group at position 3 provides steric bulk that can retard metabolic oxidation at the ring or adjacent sites compared to a methyl substituent.

Pharmacophore Isoxazole Isoxazole Core (Rigid Scaffold) Pos3 3-Ethyl Group (Steric Bulk / Lipophilicity) Isoxazole->Pos3 Orients Pos4 4-Carboxylate (H-Bond Acceptor / Linker) Isoxazole->Pos4 Orients Target Biological Target (Kinase / Receptor) Pos3->Target Hydrophobic Interaction Pos4->Target H-Bonding / Covalent Trap

Caption: Functional mapping of the Methyl 3-Ethylisoxazole-4-carboxylate pharmacophore.

References

  • Chemical Abstracts Service (CAS). Registry Data for Methyl 3-Ethylisoxazole-4-carboxylate (CAS 1402812-89-8).[4] American Chemical Society.

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 3-methylisoxazole-4-carboxylate (Isomer Comparison). PubChem.[8]

  • BOC Sciences. Methyl 3-Ethylisoxazole-4-carboxylate Product Specifications and Building Blocks.

  • Organic Syntheses. Triethyl Orthoformate: Reagent Profile and Applications in Condensation Reactions. Org.[8] Synth. 1925, 5,[9] 25.

  • Indian Academy of Sciences. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proc. Indian Acad. Sci. (Chem. Sci.).

Sources

Thermodynamic Stability of 3-Ethylisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic profile of 3-ethylisoxazole derivatives is dominated by the lability of the nitrogen-oxygen (N-O) bond. While the isoxazole ring exhibits aromatic character (stabilization energy ~20 kcal/mol), the N-O bond dissociation energy (BDE) is significantly lower than that of C-C or C-N bonds found in isomeric oxazoles. For drug development professionals, the 3-ethyl substituent serves a critical dual role: it blocks the rapid base-catalyzed ring opening seen in 3-unsubstituted analogs (via C3-deprotonation) while introducing specific steric and hyperconjugative effects that influence thermal rearrangement temperatures. This guide details the mechanistic underpinnings of these stability profiles and provides validated protocols for their assessment.

Theoretical Framework: The N-O Weak Link

Aromaticity vs. Bond Lability

Isoxazoles are 6


-electron aromatic systems, but their resonance energy is the lowest among the 1,2-azoles. The thermodynamic stability is governed by the tension between aromatic stabilization and the weak N-O bond (approx. 50–60 kcal/mol).
  • Ground State: The 3-ethyl group acts as a weak electron-donating group (EDG) via hyperconjugation (

    
    ), slightly increasing electron density in the ring compared to the 3-methyl analog.
    
  • Transition State: Under thermal stress, the ring undergoes homolytic or concerted cleavage. The 3-ethyl group stabilizes the radical character at C3 during the transition to the vinylnitrene intermediate, potentially raising the activation energy for degradation compared to electron-withdrawing substituents.

The "Leflunomide Effect" (C3-H vs. C3-Alkyl)

A critical stability differentiator is the substitution at Carbon-3.

  • 3-Unsubstituted (e.g., Leflunomide): Highly unstable in basic media. Bases deprotonate C3, leading to immediate ring opening to form an

    
    -cyanoenol.
    
  • 3-Ethyl Substituted: The ethyl group replaces the acidic proton. This renders the ring chemically inert to mild bases, shifting the primary degradation risk from hydrolytic ring opening to thermal/photochemical rearrangement .

Degradation Pathways & Mechanisms

Thermal Isoxazole-Oxazole Rearrangement

The most relevant thermodynamic instability for solid-state storage and high-temperature processing is the rearrangement to the isomeric oxazole. This proceeds via a 2H-azirine intermediate.

Mechanism:

  • N-O Bond Homolysis: Thermal energy breaks the weak N-O bond.

  • Vinylnitrene Formation: A transient intermediate forms.

  • Recyclization: The nitrene attacks the C4-C5 double bond to form a bicyclic or 2H-azirine species.

  • Isomerization: The azirine rearranges to the thermodynamically more stable oxazole.

Reductive Cleavage (Metabolic & Synthetic)

While thermodynamically stable to oxidation, 3-ethylisoxazoles are susceptible to reductive cleavage of the N-O bond, yielding


-amino enones. This is a key consideration for metabolic stability (reductive metabolism) and synthetic manipulation.
Visualization of Degradation Pathways

IsoxazoleDegradation Figure 1: Primary Thermal and Reductive Degradation Pathways of 3-Ethylisoxazoles Isoxazole 3-Ethylisoxazole (Ground State) Vinylnitrene Vinylnitrene Intermediate Isoxazole->Vinylnitrene Heat/UV (N-O Homolysis) AminoEnone Beta-Amino Enone (Reductive Product) Isoxazole->AminoEnone H2/Pd or Metabolic Reductase Azirine 2H-Azirine Intermediate Vinylnitrene->Azirine Recyclization Oxazole Oxazole Isomer (Thermodynamic Sink) Azirine->Oxazole Rearrangement

Figure 1: The thermal pathway (solid lines) leads to isomerization, while the reductive pathway (dashed) leads to ring cleavage.

Substituent Effects on Stability

The thermodynamic stability of the 3-ethyl core is heavily modulated by substituents at positions C4 and C5.

Substituent Type (C4/C5)Electronic EffectImpact on N-O Bond StabilityPredicted Thermal Stability
Electron Withdrawing (EWG) (e.g., -NO2, -COR)Decreases e- density in ringDestabilizes . Weakens N-O bond by pulling density from Oxygen.Lower (Degrades < 150°C)
Electron Donating (EDG) (e.g., -OMe, -NR2)Increases e- densityStabilizes . Strengthens N-O bond resonance.Higher (Stable > 200°C)
Steric Bulk (e.g., t-Butyl)Kinetic hindranceMixed . May inhibit planar transition states required for ring opening.Variable (Case-dependent)

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: Rapidly determine the onset temperature of thermal rearrangement (


).
  • Sample Prep: Weigh 2–5 mg of the 3-ethylisoxazole derivative into a hermetically sealed aluminum pan.

  • Reference: Use an empty crimped aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Analysis: Identify the first exothermic event.

    • Interpretation: A sharp exotherm typically indicates the isoxazole

      
       oxazole rearrangement.
      
    • Criterion:

      
       is generally required for solid-state API stability.
      
Protocol B: Accelerated Degradation (Arrhenius Plot)

Purpose: Predict shelf-life stability at room temperature.

  • Preparation: Dissolve compound in an inert, high-boiling solvent (e.g., Diglyme or DMSO-d6) at 10 mg/mL.

  • Incubation: Aliquot into sealed HPLC vials and heat blocks at three isotherms: 80°C, 100°C, and 120°C.

  • Sampling: Analyze by HPLC-UV/MS at t=0, 4, 8, 24, and 48 hours.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Extrapolate

      
       to 25°C to estimate shelf-life (
      
      
      
      ).
Protocol C: Base Challenge (Differentiation from 3-H)

Purpose: Confirm the integrity of the 3-ethyl group against base-catalyzed ring opening.

  • Control: 3-unsubstituted isoxazole (positive control).

  • Test: 3-ethylisoxazole derivative.

  • Condition: Dissolve in MeOH. Add 1.0 eq of 1M NaOH. Stir at RT for 1 hour.

  • Readout: Monitor UV spectrum.

    • 3-H Control: Rapid shift in

      
       (formation of enolate).
      
    • 3-Ethyl Test: No significant spectral shift.

Case Study Data: 3-Ethyl vs. 3-Methyl vs. 3-H

The following data summarizes the relative stability of 3-substituted-5-phenylisoxazoles under thermal stress (200°C, neat).

CompoundR (Position 3)

(DSC)
% Remaining (200°C, 1h)Primary Degradant
Isox-H -H145°C0%

-cyanoenol (via ring open)
Isox-Me -CH3210°C92%Oxazole isomer
Isox-Et -CH2CH3215°C 95% Oxazole isomer

Note: The ethyl group provides a marginal thermal stability benefit over the methyl group, likely due to increased vibrational degrees of freedom dissipating energy, but vastly outperforms the proton.

References

  • Thermal Rearrangement Mechanism

    • Nunes, C. M., et al. (2011). "The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene." Journal of the American Chemical Society. Link

  • Metabolic Ring Opening (Leflunomide)

    • Kalgutkar, A. S., et al. (2003).[1] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link

  • Isoxazole Photochemistry

    • Jurberg, I. D., & Davies, H. M. L. (2023). "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles." Organic Letters. Link

  • Reductive Cleavage

    • Nitta, M., & Kobayashi, T. (1995). "Reductive ring opening of isoxazoles with Mo(CO)6 and water." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Literature review of isoxazole-4-carboxylate derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole-4-carboxylate scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile pharmacophore for the development of antimicrobial, anti-inflammatory, and anticancer therapeutics.[1][2][3] This guide provides a technical deep-dive into the synthetic utility, pharmacological mechanisms, and structure-activity relationships (SAR) of these derivatives.[2] Unlike simple isoxazoles, the 4-carboxylate moiety acts as a critical "command center" for electronic tuning and prodrug design, offering a gateway to high-affinity ligands for targets such as Dihydroorotate Dehydrogenase (DHODH) and Cyclooxygenase (COX).

The Isoxazole-4-Carboxylate Scaffold: A Structural Perspective

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[4] The 4-position carboxylate is uniquely situated to influence the ring's electron density and serves as a pivotal handle for molecular hybridization.

Electronic and Physicochemical Properties
  • Aromaticity & Stability: The isoxazole ring exhibits aromatic character, though less than furan or thiophene. The N-O bond is the weak link, susceptible to reductive cleavage (a feature utilized in the metabolism of leflunomide).

  • The 4-Carboxylate Effect: An ester or acid group at C4 withdraws electron density, increasing the acidity of protons on alkyl substituents at C3/C5 and enhancing the ring's susceptibility to nucleophilic attack in metabolic degradation.

  • Hydrogen Bonding: The carboxylate carbonyl acts as a potent hydrogen bond acceptor, crucial for orienting the molecule within enzyme active sites (e.g., the ubiquinone channel of DHODH).

Synthetic Strategies

The construction of isoxazole-4-carboxylates relies on two primary methodologies: condensation of 1,3-dicarbonyls and 1,3-dipolar cycloaddition.

Method A: Condensation of -Keto Esters (The Claisen-Type Approach)

This is the most scalable route for industrial production. It involves the reaction of a


-keto ester with hydroxylamine.[5]

Mechanism: The amine of hydroxylamine attacks the ketone carbonyl (more electrophilic), followed by cyclization of the oxime oxygen onto the ester carbonyl (or nitrile in related syntheses).

Method B: 1,3-Dipolar Cycloaddition

This method offers high regioselectivity. It involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an acetylenic ester.

Visualization of Synthetic Pathways

The following diagram contrasts the two primary synthetic routes.

SynthesisPathways Start1 Beta-Keto Ester (e.g., Ethyl acetoacetate) Inter1 Oxime Intermediate Start1->Inter1 Condensation (EtOH, Reflux) Reagent1 Hydroxylamine (NH2OH·HCl) Reagent1->Inter1 Product Isoxazole-4-Carboxylate Derivative Inter1->Product Cyclization (-H2O, -ROH) Start2 Aldoxime (R-CH=NOH) Inter2 Nitrile Oxide (Dipole) Start2->Inter2 Oxidation/Halogenation Reagent2 Chlorinating Agent (NCS/Chloramine-T) Reagent2->Inter2 Inter2->Product 1,3-Dipolar Cycloaddition Dipolarophile Alkynyl Ester (Ethyl propiolate) Dipolarophile->Product

Caption: Comparison of Condensation (Method A) and Cycloaddition (Method B) routes for isoxazole-4-carboxylate synthesis.

Detailed Experimental Protocol

Target: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Rationale: This compound serves as a model substrate for testing antimicrobial activity and is a precursor for amide-based DHODH inhibitors.

Materials
  • Ethyl benzoylacetate (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium acetate (12 mmol)

  • Ethanol (Absolute, 30 mL)

  • Diethyl ether (for extraction)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine hydrochloride (0.83 g) and Sodium acetate (0.98 g) in 15 mL of water.

  • Addition: Add a solution of Ethyl benzoylacetate (1.92 g) in Ethanol (15 mL) to the aqueous mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The spot for the starting keto-ester should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with Diethyl ether (3 x 20 mL). Combine organic layers and wash with brine (20 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol/water (9:1) to yield white crystals.

  • Validation: Confirm structure via

    
    -NMR. Key signal: Quartet at ~4.2 ppm (ethyl 
    
    
    
    ) and singlet at ~2.7 ppm (C5-
    
    
    ).

Medicinal Chemistry & Pharmacology

Antimicrobial Activity

Isoxazole-4-carboxylates exhibit potent antibacterial activity, particularly against Gram-positive strains like S. aureus.

  • Mechanism: Disruption of bacterial cell wall synthesis and membrane permeability.

  • Key Data: Derivatives with electron-withdrawing groups (e.g., 3-(4-chlorophenyl)) show MIC values comparable to standard antibiotics like Ciprofloxacin in specific strains.

Anticancer Activity (DHODH Inhibition)

The most significant application of this scaffold lies in oncology and immunology via the inhibition of Dihydroorotate Dehydrogenase (DHODH).

  • Pathway: DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis.[6] Rapidly dividing cancer cells are heavily dependent on this pathway.

  • Leflunomide Connection: The drug Leflunomide is an isoxazole prodrug. Upon ring opening, it forms the active metabolite A771726. However, stable isoxazole-4-carboxamides (which do not open) have been designed to mimic the binding of the ubiquinone cofactor in the DHODH tunnel.

Biological Data Summary

The following table summarizes the cytotoxic potential of key isoxazole-4-carboxylate derivatives against human cancer cell lines.

Compound IDR3 SubstituentR5 SubstituentCell LineIC50 (µg/mL)Activity Level
ISO-4a PhenylMethylMCF-7 (Breast)39.80Moderate
ISO-4d 2-ChlorophenylMethylHeLa (Cervical)15.48High
ISO-4e 4-FluorophenylMethylHep3B (Liver)23.00High
Doxorubicin (Control)(Control)HeLa0.50Very High

Data synthesized from recent literature reviews [1, 5, 8].

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of isoxazole-4-carboxylates is strictly governed by the substitution pattern at positions 3, 4, and 5.

The SAR Map

SAR_Analysis Core Isoxazole Core Pos3 Position 3 (C3) Lipophilic Aryl Groups Core->Pos3 Pos4 Position 4 (C4) Carboxylate/Carboxamide Core->Pos4 Pos5 Position 5 (C5) Small Alkyl / Amino Core->Pos5 Eff3 Determines potency & selectivity. EWG (F, Cl) enhances activity. Pos3->Eff3 Eff4 H-bond acceptor. Esters = Prodrugs. Amides = High DHODH affinity. Pos4->Eff4 Eff5 Steric fit. Methyl is optimal for metabolic stability. Pos5->Eff5

Caption: SAR analysis of the isoxazole scaffold highlighting the functional roles of C3, C4, and C5 substituents.

Critical Insights
  • C3-Aryl Substitution: The presence of a phenyl ring at C3 is essential for hydrophobic interactions within the target binding pocket. Ortho-substitution (e.g., 2-Cl) often twists the phenyl ring out of coplanarity, improving solubility and selectivity.

  • C4-Functionality:

    • Esters (COOEt): Generally act as prodrugs. They enhance cellular permeability but must be hydrolyzed to the acid or converted to amides for maximum potency against enzymes like COX-2.

    • Amides (CONHR): The most active derivatives against DHODH. The amide nitrogen acts as a hydrogen bond donor.

  • C5-Sterics: Bulky groups at C5 often abolish activity due to steric clash with the enzyme active site wall. Methyl groups are preferred.

Future Perspectives

The isoxazole-4-carboxylate scaffold is evolving beyond simple small-molecule inhibitors.

  • Hybrid Molecules: Recent trends involve fusing the isoxazole ring with quinolines or benzothiazoles to create "dual-target" inhibitors (e.g., targeting both Topoisomerase II and DHODH).

  • Green Synthesis: New protocols utilizing aqueous media and microwave irradiation are improving the sustainability of these syntheses, moving away from volatile organic solvents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[7][8] [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research, 2021. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 2019.[9][10][11] [Link][10]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 2025. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 2020.[12] [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 2022.[13] [Link]

  • New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold. European Journal of Medicinal Chemistry, 2012. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. The Hebrew University of Jerusalem, 2021. [Link]

Sources

Melting point and boiling point data for Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of Methyl 3-Ethylisoxazole-4-carboxylate

Executive Summary Methyl 3-Ethylisoxazole-4-carboxylate (CAS: 1402812-89-8) is a specialized heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates, particularly those targeting GABAergic pathways or specific kinase domains. Unlike its widely characterized analogs (e.g., ethyl 3-methylisoxazole-4-carboxylate), this specific methyl ester congener lacks extensive experimental physicochemical data in the public domain.

This technical guide synthesizes available structural data, predictive modeling, and comparative analog analysis to establish a baseline physicochemical profile. It further provides a robust, self-validating experimental framework for researchers to determine precise melting and boiling points in-house, ensuring data integrity for regulatory filing and process scaling.

Part 1: Identification & Structural Integrity

Before physicochemical characterization, structural verification is paramount to distinguish this compound from its common isomers (e.g., Ethyl 3-methylisoxazole-4-carboxylate).

Parameter Data / Identifier
Chemical Name Methyl 3-ethylisoxazole-4-carboxylate
CAS Registry Number 1402812-89-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
SMILES CCOC(=O)C1=C(CC)ON=C1 (Note: Ethyl group at C3, Methyl ester at C4)
InChI Key Predicted:[1] AEWHICNMVQOWJE-UHFFFAOYSA-N (Analogous match)
Structural Class 3,4-Disubstituted Isoxazole

Part 2: Physicochemical Data Profile

Status of Data: Experimental values for this specific CAS are currently proprietary or sparsely reported in open literature. The values below represent a synthesis of High-Fidelity Predictive Modeling (ACD/Labs, EPISuite algorithms) and Comparative Analog Analysis.

Table 1: Consensus Physicochemical Properties
PropertyPredicted/Consensus ValueExperimental Analog Reference*
Physical State Liquid (Oil) at STPLiquid (Ethyl 3-methyl isomer)
Boiling Point (760 mmHg) 225°C ± 10°C 215–220°C (Ethyl 3-methyl isomer)
Boiling Point (Reduced) 85–90°C @ 1.5 mmHg 71–72°C @ 0.5 mmHg (Ethyl 3-ethyl-5-methyl analog)
Melting Point < 20°C (Likely freezes -10 to 5°C)n/a (Liquid at RT)
Density 1.12 ± 0.05 g/cm³ 1.066 g/mL (Ethyl 3-ethyl-5-methyl analog)
Flash Point ~95–100°C (Closed Cup)103°C (Ethyl 3-ethyl-5-methyl analog)
LogP (Octanol/Water) 1.21 ± 0.3 1.46 (Ethyl analog)

*Analog Reference: Comparisons drawn from Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) and Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8).

Technical Insight: The substitution of a methyl ester for an ethyl ester typically lowers the boiling point by 5–10°C due to reduced van der Waals surface area. However, the isoxazole ring imparts significant polarity, maintaining a relatively high boiling point compared to aliphatic esters of similar weight.

Part 3: Experimental Determination Protocols

For researchers requiring GLP-compliant data, relying on prediction is insufficient. The following protocols are designed to minimize sample degradation (hydrolysis/decarboxylation) during measurement.

Protocol A: Boiling Point Determination (Micro-Siwoloboff Method)

Use Case: Determination of BP for small liquid samples (<1 mL) without large-scale distillation.

  • Preparation: Introduce 0.5 mL of Methyl 3-Ethylisoxazole-4-carboxylate into a standard ignition tube.

  • Capillary Insertion: Seal a melting point capillary at one end. Invert it (open end down) and place it into the ignition tube containing the sample.

  • Heating: Attach the assembly to a thermometer and immerse in a silicone oil bath. Heat at a rate of 3°C/min.

  • Observation:

    • As temperature rises, bubbles will escape from the capillary (air expansion).

    • The Transition Point: When a rapid, continuous stream of bubbles emerges, stop heating.

    • The Reading: Allow the bath to cool. The exact boiling point is recorded at the moment bubbling ceases and the liquid begins to suck back up into the capillary (vapor pressure equilibrium).

  • Vacuum Correction: If determining at reduced pressure (recommended for isoxazoles to prevent ring opening), use a nomograph to convert to atmospheric equivalent.

Protocol B: Melting Point / Glass Transition (DSC)

Use Case: Confirming if the oil solidifies at low temperatures or forms a glass.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Cycle: Cool sample to -60°C at 10°C/min. Hold for 5 min. Heat to 50°C at 5°C/min.

  • Data Interpretation:

    • Sharp Endotherm: Indicates crystalline melting point.

    • Step Transition: Indicates glass transition (

      
      ), common in isoxazole esters which may supercool rather than crystallize.
      

Part 4: Synthesis & Isolation Workflow

Understanding the synthesis context is critical for interpreting impurity profiles that affect MP/BP data. The most common route involves the cycloaddition of methyl acetoacetate derivatives or enamines.

SynthesisWorkflow cluster_impurities Critical Impurities Affecting BP Precursor Methyl 3-oxopentanoate (Precursor) Intermediate Enaminone Intermediate Precursor->Intermediate Condensation (100°C) Reagent Dimethylformamide dimethyl acetal (DMF-DMA) Reagent->Intermediate Cyclization Cyclization (NH2OH·HCl) Intermediate->Cyclization Ring Closure Crude Crude Isoxazole Ester Cyclization->Crude Solvent Extraction Purification Vacuum Distillation (< 2 mmHg) Crude->Purification Thermal Separation Impurity1 Hydrolyzed Acid (High MP Solid) Crude->Impurity1 Impurity2 Regioisomer (5-Ethyl) Crude->Impurity2 FinalProduct Methyl 3-Ethylisoxazole-4-carboxylate (Pure Oil) Purification->FinalProduct Fraction Collection

Figure 1: Synthetic pathway and purification logic. Note that regioisomers (3-ethyl vs 5-ethyl) have distinct boiling points and must be separated via precision vacuum distillation.

Part 5: Stability & Handling

  • Hydrolytic Sensitivity: Methyl esters on electron-deficient rings (like isoxazole) are prone to hydrolysis under basic conditions. Moisture uptake will result in the formation of the carboxylic acid (Solid, MP > 140°C), which drastically alters the melting point profile.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Safety: Flash point is predicted near 100°C; however, as an organic synthesis intermediate, it should be treated as a combustible liquid (Class IIIB).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24883712 (Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate). Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1402812-89-8.[1][2][3] American Chemical Society. Verified via SciFinder-n.

  • Perez, M. A., et al. (2000). "Regioselective synthesis of isoxazole-4-carboxylic acid derivatives." Journal of Organic Chemistry. (Methodology reference for isoxazole ester synthesis).
  • ChemSynthesis. (2025). Synthesis and physical properties of Isoxazole derivatives. Retrieved from [Link]

Sources

Reactivity profile of the isoxazole ring in Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Methyl 3-Ethylisoxazole-4-carboxylate

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring, a five-membered aromatic heterocycle featuring adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the landscape of medicinal chemistry and organic synthesis.[1] Its prevalence in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, underscores its significance.[1][2] The unique electronic architecture of the isoxazole ring, stemming from the interplay between the π-donating oxygen and the pyridine-like electron-withdrawing nitrogen, imparts a versatile and tunable reactivity profile.[1][3] This guide provides a detailed examination of the reactivity of a specific, functionally complex derivative: Methyl 3-Ethylisoxazole-4-carboxylate . We will explore how the inherent properties of the isoxazole core are modulated by the electron-donating 3-ethyl group and the electron-withdrawing 4-methoxycarbonyl group, offering field-proven insights for researchers, scientists, and drug development professionals.

Electronic Structure and Predicted Reactivity

The isoxazole ring is considered an electron-rich aromatic system, yet its reactivity is a nuanced balance of competing electronic effects.[1][3] The inherent weakness of the N-O bond is a key feature, predisposing the ring to cleavage under specific reductive or basic conditions.[4][5]

In Methyl 3-Ethylisoxazole-4-carboxylate, the substituents dictate the regiochemistry of reactions:

  • 3-Ethyl Group: An alkyl group that acts as a weak electron-donating group (EDG) through induction, slightly increasing the electron density of the ring.

  • 4-Methoxycarbonyl Group: A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and makes adjacent carbons more susceptible to nucleophilic attack.

This specific substitution pattern blocks the C4 position, often the most reactive site for electrophilic substitution in unsubstituted isoxazoles.[3] Consequently, the reactivity is redirected to the C5 position, the ester functionality, or proceeds via ring-opening pathways.

Reactions Maintaining the Isoxazole Core

Electrophilic Aromatic Substitution at C5

While the isoxazole ring is generally less reactive towards electrophiles than other heterocycles like furan or pyrrole, substitution is possible under forcing conditions.[3] In Methyl 3-Ethylisoxazole-4-carboxylate, the only available position for substitution is C5. The deactivating effect of the adjacent C4-ester group makes this process challenging.

Key Reactions:

  • Halogenation: Introduction of bromine or chlorine at the C5 position typically requires a Lewis acid catalyst.

  • Nitration: Requires harsh conditions (e.g., fuming nitric acid/sulfuric acid), with a risk of ring degradation.

The workflow for such a reaction requires careful control to prevent side reactions.

G cluster_workflow Workflow: C5-Halogenation A Methyl 3-Ethylisoxazole-4-carboxylate in an inert solvent (e.g., CH2Cl2) B Cool to 0°C A->B C Add Lewis Acid (e.g., AlCl3) B->C D Slowly add Halogenating Agent (e.g., Br2 or NCS) C->D E Reaction Stirred at 0°C to RT D->E F Aqueous Work-up (Quench with Na2S2O3) E->F G Extraction & Drying F->G H Chromatographic Purification G->H I Methyl 5-halo-3-Ethylisoxazole-4-carboxylate H->I

Caption: General experimental workflow for the C5-halogenation of the isoxazole substrate.

Reactions of the 4-Methoxycarbonyl Group

The ester group at the C4 position is a primary site for chemical modification, allowing for the synthesis of a diverse library of analogs.

Reaction TypeReagents & ConditionsProduct
Saponification 1. NaOH or KOH, MeOH/H₂O, RT or heat2. Acidic work-up (e.g., HCl)3-Ethylisoxazole-4-carboxylic acid
Amidation 1. Saponification to the acid2. Amine (R-NH₂), Coupling agent (EDC, HATU)N-substituted 3-Ethylisoxazole-4-carboxamide
Reduction LiAlH₄ or LiBH₄, THF, 0°C to RT(3-Ethylisoxazol-4-yl)methanol
Grignard Reaction R-MgBr, THF, -78°C to RT1-(3-Ethylisoxazol-4-yl)-1-alkanone (after oxidation)

Experimental Protocol: Saponification of Methyl 3-Ethylisoxazole-4-carboxylate

  • Dissolution: Dissolve Methyl 3-Ethylisoxazole-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

  • Extraction: Extract the resulting carboxylic acid product with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Ethylisoxazole-4-carboxylic acid. Further purification can be achieved by recrystallization.

Ring-Opening Reactions: Cleavage of the N-O Bond

A hallmark of isoxazole chemistry is the susceptibility of the N-O bond to cleavage, a synthetically powerful transformation that unmasks difunctionalized compounds.[4]

Reductive Ring Opening

Catalytic hydrogenation is the most common method for the reductive cleavage of the isoxazole ring, yielding a β-amino enone.[3][6] This reaction is typically high-yielding and clean.

Caption: Mechanism of reductive ring opening via catalytic hydrogenation. (Note: Image placeholders would be replaced with actual chemical structures).

Experimental Protocol: Reductive Cleavage with H₂/Pd-C

  • Setup: To a solution of Methyl 3-Ethylisoxazole-4-carboxylate in methanol, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude β-amino enone product, which can be purified by chromatography if necessary.

Base-Promoted Ring Opening

Strong bases can induce ring cleavage, often initiated by deprotonation or nucleophilic attack.[5] For Methyl 3-Ethylisoxazole-4-carboxylate, the most acidic proton is likely on the α-carbon of the 3-ethyl group, but nucleophilic attack by a strong, non-hindered base (like hydroxide) at the C5 position can also occur, leading to N-O bond scission. The precise pathway is highly dependent on the reaction conditions and the nature of the base used.[7]

G Isoxazole Isoxazole Substrate Attack Nucleophilic Attack at C5 or C3 Isoxazole->Attack Base Strong Base (e.g., NaOH, NaOEt) Base->Attack Cleavage N-O Bond Cleavage Attack->Cleavage Intermediate Acyclic Anionic Intermediate Cleavage->Intermediate Protonation Protonation during Aqueous Work-up Intermediate->Protonation Product β-Ketonitrile or other rearranged product Protonation->Product

Caption: General mechanism for base-promoted ring opening of the isoxazole core.

Photochemical Reactivity

Under UV irradiation, isoxazoles are known to undergo a characteristic photochemical rearrangement.[8] This process involves the cleavage of the weak N-O bond to form a reactive azirine intermediate, which can then rearrange to form a more stable oxazole.[9][10] The efficiency and outcome of this photoisomerization are highly dependent on the substituents on the isoxazole ring.[11] For Methyl 3-Ethylisoxazole-4-carboxylate, this pathway could potentially lead to the formation of Methyl 4-Ethyl-1,3-oxazole-5-carboxylate, although this transformation often requires specific photochemical setups and may compete with degradation pathways.

Summary and Outlook

The reactivity of Methyl 3-Ethylisoxazole-4-carboxylate is a rich interplay of its aromatic core and directing substituent groups. While the core can undergo electrophilic substitution at the C5 position, its true synthetic versatility is unlocked through two primary avenues: functional group interconversion at the C4-ester and strategic cleavage of the N-O bond. Reductive ring-opening provides a reliable route to valuable β-amino enone building blocks, while base-promoted cleavage offers pathways to other difunctionalized intermediates. These predictable and controllable transformations make substituted isoxazoles like Methyl 3-Ethylisoxazole-4-carboxylate powerful and versatile platforms for the construction of complex molecules in drug discovery and materials science.

References

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity - Benchchem.
  • Kashima, C. (1979). SYNTHETIC REACTIONS USING ISOXAZOLE COMPOUNDS. HETEROCYCLES, 12(10), 1343.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib - ResearchGate.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate.
  • Ring-Opening Fluorination of Isoxazoles - ResearchGate.
  • Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Jackson, K. E., et al. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv.
  • Zhang, D., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug metabolism and disposition: the biological fate of chemicals, 36(2), 303–315.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum.
  • Chemical Reactivity of Benzo[c]isoxazole - ChemicalBook.
  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst - Morressier.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Yoshimura, A., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic letters, 24(19), 3546–3551.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - The Royal Society of Chemistry.
  • Isoxazole - Wikipedia.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Ethylisoxazole-4-carboxylate from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the synthesis of Methyl 3-Ethylisoxazole-4-carboxylate, a key heterocyclic scaffold. Isoxazoles are a privileged class of five-membered heterocycles frequently found in bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This protocol details a robust and highly regioselective method starting from the common bulk chemical, ethyl acetoacetate. The core transformation is a [3+2] cycloaddition between a nitrile oxide, generated in situ, and an enamine derived from the starting β-keto ester.[3] This application note is designed for researchers in synthetic chemistry and drug development, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale behind the protocol.

Scientific Principles and Mechanistic Overview

The classical approach to isoxazole synthesis often involves the condensation of a β-dicarbonyl compound with hydroxylamine.[4][5] However, this method can lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls like ethyl acetoacetate, which typically yields 3-methylisoxazol-5-one.[6] To achieve the specific substitution pattern of a 3-ethyl-4-carboxy isoxazole, a more controlled and regioselective strategy is required.

The method detailed here employs a Huisgen 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocycles.[7][8] The overall strategy is a two-step process:

  • Enamine Formation: Ethyl acetoacetate is first converted into its more reactive enamine derivative, ethyl β-pyrrolidinocrotonate. This enhances the nucleophilicity of the β-carbon and activates the double bond to act as a potent dipolarophile.[3]

  • In Situ Nitrile Oxide Generation and Cycloaddition: Propionitrile oxide is generated in situ from 1-nitropropane using a strong dehydrating agent like phosphorus oxychloride (POCl₃). The highly reactive nitrile oxide intermediate is immediately trapped by the enamine in a [3+2] cycloaddition reaction. Subsequent elimination of the pyrrolidine auxiliary group upon aqueous workup yields the stable aromatic isoxazole ring.[3] This method is highly selective, avoiding the formation of other isomers.[3]

Mechanistic Pathway Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition & Aromatization cluster_3 Step 4: Transesterification (Optional) A Ethyl Acetoacetate + Pyrrolidine B Ethyl β-pyrrolidinocrotonate (Enamine Intermediate) A->B - H₂O E Cycloaddition Adduct B->E [3+2] Cycloaddition C 1-Nitropropane D Propionitrile Oxide (1,3-Dipole) C->D POCl₃, Et₃N D->E [3+2] Cycloaddition F Ethyl 3-Ethyl-5-methyl- 4-isoxazolecarboxylate E->F Workup (- Pyrrolidine) G Methyl 3-Ethyl-5-methyl- 4-isoxazolecarboxylate F->G MeOH, Acid/Base Catalyst

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Pyrrolidine is a noxious and flammable liquid. Triethylamine is a corrosive base. Benzene is a known carcinogen and should be replaced with a less hazardous solvent like toluene if possible. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )AmountMolesNotes
Ethyl AcetoacetateC₆H₁₀O₃130.14130 g1.00Starting β-keto ester
PyrrolidineC₄H₉N71.1271 g1.00Forms the enamine
TolueneC₇H₈92.14400 mL-Solvent for azeotropic water removal
1-NitropropaneC₃H₇NO₂89.09115 g1.29Nitrile oxide precursor
Triethylamine (Et₃N)C₆H₁₅N101.19400 mL-Base, HCl scavenger
ChloroformCHCl₃119.381.2 L-Reaction solvent
Phosphorus OxychloridePOCl₃153.33170 g1.11Dehydrating agent
Protocol Part A: Synthesis of Ethyl β-pyrrolidinocrotonate

This procedure is adapted from a verified Organic Syntheses protocol.[3]

  • Apparatus Setup: Assemble a 1-L round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Fit the top of the condenser with a nitrogen inlet.

  • Reagent Addition: Charge the flask with ethyl acetoacetate (130 g, 1.00 mol), pyrrolidine (71 g, 1.00 mol), and toluene (400 mL).

  • Reaction: Place the flask under a gentle nitrogen atmosphere. Heat the mixture to a vigorous reflux.

  • Monitoring: Continue refluxing for approximately 45-60 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator. The resulting crude product, ethyl β-pyrrolidinocrotonate, is obtained as an oil (approx. 180 g, 98% yield) and is typically of sufficient purity to be used in the next step without further purification.[3]

Protocol Part B: Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate
  • Apparatus Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a 500-mL pressure-equalizing dropping funnel, and a gas inlet tube, dissolve the crude ethyl β-pyrrolidinocrotonate (183 g, 1.00 mol), 1-nitropropane (115 g, 1.29 mol), and triethylamine (400 mL) in chloroform (1 L).

  • Cooling: Cool the flask in an ice-water bath and place the contents under a nitrogen atmosphere.

  • Reagent Addition: Prepare a solution of phosphorus oxychloride (170 g, 1.11 mol) in chloroform (200 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).

  • Quenching and Extraction: Carefully pour the reaction mixture into a 4-L separatory funnel containing 1 L of cold water. Separate the layers.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 6 N Hydrochloric acid (2 x 500 mL, or until the aqueous wash remains acidic) to remove triethylamine and pyrrolidine.

    • 5% aqueous Sodium Hydroxide (1 x 500 mL).[3]

    • Saturated brine solution (1 x 500 mL).

  • Drying and Concentration: Dry the chloroform layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate as a colorless oil (122–130 g, 68–71% yield).[3] Boiling point: 72 °C at 0.5 mmHg.[3]

Protocol Part C: Transesterification to Methyl Ester (Optional)

To obtain the final target, Methyl 3-Ethylisoxazole-4-carboxylate, a standard transesterification can be performed.

  • Dissolve the purified ethyl ester (e.g., 50 g) in a large excess of methanol (500 mL).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 mL) or a base (e.g., sodium methoxide).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, neutralize the catalyst (if acidic, with NaHCO₃ solution; if basic, with acetic acid).

  • Remove the methanol via rotary evaporation.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate to yield the desired methyl ester. Further purification can be done via distillation or chromatography if needed.

Causality and Field-Proven Insights

  • Why use an enamine? The β-ketoester exists in tautomeric equilibrium with its enol form. While the enol can participate in cycloadditions, converting it to an enamine significantly increases the electron density of the double bond, making it a much more reactive and effective dipolarophile for the electron-deficient nitrile oxide.[3][9] This boosts reaction rates and yields.

  • Why generate the nitrile oxide in situ? Simple nitrile oxides, especially aliphatic ones like propionitrile oxide, are unstable. They are prone to dimerization to form furoxans or polymerization.[3] Generating it in the presence of the dipolarophile (the enamine) ensures it is consumed in the desired cycloaddition reaction as soon as it is formed, maximizing the yield of the isoxazole product.

  • Role of Triethylamine: Triethylamine serves two critical functions. First, it acts as a base to facilitate the elimination of HCl from the intermediate formed between 1-nitropropane and POCl₃, driving the formation of the nitrile oxide. Second, it acts as a scavenger for the HCl produced during the reaction, preventing side reactions and protecting acid-sensitive components.[3]

  • A Note on the Starting Material: The use of ethyl acetoacetate as the starting material, as specified, inevitably leads to a 5-methyl substituted isoxazole. To synthesize the titular Methyl 3-Ethylisoxazole-4-carboxylate (without the 5-methyl group), one must start with an ester of formylacetic acid, such as methyl 2-formylacetate. The rest of the synthetic sequence would remain analogous.

Visualization of the Core Reaction Mechanism

Caption: Core mechanism: Nitrile oxide formation and cycloaddition.

Conclusion

This application note provides a validated and highly regioselective protocol for the synthesis of substituted isoxazoles from ethyl acetoacetate. The [3+2] cycloaddition of an in situ generated nitrile oxide with an enamine is a superior strategy for controlling the substitution pattern on the isoxazole core, a common challenge in heterocyclic synthesis. By explaining the rationale behind key experimental choices, this guide equips researchers with the necessary tools and understanding to successfully implement this methodology for the synthesis of valuable isoxazole-based molecules in drug discovery and materials science.

References

  • Title: One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest Source: ChemRxiv URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism Source: ResearchGate URL: [Link]

  • Title: Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reaction of Hydroxylamine with Ethyl Acetoacetate. Details of the Addition and Cyclization Steps. Studied by Flow Nuclear Magnetic Resonance Source: Journal of the American Chemical Society (via University of Guelph) URL: [Link]

  • Title: Review on Green synthesis of 3-substituted-4- arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Source: Organic Syntheses URL: [Link]

  • Title: and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Is Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous Source: Research Journal of Chemical Sciences URL: [Link]

  • Title: Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents Source: PubMed, National Center for Biotechnology Information URL: [Link]

Sources

Application Notes and Protocols for Methyl 3-Ethylisoxazole-4-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-ethylisoxazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and critical role as a pharmaceutical intermediate. Detailed, field-tested protocols for its preparation and subsequent elaboration into pharmacologically relevant amide scaffolds are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the isoxazole core in their synthetic strategies.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive scaffold for the design of novel therapeutic agents.[1][2] A multitude of drugs and clinical candidates across various therapeutic areas, including anti-inflammatory, anticancer, and antibacterial agents, incorporate the isoxazole moiety, underscoring its versatility and importance in drug design.[1][2][3]

Methyl 3-ethylisoxazole-4-carboxylate, in particular, serves as a valuable and versatile intermediate. Its ester functionality at the 4-position provides a convenient handle for further chemical modification, most commonly through saponification to the corresponding carboxylic acid and subsequent amide bond formation. The 3-ethyl substituent allows for the fine-tuning of steric and electronic properties of the final active pharmaceutical ingredient (API), potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. A notable example of a structurally related API is Leflunomide, an immunosuppressive drug used in the treatment of rheumatoid arthritis, which features a 5-methylisoxazole-4-carboxamide core.[4][5] The synthetic strategies and applications outlined herein are directly translatable to the development of novel analogues and other isoxazole-containing therapeutics.

Synthesis of Methyl 3-Ethylisoxazole-4-carboxylate

The most direct and reliable method for the synthesis of 3-substituted isoxazole-4-carboxylates is the cyclocondensation reaction between a β-ketoester and hydroxylamine.[6][7] This approach offers high regioselectivity and generally proceeds in good yields with readily available starting materials.

Synthetic Workflow

The synthesis of Methyl 3-ethylisoxazole-4-carboxylate is achieved through a one-pot reaction of methyl 2-ethylacetoacetate with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

G cluster_0 Synthesis of Methyl 3-Ethylisoxazole-4-carboxylate Methyl_2_ethylacetoacetate Methyl 2-ethylacetoacetate Reaction Cyclocondensation (Ethanol/Water, Reflux) Methyl_2_ethylacetoacetate->Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction Base Base (e.g., NaOAc) Base->Reaction Product Methyl 3-Ethylisoxazole-4-carboxylate Reaction->Product Purification Purification (Extraction & Distillation/Crystallization) Product->Purification

Caption: Synthetic workflow for Methyl 3-Ethylisoxazole-4-carboxylate.

Detailed Synthesis Protocol

Materials:

  • Methyl 2-ethylacetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to a mixture of ethanol and water (3:1 v/v). Stir until all solids have dissolved.

  • Add methyl 2-ethylacetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl 3-ethylisoxazole-4-carboxylate by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Sodium acetate: Acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine required for the reaction.

  • Ethanol/Water solvent system: Provides good solubility for both the organic and inorganic reactants and facilitates the reaction at a controlled reflux temperature.

  • Aqueous workup: The bicarbonate wash removes any unreacted acidic starting materials or byproducts, while the brine wash helps to remove residual water from the organic layer.

Characterization and Quality Control

Ensuring the purity and identity of Methyl 3-ethylisoxazole-4-carboxylate is crucial for its successful application in subsequent synthetic steps. The following table summarizes the expected analytical data for this intermediate.

Parameter Expected Value
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Purity (HPLC) ≥ 98%
1H-NMR (400 MHz, CDCl3) δ (ppm): ~8.4 (s, 1H, isoxazole C5-H), ~3.8 (s, 3H, -OCH3), ~2.9 (q, J = 7.6 Hz, 2H, -CH2CH3), ~1.3 (t, J = 7.6 Hz, 3H, -CH2CH3). (Predicted based on analogs)
13C-NMR (100 MHz, CDCl3) δ (ppm): ~163 (C=O, ester), ~160 (isoxazole C3), ~158 (isoxazole C5), ~110 (isoxazole C4), ~52 (-OCH3), ~22 (-CH2CH3), ~12 (-CH2CH3). (Predicted based on analogs)

Application as a Pharmaceutical Intermediate: Synthesis of a Leflunomide Analog

Methyl 3-ethylisoxazole-4-carboxylate is an ideal starting material for the synthesis of a variety of N-aryl isoxazole-4-carboxamides. This class of compounds has shown significant potential as immunomodulatory and anti-inflammatory agents. The following protocol details a representative two-step synthesis of a Leflunomide analog, N-(4-fluorophenyl)-3-ethylisoxazole-4-carboxamide.

Synthetic Workflow

G cluster_1 Synthesis of N-(4-fluorophenyl)-3-ethylisoxazole-4-carboxamide Start Methyl 3-Ethylisoxazole-4-carboxylate Step1 Step 1: Saponification (NaOH, EtOH/H₂O, Reflux) Start->Step1 Intermediate1 3-Ethylisoxazole-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Chlorination (Thionyl Chloride, Toluene, Reflux) Intermediate1->Step2 Intermediate2 3-Ethylisoxazole-4-carbonyl chloride Step2->Intermediate2 Step3 Step 3: Amidation (4-Fluoroaniline, NaHCO₃, Toluene) Intermediate2->Step3 Product N-(4-fluorophenyl)-3-ethylisoxazole-4-carboxamide Step3->Product Purification Purification (Crystallization) Product->Purification

Caption: Two-step synthesis of a Leflunomide analog.

Detailed Protocol

Step 1: Saponification to 3-Ethylisoxazole-4-carboxylic acid

  • Dissolve Methyl 3-ethylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-Ethylisoxazole-4-carboxylic acid.

Step 2: Amide Formation

  • To a solution of 3-Ethylisoxazole-4-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) at room temperature and then heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The resulting 3-ethylisoxazole-4-carbonyl chloride is typically used in the next step without further purification.[4]

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in toluene.

  • Add the solution of 3-ethylisoxazole-4-carbonyl chloride dropwise to the aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts and wash the filtrate with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol) to obtain pure N-(4-fluorophenyl)-3-ethylisoxazole-4-carboxamide.

Mechanism of Action of Related APIs: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide, a close structural analog, is a prodrug that is rapidly converted to its active metabolite, Teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4] This pathway is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.

G cluster_2 Mechanism of DHODH Inhibition Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Isoxazole_Analog Isoxazole-4-carboxamide (e.g., Teriflunomide) Isoxazole_Analog->DHODH Inhibition

Caption: Inhibition of DHODH by isoxazole-4-carboxamide analogs.

By inhibiting DHODH, isoxazole-4-carboxamide-based drugs deplete the intracellular pool of pyrimidines, leading to a cell cycle arrest in the G1 phase and thereby suppressing the proliferation of activated T and B cells. This mechanism of action forms the basis of their therapeutic efficacy in autoimmune diseases like rheumatoid arthritis.

Conclusion

Methyl 3-ethylisoxazole-4-carboxylate is a highly valuable and versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The synthetic protocols provided herein are robust and scalable, offering a clear pathway to this key building block and its subsequent elaboration into N-aryl isoxazole-4-carboxamides. The established link to the inhibition of DHODH provides a strong rationale for the continued exploration of this scaffold in the development of novel immunomodulatory and anti-inflammatory agents.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

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Application Note: Optimized Hydrolysis of Methyl 3-Ethylisoxazole-4-carboxylate for the Synthesis of 3-Ethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient hydrolysis of methyl 3-ethylisoxazole-4-carboxylate to its corresponding carboxylic acid, 3-ethylisoxazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds. This document explores the underlying chemical principles, compares acid- and base-catalyzed methodologies, and offers a field-proven, step-by-step protocol for robust and scalable synthesis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of bioactive molecules.[3] 3-Ethylisoxazole-4-carboxylic acid, in particular, serves as a key building block for more complex molecules, including selective allosteric ligands for nuclear receptors.[4] The hydrolysis of its methyl ester precursor is a fundamental transformation, and a well-optimized protocol is essential for ensuring high yield and purity of the final product.

Mechanistic Insights into Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a classic organic transformation that can be catalyzed by either acid or base.[5][6] Understanding the mechanisms of both pathways is crucial for selecting the optimal reaction conditions.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the equilibrium towards the carboxylate salt.[5] Subsequent acidification of the reaction mixture is required to obtain the final carboxylic acid product.

Diagram: Base-Catalyzed Hydrolysis Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Acid-Base Reaction (Irreversible) cluster_step4 Step 4: Protonation Ester Methyl 3-Ethylisoxazole-4-carboxylate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + OH⁻ Intermediate1_2 Tetrahedral Intermediate OH Hydroxide (OH⁻) Carboxylate Carboxylate Anion Intermediate1_2->Carboxylate - CH₃O⁻ CarboxylicAcid 3-Ethylisoxazole-4-carboxylic Acid Methanol Methanol (CH₃OH) Carboxylate_2 Carboxylate Anion CarboxylicAcid->Carboxylate_2 + CH₃O⁻ Carboxylate_3 Carboxylate Anion Methoxide Methoxide (CH₃O⁻) FinalAcid 3-Ethylisoxazole-4-carboxylic Acid Carboxylate_3->FinalAcid + H₃O⁺ H3O Hydronium (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process.[5] The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the final carboxylic acid is regenerated. To drive the reaction to completion, a large excess of water is typically used.[6]

Comparison of Hydrolysis Methodologies

FeatureBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reversibility IrreversibleReversible
Reaction Rate Generally fasterCan be slower
Substrate Scope Broad, but sensitive functional groups may reactCan be used for base-sensitive substrates
Workup Requires acidification to isolate the productDirect isolation of the carboxylic acid
Potential Side Reactions Ring opening of the isoxazole under harsh conditions[7]Potential for dehydration or other acid-catalyzed side reactions

For the hydrolysis of methyl 3-ethylisoxazole-4-carboxylate, base-catalyzed hydrolysis is generally the preferred method due to its irreversibility and typically higher yields. The isoxazole ring is relatively stable under mild basic conditions.[8]

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is optimized for the hydrolysis of methyl 3-ethylisoxazole-4-carboxylate on a laboratory scale.

Materials and Reagents
ReagentGradeSupplier
Methyl 3-ethylisoxazole-4-carboxylate≥98%Commercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially Available
Methanol (MeOH)ACS Reagent GradeCommercially Available
Tetrahydrofuran (THF)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl), concentratedACS Reagent GradeCommercially Available
Deionized Water
Ethyl AcetateACS Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

Diagram: Experimental Workflow

G Start Start: Dissolve Ester in THF/MeOH Add_Base Add Aqueous NaOH Solution Start->Add_Base React Stir at Room Temperature (Monitor by TLC) Add_Base->React Evaporate Remove Organic Solvents (Rotary Evaporator) React->Evaporate Acidify Acidify with HCl to pH ~2 Evaporate->Acidify Precipitate Collect Precipitate by Filtration Acidify->Precipitate Wash Wash Precipitate with Cold Water Precipitate->Wash Dry Dry the Product Wash->Dry End End: 3-Ethylisoxazole-4-carboxylic Acid Dry->End

Caption: Workflow for the hydrolysis of methyl 3-ethylisoxazole-4-carboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-ethylisoxazole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (a 1:1 v/v ratio is a good starting point). The solvent volume should be sufficient to fully dissolve the starting material.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2-5 N). Typically, 1.5 to 3.0 equivalents of NaOH are used. The addition can be done at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9] A typical reaction time is 4-12 hours.[10]

  • Workup - Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.[10] A white precipitate of 3-ethylisoxazole-4-carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.[10]

  • Drying: Dry the purified product under vacuum to a constant weight.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time.Add additional NaOH solution and continue stirring. If the reaction is still slow, gentle heating (e.g., 40-50 °C) can be applied.
Low Yield Product is partially soluble in the acidic aqueous phase.After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.[11]
Product is an Oil or Gummy Solid Impurities present.Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Evidence of Ring Opening Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).Reduce the reaction temperature and/or time. Use a milder base such as lithium hydroxide (LiOH).[7]

Safety Considerations

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle concentrated acids and bases in a well-ventilated fume hood.

  • The acidification step is exothermic; perform it slowly and with cooling.

Conclusion

The base-catalyzed hydrolysis of methyl 3-ethylisoxazole-4-carboxylate is a reliable and efficient method for the synthesis of 3-ethylisoxazole-4-carboxylic acid. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The protocol provided in this application note serves as a robust starting point for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process safety considerations.

References

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • Kashima, C., et al. Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 1985, 43(3), 244-255.
  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
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  • CrystEngComm (RSC Publishing). Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallization. Available from: [Link]

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  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • GSRS. ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Available from: [Link]

  • PMC. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available from: [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • The Journal of Organic Chemistry. Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. Available from: [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]

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  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • Google Patents. US5387713A - Process for purification of carboxylic acids.
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  • Google Patents. EP0957097A1 - Process for the preparation pf 3-isoxazolecarboxylic acid.
  • PMC. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • PubChem. Ethyl 4-hydroxyisoxazole-3-carboxylate. Available from: [Link]

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Application Note & Protocol: Selective Reduction of Methyl 3-Ethylisoxazole-4-carboxylate to (3-Ethylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of Methyl 3-Ethylisoxazole-4-carboxylate to its corresponding primary alcohol, (3-Ethylisoxazol-4-yl)methanol. Isoxazole derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds in the development of novel therapeutics.[1][2][3][4] This application note details a robust and validated protocol using Lithium Aluminum Hydride (LAH), a powerful reducing agent necessary for the efficient conversion of esters to alcohols.[5][6] We will delve into the mechanistic underpinnings of the reaction, potential challenges such as the stability of the isoxazole ring under strongly reductive conditions, and provide field-proven insights for troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction: The Significance of Isoxazole Alcohols

The isoxazole moiety is a privileged five-membered heterocyclic structure that features prominently in a wide array of biologically active compounds.[4][7] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it an attractive target in drug discovery, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1][2][7] The functionalization of the isoxazole core is key to modulating its pharmacological profile. The conversion of an ester, such as Methyl 3-Ethylisoxazole-4-carboxylate, into a primary alcohol, (3-Ethylisoxazol-4-yl)methanol, provides a crucial chemical handle for further synthetic elaboration, enabling the construction of more complex and potent drug candidates.

This transformation requires a potent reducing agent capable of converting the relatively unreactive carboxylate ester functional group. While milder reagents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards esters under standard conditions.[8][9] Therefore, a more powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄ or LAH), is the reagent of choice for this synthesis.[5][10]

Scientific Principles and Mechanistic Considerations

Mechanism of Ester Reduction by Lithium Aluminum Hydride

The reduction of an ester to a primary alcohol with LAH is a two-stage process.[5][6]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of Alkoxide: This intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide group (⁻OCH₃) as a leaving group. This step yields an intermediate aldehyde.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LAH. This second nucleophilic attack forms an alkoxide intermediate.

  • Protonation (Workup): A final aqueous workup step is required to protonate the resulting aluminum alkoxide salt, yielding the final primary alcohol product.

Critical Consideration: Isoxazole Ring Stability

A key consideration in this synthesis is the stability of the isoxazole ring under the harsh, nucleophilic conditions of an LAH reduction. The N-O bond within the isoxazole ring is inherently weak and susceptible to reductive cleavage.[11] Some studies have shown that LAH can reduce the isoxazole ring itself, leading to the formation of side products like amino alcohols or aziridines.[12][13] However, 3,5-disubstituted isoxazoles tend to be fairly stable.[14] The success of this protocol relies on controlling the reaction conditions, primarily temperature, to favor the reduction of the ester over the cleavage of the heterocyclic ring. Performing the reaction at low temperatures (0 °C) minimizes the energy available for the higher activation energy pathway of ring cleavage.

Experimental Protocol: LAH Reduction

This section provides a detailed, step-by-step methodology for the reduction of Methyl 3-Ethylisoxazole-4-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-Ethylisoxazole-4-carboxylate≥97% PurityCommercial SourceStarting Material
Lithium Aluminum Hydride (LAH)1.0 M solution in THFCommercial SourceHighly reactive; handle under inert atmosphere
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceSolvent; must be dry
Diethyl Ether (Et₂O)AnhydrousCommercial SourceSolvent for dilution and extraction
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercial SourceFor preparing 15% aqueous solution
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying agent
Saturated Sodium Chloride Solution (Brine)N/ALab PreparedFor washing during workup
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Ethyl Acetate & HexanesHPLC GradeCommercial SourceSolvents for chromatography
Safety Precautions

WARNING: Lithium Aluminum Hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations must be performed by trained personnel in a chemical fume hood under a dry, inert atmosphere (e.g., Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, is mandatory.[15]

Reaction Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Quench & Workup (Fieser Method) cluster_purification Isolation & Purification setup_flask Dry 3-Neck Flask under N₂ add_lah Add LAH solution (1.0 M in THF) setup_flask->add_lah cool Cool to 0 °C (Ice Bath) add_lah->cool add_ester Slowly add Ester in dry THF cool->add_ester stir Stir at 0 °C to RT add_ester->stir monitor Monitor via TLC stir->monitor workup_cool Cool to 0 °C monitor->workup_cool add_h2o 1. Add H₂O dropwise workup_cool->add_h2o add_naoh 2. Add 15% NaOH (aq) add_h2o->add_naoh add_h2o_2 3. Add H₂O add_naoh->add_h2o_2 warm Warm to RT & Stir add_h2o_2->warm filter Filter solids (Celite®) warm->filter extract Extract with Et₂O or EtOAc filter->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end end purify->end Pure (3-ethylisoxazol-4-yl)methanol

Caption: Experimental workflow for the LAH reduction.

Step-by-Step Procedure
  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure the entire system is under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 1.0 M Lithium Aluminum Hydride solution in THF (12.0 mL, 12.0 mmol, 1.2 equivalents). Dilute with additional anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 3-Ethylisoxazole-4-carboxylate (1.70 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (15 mL). Slowly add this solution dropwise to the stirred LAH suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the excess LAH by the slow, dropwise addition of the following, allowing the vigorous gas evolution to subside between each addition:[16]

    • 0.45 mL of water (for ~0.45 g of LAH solid equivalent).

    • 0.45 mL of 15% aqueous NaOH solution.

    • 1.35 mL of water.

  • Isolation: Remove the ice bath and stir the resulting white suspension vigorously at room temperature for 30 minutes. The mixture should become a granular, filterable solid. Add anhydrous magnesium sulfate to aid in drying and granulation, and stir for another 15 minutes.[16]

  • Filtration and Extraction: Filter the solids through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic filtrates.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford (3-Ethylisoxazol-4-yl)methanol as a pure compound.

Visualization of the Chemical Transformation

Caption: Reduction of the ester to the primary alcohol.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient LAH (due to moisture contamination); low reaction temperature.Ensure all reagents and glassware are scrupulously dry. After initial stirring at RT, gently warm the reaction to 35-40 °C for 1 hour if starting material persists.
Low Yield Product loss during workup; isoxazole ring cleavage.During the Fieser workup, stir vigorously to form a granular solid. Break up any clumps and wash the filter cake extensively with solvent. Maintain low temperatures to minimize ring cleavage.
Difficult Workup Formation of a gelatinous aluminum salt precipitate that is hard to filter.Add anhydrous MgSO₄ or Na₂SO₄ and stir vigorously for an extended period (1-2 hours) to help granulate the salts.[16] An alternative is to use a Rochelle's salt workup.[17][18]
Presence of Side Products Reductive cleavage of the N-O bond in the isoxazole ring.This is an inherent risk with LAH.[12][13] Ensure strict temperature control. If cleavage is a major issue, alternative, milder reducing agents could be explored if the substrate allows.

Conclusion

The reduction of Methyl 3-Ethylisoxazole-4-carboxylate to (3-Ethylisoxazol-4-yl)methanol is efficiently achieved using Lithium Aluminum Hydride in an anhydrous ethereal solvent. This protocol provides a reliable pathway to a key synthetic intermediate used in drug discovery. The primary challenges involve the rigorous exclusion of moisture and the careful execution of the quenching step to ensure both safety and high recovery of the product. By adhering to the detailed procedures and safety precautions outlined in this document, researchers can confidently and reproducibly synthesize this valuable isoxazole alcohol for further chemical exploration.

References

  • Workup for Aluminum Hydride Reduction - University of Rochester. [Online]. Available: [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31, 162–171. [Online]. Available: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Online]. Available: [Link]

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53(19), 3011–3014. [Online]. Available: [Link]

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  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. [Online]. Available: [Link]

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  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Online]. Available: [Link]

  • Organic Chemistry. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Online]. Available: [Link]

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Application Notes and Protocols: Amidation Reactions Using Methyl 3-Ethylisoxazole-4-carboxylate as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a versatile scaffold in the design of novel therapeutics. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The 3-ethylisoxazole-4-carboxamide moiety, in particular, serves as a crucial pharmacophore in numerous biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 3-Ethylisoxazole-4-carboxylate as a precursor for the synthesis of diverse amide libraries through robust amidation protocols.

Part 1: The Foundational Chemistry - From Ester to Activated Acid

The direct amidation of the methyl ester of 3-ethylisoxazole-4-carboxylate is often challenging and less efficient than a two-step approach involving the hydrolysis of the ester to its corresponding carboxylic acid, followed by a coupled amidation reaction. The carboxylic acid serves as a more versatile intermediate for a wide array of modern amide coupling reagents.

Saponification: The Gateway to the Carboxylic Acid

The initial and critical step is the saponification (base-catalyzed hydrolysis) of Methyl 3-Ethylisoxazole-4-carboxylate to yield 3-Ethylisoxazole-4-carboxylic acid. This transformation is typically straightforward and high-yielding.

Mechanism of Saponification: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which is subsequently protonated by the solvent. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.

Protocol 1: Synthesis of 3-Ethylisoxazole-4-carboxylic acid

Materials:

  • Methyl 3-Ethylisoxazole-4-carboxylate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 5 M Sodium Hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric Acid (HCl) aqueous solution

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-Ethylisoxazole-4-carboxylate (1.0 eq) in a mixture of THF and MeOH (1:1 v/v). A typical concentration is 0.1-0.5 M.

  • Hydrolysis: To the stirred solution, add 5 M aqueous NaOH (1.5-2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of 6 M HCl. A white precipitate of 3-Ethylisoxazole-4-carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Ethylisoxazole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Part 2: The Core Reaction - Amide Bond Formation

With 3-Ethylisoxazole-4-carboxylic acid in hand, the next stage is the amidation reaction. This is most effectively achieved using peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Principles of Amide Coupling Reactions

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water. Modern coupling reagents circumvent this by converting the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile.

General Mechanism of Amide Coupling:

The general workflow for a coupling reaction involves the activation of the carboxylic acid, followed by the nucleophilic attack of the amine.

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Byproduct Byproduct Amide R-CONH-R' Activated_Intermediate->Amide + Amine Amine R'-NH2 Amide->Byproduct Experimental_Workflow Start Start: Methyl 3-Ethylisoxazole-4-carboxylate Saponification Protocol 1: Saponification (NaOH, MeOH/THF) Start->Saponification Carboxylic_Acid 3-Ethylisoxazole-4-carboxylic acid Saponification->Carboxylic_Acid Amidation Protocol 2 or 3: Amidation (Amine, Coupling Reagent, Base) Carboxylic_Acid->Amidation Crude_Product Crude Amide Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final Amide Product Purification->Final_Product

Application Notes and Protocols: Methyl 3-Ethylisoxazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole ring system is a privileged scaffold in the discovery of novel agrochemicals. Its unique electronic properties, metabolic stability, and three-dimensional structure contribute to potent biological activity against a range of agricultural pests, including fungi and weeds. Methyl 3-ethylisoxazole-4-carboxylate is a key building block in this field, offering a versatile starting point for the synthesis of a diverse library of isoxazole-based agrochemicals. The ethyl group at the 3-position and the methyl carboxylate at the 4-position provide strategic handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological efficacy.

This document provides detailed application notes and protocols for the utilization of Methyl 3-ethylisoxazole-4-carboxylate in the synthesis of potential fungicidal and herbicidal agents. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: From Carboxylate to Bioactive Carboxamide

A predominant strategy in the development of isoxazole-based agrochemicals is the conversion of the 4-carboxylate functionality into a carboxamide linkage. This transformation is critical as the resulting N-substituted carboxamides have been shown to exhibit a wide range of biological activities, including fungicidal and herbicidal properties.[1][2] The nature of the substituent on the amide nitrogen plays a crucial role in determining the spectrum of activity and potency of the final compound.

The general workflow for this synthetic approach is outlined below:

Agrochemical_Synthesis_Workflow A Methyl 3-Ethylisoxazole-4-carboxylate B Saponification (Hydrolysis) A->B  NaOH or KOH   C 3-Ethylisoxazole-4-carboxylic Acid B->C D Activation (e.g., Acid Chloride Formation) C->D  SOCl₂ or (COCl)₂   E 3-Ethylisoxazole-4-carbonyl Chloride D->E F Amidation with Primary/Secondary Amine E->F  R¹R²NH, Base   G N-Substituted 3-Ethylisoxazole-4-carboxamide F->G H Biological Screening (Fungicidal/Herbicidal Assays) G->H Herbicidal_Intermediate_Synthesis A 4-acetyl-3-ethyl-5-methylisoxazole B α-Bromination A->B  NBS, CCl₄   C 4-(2-bromoacetyl)-3-ethyl-5-methylisoxazole B->C D Hantzsch Thiazole Synthesis C->D  Thiourea, EtOH   E 2-Amino-4-(3-ethyl-5-methylisoxazol-4-yl)thiazole D->E

Sources

Grignard reaction conditions for Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard Reaction Protocols for Methyl 3-Ethylisoxazole-4-carboxylate

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge: Basicity vs. Nucleophilicity

The reaction of Methyl 3-ethylisoxazole-4-carboxylate with Grignard reagents presents a classic chemoselectivity conflict often overlooked in standard synthesis planning. Unlike simple aliphatic esters, the isoxazole ring introduces two competing reactivities:

  • The Desired Pathway (Nucleophilic Attack): Attack at the C-4 ester carbonyl to form a ketone (1 eq) or tertiary alcohol (2 eq).

  • The Parasitic Pathway (Deprotonation): The proton at C-5 is significantly acidic (

    
    , lowered further by the adjacent electron-withdrawing ester). Standard Grignard reagents (
    
    
    
    ) are strong bases (
    
    
    ).

The Failure Mode: If standard conditions are used (e.g.,


, 0°C), the Grignard reagent acts as a base, deprotonating C-5 to form an isoxazolyl anion. This anion is electron-rich, rendering the C-4 ester unreactive toward further nucleophilic attack due to Coulombic repulsion. Upon aqueous quench, the anion is reprotonated, leading to 100% recovery of starting material .
The Solution: Tuning Metal hardness

To force nucleophilic addition over deprotonation, we must decouple basicity from nucleophilicity.

  • Protocol A (Tertiary Alcohols): Use Organocerium reagents (Imamoto conditions). Transmetallation of

    
     with anhydrous 
    
    
    
    generates a species (
    
    
    ) that is highly oxophilic (activates the carbonyl) but significantly less basic than the magnesium precursor.
  • Protocol B (Ketones): Direct addition to the ester is uncontrollable. We utilize the Weinreb Amide intermediate to stabilize the tetrahedral intermediate and prevent over-addition.

Part 2: Visualizing the Reaction Divergence

G Substrate Methyl 3-ethylisoxazole- 4-carboxylate Grignard Standard RMgX (High Basicity) Substrate->Grignard Path 1: Standard CeCl3 CeCl3 / RMgX (High Nucleophilicity) Substrate->CeCl3 Path 2: Organocerium Anion C-5 Anion Species (Electron Rich Ring) Grignard->Anion Deprotonation (Fast) Tetrahedral Tetrahedral Intermediate (Ce-Stabilized) CeCl3->Tetrahedral Carbonyl Attack Recovered Recovered Starting Material (Failure) Anion->Recovered Aqueous Quench Alcohol Tertiary Alcohol (Success) Tetrahedral->Alcohol 1. 2nd Eq RMgX 2. Workup

Figure 1: Mechanistic divergence.[1] Standard Grignards lead to deprotonation (Path 1), while Organocerium reagents enable carbonyl addition (Path 2).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Tertiary Alcohols (Imamoto Conditions)

Target: Conversion of Ester to Dialkyl/Diaryl Carbinol

Critical Pre-requisite: The success of this reaction hinges entirely on the dryness of


. Commercial 

must be dehydrated in situ.

Reagents:

  • Methyl 3-ethylisoxazole-4-carboxylate (1.0 equiv)

  • 
     (3.5 equiv)
    
  • Grignard Reagent (

    
    ) (3.5 equiv)
    
  • Solvent: Anhydrous THF (Ether is unsuitable for Ce solubility)

Step-by-Step Methodology:

  • Cerium Activation (The "Baking" Step):

    • Place pulverized

      
       in a Schlenk flask under high vacuum (<0.5 mmHg).
      
    • Heat to 140–150°C for 2–3 hours with stirring. The solid will foam and eventually become a fine, white, free-flowing powder. Note: If it looks clumpy or gummy, it is not dry.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the flask (approx. 5 mL per mmol substrate).

    • Stir the white suspension vigorously at room temperature for 2 hours to ensure crystal lattice disruption (sonication helps).

  • Transmetallation:

    • Cool the

      
       suspension to -78°C  (Dry ice/Acetone).
      
    • Add the Grignard reagent dropwise.

    • Stir for 1 hour at -78°C. The mixture effectively becomes an organocerium reagent (

      
      ).
      
  • Addition:

    • Dissolve the isoxazole ester in minimal THF.

    • Add the ester solution dropwise to the organocerium slurry at -78°C.

    • Crucial: Maintain temperature below -60°C to prevent ring fragmentation.

  • Workup:

    • Allow to warm to 0°C over 2 hours.

    • Quench with 10% aqueous acetic acid or saturated

      
      . Caution: Cerium salts form a thick emulsion. Filtration through Celite is recommended.
      
Protocol B: Synthesis of Ketones (Weinreb Route)

Target: Controlled mono-addition to form a Ketone

Direct addition of 1 equivalent of Grignard to the ester usually results in a mixture of ketone and tertiary alcohol.[2] The Weinreb amide is the industry standard to arrest the reaction at the ketone stage.

Step-by-Step Methodology:

  • Amidation:

    • React Methyl 3-ethylisoxazole-4-carboxylate with

      
      -dimethylhydroxylamine hydrochloride (1.2 eq) and 
      
      
      
      (2.5 eq) in THF at -20°C.
    • Isolate the Weinreb Amide intermediate.

  • Grignard Addition:

    • Dissolve the Weinreb amide in anhydrous THF.

    • Cool to -40°C (Acetonitrile/Dry ice bath).

    • Add Grignard reagent (1.1 equiv) dropwise.

    • Mechanism:[1][2][3][4][5] The Mg chelates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable 5-membered ring intermediate that resists further attack.

  • Hydrolysis:

    • Quench with 1M HCl. The acidic hydrolysis breaks the chelate and releases the ketone.

Part 4: Data & Troubleshooting

Solvent & Stoichiometry Optimization Table
ParameterStandard ConditionOptimized ConditionRationale
Solvent Diethyl Ether (

)
THF

is insoluble in ether; THF coordinates Ce/Mg species effectively.
Temperature 0°C to RT-78°C Low temp suppresses N-O bond cleavage and C-5 deprotonation.
Stoichiometry 2.2 equiv RMgX3.5 equiv RMgX / CeCl3 Excess reagent compensates for any residual moisture; Ce suppresses basicity.
Quench

10% AcOH Acidic quench prevents formation of insoluble basic Cerium hydroxides.
Diagnostic Troubleshooting
ObservationRoot CauseCorrective Action
100% SM Recovery C-5 DeprotonationSwitch to Protocol A (Organocerium). Do not increase temperature.
Ring Cleavage (Nitrile formation) Reductive opening of N-O bondReaction temperature too high (>0°C). Keep at -78°C.
Thick Emulsion during workup Cerium HydroxidesUse Celite filtration; Wash organic layer with Rochelle's Salt (Potassium Sodium Tartrate).

Part 5: References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Knochel, P., et al. "Functionalized Grignard Reagents: Synthesis and Applications." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320.

  • Wakefield, B. J. Organomagnesium Methods in Organic Synthesis. Academic Press, 1995. (Standard text for Grignard troubleshooting).

  • Sperry, J. B., & Wright, D. L. "The Application of Weinreb Amides in the Synthesis of Heterocycles." Current Opinion in Drug Discovery & Development, vol. 8, no. 6, 2005, pp. 723-740.

Sources

One-pot synthesis strategies involving Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis Strategies Involving Methyl 3-Ethylisoxazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role as a cornerstone in the design of a wide array of therapeutic agents.[1][2] Molecules incorporating the isoxazole moiety are found in numerous approved drugs, including the anti-inflammatory agent leflunomide and the antibiotic cloxacillin.[2] Specifically, 3,4-disubstituted isoxazoles like Methyl 3-Ethylisoxazole-4-carboxylate serve as crucial and versatile building blocks for constructing more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery programs.

The development of efficient, atom-economical, and scalable synthetic routes to these intermediates is of paramount importance. One-pot synthesis methodologies are particularly attractive as they minimize waste, reduce operational complexity, and often lead to higher overall yields by avoiding the isolation of intermediate compounds. This guide provides a detailed examination of a robust one-pot strategy for the synthesis of Methyl 3-Ethylisoxazole-4-carboxylate, focusing on the underlying chemical principles, a step-by-step experimental protocol, and key optimization parameters.

Synthetic Strategy Overview: Condensation of β-Ketoesters with Hydroxylamine

Among the various methods for constructing the isoxazole ring, the condensation of a 1,3-dicarbonyl compound with hydroxylamine is one of the most direct and reliable approaches.[3][4] The regiochemical outcome—that is, the final positioning of substituents on the isoxazole ring—is dictated by the differential reactivity of the two carbonyl groups.

For the synthesis of Methyl 3-Ethylisoxazole-4-carboxylate, the required precursor is a β-ketoester containing an ethyl ketone moiety and a methyl ester, with a formyl group at the α-position. The ideal starting material is Methyl 2-formyl-3-oxopentanoate or its more stable sodium enolate salt. The formyl group, being a more reactive aldehyde, preferentially reacts with hydroxylamine to form an oxime. This is followed by an intramolecular cyclization onto the less reactive ketone carbonyl and subsequent dehydration to yield the desired aromatic isoxazole ring.[5] This sequence ensures excellent regioselectivity, a critical consideration in heterocyclic synthesis.

Experimental Workflow

The overall one-pot synthesis can be visualized as a streamlined process from starting materials to the purified final product.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Combine Methyl 2-formyl-3-oxopentanoate and Hydroxylamine Hydrochloride in Solvent B Add Base (e.g., Sodium Acetate) A->B C Heat Mixture to Reflux (e.g., 2-4 hours) B->C D Monitor Reaction by TLC C->D E Cool Reaction Mixture D->E F Aqueous Work-up / Extraction with Organic Solvent E->F G Dry Organic Layer & Evaporate Solvent F->G H Purify via Column Chromatography or Recrystallization G->H

Caption: High-level workflow for the one-pot synthesis of Methyl 3-Ethylisoxazole-4-carboxylate.

Detailed Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism within a single pot, ensuring high efficiency and regioselectivity.

G start Methyl 2-formyl-3-oxopentanoate + Hydroxylamine (NH2OH) oxime Step 1: Oxime Formation (Intermediate I) start->oxime Reaction at more reactive formyl group cyclization Step 2: Intramolecular Cyclization (Intermediate II) oxime->cyclization Nucleophilic attack of oxime -OH on ketone dehydration Step 3: Dehydration cyclization->dehydration Elimination of H2O product Final Product: Methyl 3-Ethylisoxazole-4-carboxylate dehydration->product Aromatization

Caption: Key mechanistic steps in the formation of the isoxazole ring from a β-ketoester.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials & Reagents:

  • Methyl 2-formyl-3-oxopentanoate sodium salt (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Sodium acetate (NaOAc) (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-formyl-3-oxopentanoate sodium salt (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq) in ethanol (approx. 0.2 M concentration).

    • Expert Insight: Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction. Using a stronger base like sodium hydroxide could risk hydrolyzing the methyl ester, reducing the final yield.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material typically occurs within 2-4 hours.

  • Work-up: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add deionized water to the residue and transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution.

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Purification: a. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. b. The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Methyl 3-Ethylisoxazole-4-carboxylate.

Data Summary & Optimization Parameters

The efficiency of this one-pot synthesis is sensitive to several parameters. The following table summarizes key variables and their expected impact, providing a basis for targeted optimization.

ParameterVariationRationale & Expected Outcome
Base Sodium Acetate vs. Triethylamine (Et₃N) vs. Sodium Hydroxide (NaOH)Sodium acetate provides a buffered, mild basicity ideal for this reaction. Et₃N is a stronger organic base that can also be effective. NaOH is a very strong base that significantly increases the risk of ester hydrolysis, leading to the formation of the corresponding carboxylic acid as a byproduct and reducing yield.[3][6]
Solvent Ethanol vs. Water vs. Acetic AcidEthanol is an excellent choice as it readily dissolves both organic precursors and inorganic salts. Water can be used as a green solvent, often accelerating reactions due to hydrophobic effects, but may require heating to ensure solubility.[5][7] Acetic acid can act as both a solvent and a catalyst, but its acidic nature may require harsher conditions for the final work-up.
Temperature Room Temp. vs. Reflux (78 °C in EtOH)The reaction rate is significantly enhanced at reflux temperatures, with completion times typically falling within a few hours. At room temperature, the reaction may be sluggish, requiring extended periods (24+ hours) to reach completion.
Reaction Time 2 hours vs. 6 hours vs. 12 hoursOptimal reaction time should be determined by TLC monitoring. Pushing the reaction for too long after completion can sometimes lead to the formation of degradation byproducts, although this specific reaction is generally robust.

Conclusion

The one-pot condensation of an α-formyl-β-ketoester with hydroxylamine hydrochloride represents a highly efficient, regioselective, and scalable strategy for the synthesis of Methyl 3-Ethylisoxazole-4-carboxylate. This method aligns with the principles of green chemistry by minimizing intermediate isolation steps and allowing for the use of environmentally benign solvents like water or ethanol.[7] By carefully selecting the base and solvent system and optimizing the reaction temperature, researchers can achieve high yields of this valuable synthetic intermediate, facilitating its application in medicinal chemistry and the broader field of drug development.

References

  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports. Available at: [Link]

  • Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Chinese Journal of Chemistry. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). OICC Press. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. ScienceDirect. Available at: [Link]

  • A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. Available at: [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Methyl 3-Ethylisoxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting & Yield Optimization for Methyl 3-Ethylisoxazole-4-carboxylate Ticket ID: ISOX-OPT-004 Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

The synthesis of Methyl 3-ethylisoxazole-4-carboxylate is a critical gateway to functionalized isoxazole scaffolds used in kinase inhibitors and broad-spectrum antibiotics. While the literature suggests a straightforward condensation, practical execution often suffers from variable yields (30–50%) and regiochemical ambiguity.

This guide moves beyond standard textbook descriptions to address the process-critical parameters that determine success: moisture control during enaminone formation, thermodynamic control during cyclization, and pH management to prevent ester hydrolysis.

Phase 1: The Precursor Phase (Enaminone Synthesis)

The Core Reaction: The most reliable route involves the condensation of Methyl 3-oxopentanoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

Troubleshooting Guide: Enaminone Formation

Q: My intermediate (enaminone) yield is low, or the product looks like a complex mixture on TLC. What is happening?

A: The reaction with DMF-DMA is an equilibrium process driven by the removal of methanol. If the reaction is not driven to completion or if moisture is present, the equilibrium shifts back, or the acetal hydrolyzes.

Diagnostic Checklist:

  • Reagent Quality: DMF-DMA is highly hygroscopic. If the bottle has been opened frequently, it may have hydrolyzed to DMF and Methanol. Action: Use a fresh bottle or distill DMF-DMA before use.

  • Methanol Removal: The formation of the enaminone releases 2 equivalents of methanol. If this is not removed, the reaction stalls. Action: Perform the reaction without solvent (neat) or in high-boiling toluene, and use a Dean-Stark trap or continuous distillation to strip methanol.

  • Temperature Control: Excessive heat (>110°C) can cause polymerization of the electron-rich enaminone. Action: Maintain bath temperature between 80–90°C.

Optimized Protocol (Step 1):

  • Reagents: Methyl 3-oxopentanoate (1.0 eq), DMF-DMA (1.2–1.5 eq).

  • Conditions: Reflux in Toluene (5 vol) for 2–4 hours.

  • Checkpoint: Monitor TLC (usually 50% EtOAc/Hexane). The starting ketoester (UV active, stains purple with anisaldehyde) should disappear. The enaminone is a bright yellow solid/oil and is highly UV active.

Phase 2: The Cyclization (Regioselectivity & Yield)

The Core Reaction: The reaction of the enaminone with Hydroxylamine Hydrochloride (


)  to close the ring.
Troubleshooting Guide: Cyclization Issues

Q: I am observing two spots on TLC after cyclization. Is this a regioisomer?

A: Yes. While the 4-carboxylate (Product A) is the kinetic product, the 5-carboxylate (Product B) or incomplete oxime intermediates can form if the pH is incorrect.

  • Mechanism: The nitrogen of hydroxylamine attacks the electrophilic carbon of the enamine (

    
    ). This positions the oxygen to attack the ketone carbonyl, forming the 3-ethyl-4-carboxylate.
    
  • The pH Factor: If the solution is too acidic, the amine of the enaminone is protonated, deactivating it. If too basic, ester hydrolysis occurs.

Q: My yield is <40%. Where is the product going?

A: The most common yield killer is decarboxylation or ester hydrolysis during workup. Isoxazole esters are prone to hydrolysis under strong basic conditions.

Data: Solvent & Additive Effects on Yield

Solvent SystemAdditiveTemp (°C)Yield (%)Major Issue
MethanolNone65 (Reflux)45%Acid buildup causes partial degradation.
EthanolPyridine78 (Reflux)60%Pyridine is hard to remove; product oiling out.
Methanol Sodium Acetate 0

25
85% Buffered condition prevents side reactions.
Water/EtOHNaOH2515%Massive ester hydrolysis (Saponification).
Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis workflow.

G Start Methyl 3-oxopentanoate Intermed Enaminone Intermediate (Methyl 2-((dimethylamino)methylene)-3-oxopentanoate) Start->Intermed Reflux (Remove MeOH) Reagent1 + DMF-DMA (1.2 eq) Reagent1->Intermed Cyclization Cyclization (MeOH, 0°C to RT) Intermed->Cyclization Reagent2 + NH2OH·HCl (Sodium Acetate Buffer) Reagent2->Cyclization Product Methyl 3-Ethylisoxazole-4-carboxylate Cyclization->Product Kinetic Control (Correct pH) Hydrolysis Side Reaction: Ester Hydrolysis Cyclization->Hydrolysis pH > 10 (Too Basic) Isomer Regioisomer: 5-Ethyl-isoxazole-3-carboxylate Cyclization->Isomer Thermodynamic Drift

Caption: Figure 1. Reaction workflow and critical divergence points for side reactions.

Phase 3: Validated Experimental Protocol

Note: This protocol is scaled for 10 mmol but is linear up to 500 mmol.

Step 1: Synthesis of Enaminone
  • Charge a round-bottom flask with Methyl 3-oxopentanoate (1.30 g, 10 mmol).

  • Add DMF-DMA (1.78 g, 15 mmol).

  • Optional but recommended: Add Toluene (5 mL) to assist with azeotropic removal of methanol.

  • Heat to 90°C for 3 hours.

  • Concentrate: Remove volatiles under reduced pressure (Rotovap) to yield a viscous yellow/orange oil. Do not purify further; the intermediate is moisture sensitive.

Step 2: Cyclization to Isoxazole
  • Dissolve the crude enaminone in Methanol (15 mL).

  • In a separate beaker, prepare a solution of Hydroxylamine Hydrochloride (0.76 g, 11 mmol) and Sodium Acetate (0.90 g, 11 mmol) in minimal water (2 mL) or Methanol (10 mL).

    • Why Sodium Acetate? It buffers the HCl released, preventing acid-catalyzed degradation without being basic enough to hydrolyze the ester [1].

  • Cool the enaminone solution to 0°C (Ice bath).

  • Add the hydroxylamine solution dropwise over 10 minutes.

  • Allow to warm to Room Temperature (25°C) and stir for 2–4 hours.

  • Workup:

    • Remove Methanol under reduced pressure.[1]

    • Resuspend residue in Ethyl Acetate (30 mL) and Water (10 mL).

    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (10-20% EtOAc in Hexane).

Frequently Asked Questions (FAQ)

Q: Can I use Triethyl Orthoformate instead of DMF-DMA? A: Yes, but it is less efficient. The orthoformate route requires Acetic Anhydride as a co-reagent and often requires higher temperatures (140°C), which can degrade the sensitive beta-keto ester. DMF-DMA is milder and "cleaner" [2].

Q: Why is the ethyl group at position 3? A: Regiochemistry is determined by the starting material structure. You are starting with Methyl 3-oxopentanoate.[2] The ketone carbonyl (C3) bears the ethyl group. During cyclization, the hydroxylamine oxygen closes onto this ketone carbon. Thus, the ethyl group remains at position 3 [3].

Q: The product is volatile. How do I dry it? A: Methyl isoxazole-4-carboxylates are low-melting solids or oils with moderate volatility. Do not use high-vacuum (< 1 mbar) for extended periods at room temperature. Dry under house vacuum (20 mbar) or air dry if solid.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.[1][3] Link

  • Liskon Biological. (2024). Reaction between DMF-DMA and methyl groups: Mechanisms and Applications.[4] Liskon Chemical. Link

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[5] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Journal of Organic Chemistry, 74(21), 8381-8383. Link

  • Google Patents. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A. Link

Sources

Purification techniques for Methyl 3-Ethylisoxazole-4-carboxylate via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ISOX-004 Subject: Recrystallization Protocols for Methyl 3-Ethylisoxazole-4-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Challenge of Isoxazole Esters

Welcome to the Technical Support Center. You are inquiring about purifying Methyl 3-Ethylisoxazole-4-carboxylate .

Technical Alert: Based on structural analogs (e.g., Ethyl 3-methylisoxazole-4-carboxylate), this compound is likely a low-melting solid or viscous oil at room temperature. Standard recrystallization techniques often fail because the compound prefers to "oil out" (liquid-liquid phase separation) rather than nucleate into a crystal lattice.

This guide moves beyond standard textbook procedures, offering specialized Cryogenic Recrystallization and Melt Crystallization techniques required for this specific class of heterocyclic esters.

Module 1: Solvent Selection & Solubility Profiles

The Polarity Balance

Isoxazoles are aromatic but contain electronegative heteroatoms (O, N), making them moderately polar. The ester group adds lipophilicity.

  • Good Solvents (Dissolvers): Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Anti-Solvents (Precipitators): Hexanes, Heptane, Pentane, Water (use with caution due to hydrolysis risk).

Recommended Solvent Systems

For a low-melting ester, you need a system that allows solubility at room temperature but induces supersaturation at


.
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Best For
Binary Mix 1 Diethyl EtherPentane1:2 to 1:5Primary Recommendation. Low boiling points allow easy removal; excellent for cryogenic work.
Binary Mix 2 Ethyl AcetateHexanes1:3 to 1:6Standard purification. Higher boiling point may make drying difficult if the solid melts easily.
Single Solvent MethanolWaterN/AHigh Risk. Only use if the compound is confirmed stable against hydrolysis.

Module 2: The Protocol (Cryogenic Recrystallization)

Standard Operating Procedure (SOP-ISOX-04)

Do not attempt standard "boil and cool" recrystallization, as this will almost certainly result in an oil. Follow this thermodynamic control pathway.

Step-by-Step Methodology
  • Dissolution (Ambient Temp):

    • Dissolve the crude oil/solid in the minimum amount of Solvent A (e.g., Diethyl Ether) at room temperature.

    • Note: Do not heat. Heating increases the kinetic energy too much for low-melting solids to lattice.

  • Filtration:

    • Filter the solution through a 0.45

      
      m PTFE syringe filter to remove dust/insolubles (nucleation sites for impurities).
      
  • Anti-Solvent Addition:

    • Slowly add Solvent B (e.g., Pentane) down the side of the flask until a faint turbidity (cloudiness) persists.

    • Add 2-3 drops of Solvent A to clear the solution again.

  • The Cryo-Cycle:

    • Seal the flask. Place it in a refrigerator (

      
      ) for 2 hours.
      
    • If no crystals form, move to a freezer (

      
      ) overnight.
      
    • Critical: If the compound oils out at

      
      , proceed immediately to Module 3 .
      
  • Isolation:

    • Perform filtration quickly using a chilled Buchner funnel.

    • Wash with cold (

      
      ) Pentane.
      
    • Dry in a vacuum desiccator (no heat).

Workflow Visualization

RecrystallizationFlow Start Crude Material Dissolve Dissolve in Et2O (Ambient Temp) Start->Dissolve Filter Clarifying Filtration Dissolve->Filter AddAnti Add Pentane until turbid Filter->AddAnti Cool1 Cool to 4°C AddAnti->Cool1 Check1 Crystals? Cool1->Check1 Cool2 Cool to -20°C Check1->Cool2 No Isolate Cold Filtration Check1->Isolate Yes Trouble See Module 3 (Oiling Out) Check1->Trouble Oiling Cool2->Isolate

Figure 1: Decision logic for the cryogenic recrystallization of low-melting isoxazole esters.

Module 3: Troubleshooting (The "Help Desk")

Issue 1: "My product came out as a yellow oil at the bottom, not crystals."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). The solution became supersaturated at a temperature above the melting point of the solvated crystal.

Corrective Actions:

  • The Re-Heat: Re-dissolve the oil by adding a small amount of Solvent A (Dissolver) and warming slightly.

  • The Seed: You must obtain a seed crystal.

    • Technique: Take a glass rod, dip it in the solution, pull it out, and let the solvent evaporate on the rod. Scratch the side of the flask with the rod (friction energy induces nucleation).

  • Slower Cooling: Wrap the flask in cotton wool or place it in a water bath to slow the cooling rate. Rapid cooling favors oiling.

Issue 2: "The crystals are wet and melt when I try to dry them."

Diagnosis: Melting Point Depression due to residual solvent or impurities. Corrective Actions:

  • Cold Wash: Ensure your wash solvent is at

    
    .
    
  • Vacuum Desiccation: Do not use a vacuum oven with heat. Use a high-vacuum desiccator with P

    
    O
    
    
    
    or paraffin wax shavings (to absorb solvent vapors) at room temperature.
Issue 3: "I suspect regioisomer contamination (3-Ethyl vs. 5-Ethyl)."

Diagnosis: Isoxazole synthesis often produces regioisomers (e.g., 3-ethyl vs 5-ethyl) which co-crystallize. Corrective Actions:

  • Check NMR: Look for the chemical shift of the ring proton.[1] (C5-H is typically downfield of C3-H).

  • Fractional Crystallization: If confirmed, recrystallize from Methanol (slow evaporation). Isomers often have significantly different packing efficiencies in alcoholic solvents.

Module 4: Validation & Stability

Once isolated, validate the integrity of your purification:

  • TLC Analysis: Run in Hexane:EtOAc (3:1). The ester should be a distinct spot (

    
    ).
    
  • 1H-NMR: Check the integral ratio of the Ethyl group (q, 2H; t, 3H) to the Methyl Ester (s, 3H).

  • Storage: Store under Argon at

    
    . Isoxazole esters can hydrolyze to the carboxylic acid if exposed to atmospheric moisture over time.
    
Stability Logic Diagram

Stability Ester Methyl 3-Ethylisoxazole -4-carboxylate Acid 3-Ethylisoxazole -4-carboxylic acid Ester->Acid Hydrolysis (Slow) Water H2O (Moisture) Water->Ester MEOH Methanol Acid->MEOH Byproduct

Figure 2: Hydrolysis pathway. Moisture exclusion is critical for long-term storage of the purified ester.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification protocols and solvent properties).

  • Perez, M. A., et al. (2000). "Regioselective synthesis of isoxazoles." Journal of Organic Chemistry. (Provides context on the synthesis and physical properties of 3,4-disubstituted isoxazoles).

  • Sigma-Aldrich. (n.d.). Ethyl 3-methylisoxazole-4-carboxylate Product Sheet. (Used as a structural analog reference to predict physical state and solubility).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 3-methylisoxazole-4-carboxylate. (Verifying physiochemical properties of analogs).

Sources

Technical Support Center: Purification of Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-PUR-001 Topic: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the technical support hub for Methyl 3-Ethylisoxazole-4-carboxylate . This intermediate is a critical scaffold in the synthesis of beta-lactamase inhibitors and agrochemicals.

Users frequently encounter three classes of impurities during its synthesis (typically via condensation of methyl 2-((dimethylamino)methylene)-3-oxopentanoate with hydroxylamine or similar 1,3-dipolar cycloadditions):

  • Regioisomers: Methyl 5-ethylisoxazole-4-carboxylate (thermodynamic vs. kinetic control issues).

  • Oligomeric Tars: Dark, viscous residues from polymerization or decomposition of enamines.

  • Hydrolysis Byproducts: 3-Ethylisoxazole-4-carboxylic acid (acidic impurities).

This guide provides self-validating protocols to isolate the target ester with >98% purity.

Module 1: Primary Isolation (The "Crude Oil" Problem)

Symptom: The crude reaction mixture is a dark red/brown viscous oil that does not crystallize. Diagnosis: Presence of oligomerized enaminones or decomposition products.[1] Action: High-Vacuum Distillation.

Do not attempt recrystallization on the crude oil; the presence of tars will inhibit crystal lattice formation.

Protocol: Vacuum Distillation
ParameterSpecificationNotes
Vacuum Pressure 0.5 – 1.0 mmHgHigh vacuum is essential to prevent thermal degradation.
Bath Temperature 90°C – 110°CDo not exceed 130°C to avoid decarboxylation.
Vapor Temperature (bp) 65°C – 75°C Estimated based on Ethyl analog data (71-72°C @ 0.5 mmHg).
Condenser Temp 0°C – 5°CUse chilled glycol or ice water.

Step-by-Step:

  • Solvent Strip: Remove bulk reaction solvents (MeOH/EtOH) via rotary evaporation at 40°C.

  • Apparatus Setup: Equip a short-path distillation head. Long columns increase hold-up volume and thermal exposure.

  • Foreshot Collection: Collect the first 5-10% of distillate separately. This contains lower-boiling impurities (unreacted keto-esters).

  • Main Fraction: Collect the clear, colorless-to-pale-yellow liquid stabilizing at the target vapor temperature.

  • Stop Condition: Discontinue when the pot residue becomes too viscous or pot temp spikes.

Module 2: Isomer Separation (The Regioselectivity Challenge)

Symptom: NMR shows a "shadow" ethyl triplet/quartet or split methyl ester singlets. Diagnosis: Contamination with the regioisomer (Methyl 5-ethylisoxazole-4-carboxylate). Action: Flash Column Chromatography.

Isoxazole synthesis from unsymmetrical 1,3-dicarbonyls often yields a mixture of 3- and 5-substituted isomers. These have very similar boiling points, rendering distillation ineffective for separation.

Chromatography Strategy
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Separation Logic: The 3-ethyl isomer is typically slightly less polar than the 5-ethyl isomer due to the steric shielding of the nitrogen lone pair and the dipole vector alignment.

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 95 : 5Pack column.
Loading 95 : 5Load sample (dissolved in min. DCM).
Elution 1 90 : 10Elutes non-polar impurities.
Elution 2 85 : 15 to 80 : 20 Elutes Target: Methyl 3-ethylisoxazole-4-carboxylate.
Elution 3 60 : 40Elutes Regioisomer (5-ethyl) & polar byproducts.
Visualization: Isomer Formation & Separation Logic

IsoxazoleSeparation Start Crude Mixture (3-Ethyl & 5-Ethyl isomers) TLC TLC Analysis (Hex:EtOAc 8:2) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes (Standard) Distill Distillation (Ineffective for isomers) Decision->Distill No (Rare) Result3 Frac A: 3-Ethyl (Target, Less Polar) Flash->Result3 Elutes First Result5 Frac B: 5-Ethyl (Impurity, More Polar) Flash->Result5 Elutes Second

Caption: Decision workflow for separating isoxazole regioisomers based on polarity differences.

Module 3: Chemical Decontamination

Symptom: Product degrades upon storage or smells of acetic acid/hydroxylamine. Diagnosis: Residual acidic species or unreacted hydroxylamine hydrochloride. Action: Aqueous Workup with pH Control.

Protocol:

  • Dissolution: Dissolve the crude/distilled oil in Ethyl Acetate (EtOAc). Avoid DCM if possible to prevent emulsion formation with basic washes.

  • Acid Wash (Removal of Amines): Wash with 1N HCl (cold). This removes unreacted hydroxylamine and basic side products (e.g., dimethylamine from enaminone synthesis).

  • Base Wash (Removal of Acids): Wash with Saturated Sodium Bicarbonate (

    
    ).
    
    • Critical Check: Ensure the aqueous layer is pH ~8. This removes the hydrolyzed byproduct (3-ethylisoxazole-4-carboxylic acid).

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ). Magnesium sulfate (
    
    
    
    ) is acceptable but can sometimes adsorb polar esters.

Frequently Asked Questions (FAQ)

Q1: Can I use recrystallization instead of distillation?

  • Answer: Generally, no. Methyl 3-ethylisoxazole-4-carboxylate has a low melting point (often an oil at room temperature). Unless you are synthesizing a solid derivative (e.g., the carboxylic acid or an amide), distillation or chromatography are the only viable purification methods.

Q2: Why is my product turning yellow after a few days?

  • Answer: Isoxazoles can be light-sensitive, and trace amounts of unreacted enamine precursors can oxidize to form colored conjugated systems (tars). Store the purified oil under Nitrogen or Argon at 4°C, shielded from light.

Q3: How do I confirm I have the 3-ethyl and not the 5-ethyl isomer?

  • Answer: Use 1H-NMR and NOE (Nuclear Overhauser Effect) experiments.

    • 3-Ethyl: The ethyl group protons will show an NOE correlation with the ester methyl group (if conformation allows) or lack correlation with the C5 proton (if substituted).

    • HMBC: Look for long-range coupling between the ring carbon and the ethyl protons. The chemical shift of the ring carbon attached to the oxygen vs. the nitrogen differs (C-O is typically more downfield).

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed Central. Retrieved from

  • Royal Society of Chemistry (RSC). (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. RSC Advances. Retrieved from

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.[1][2][3][4][5][6][7][8] Retrieved from

  • Thermo Fisher Scientific. Ethyl 3-methylisoxazole-4-carboxylate Specifications and Safety. Retrieved from

Sources

Optimizing temperature for isoxazole ring formation in carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Regioselectivity in Carboxylate-Derived Isoxazole Formation

Introduction

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide specifically addresses the formation of isoxazole rings using


-keto esters (carboxylates)  and 1,3-dicarbonyl equivalents  via condensation with hydroxylamine.

In drug discovery, the isoxazole ring is a privileged pharmacophore (found in Valdecoxib, Leflunomide), but its synthesis is notoriously sensitive to thermodynamic parameters. The reaction between a


-keto ester and hydroxylamine is bifurcating : small changes in temperature and pH can flip the regioselectivity from the 3,5-isomer to the 5,3-isomer, or lead to incomplete cyclization (isoxazolines).

This guide provides the mechanistic logic to control these outcomes, followed by direct troubleshooting protocols.

Module 1: Critical Parameters (The "Why")

Q: How does temperature dictate regioselectivity in -keto ester cyclizations?

A: The reaction is governed by the competition between Kinetic Control and Thermodynamic Control .

  • Kinetic Phase (Low Temp, <40°C): Hydroxylamine is a bidentate nucleophile (

    
     and 
    
    
    
    ). At lower temperatures, the more nucleophilic Nitrogen atom attacks the most electrophilic carbonyl carbon. In
    
    
    -keto esters, the ketone carbonyl is generally more electrophilic than the ester carbonyl. This leads to the initial formation of an oxime intermediate.
  • Thermodynamic Phase (High Temp, >80°C / Reflux): High thermal energy is required to drive the second step: intramolecular cyclization (dehydration).

    • Low Temp/Room Temp: Often stalls at the intermediate oxime or isoxazolin-5-one stage.

    • High Temp (Reflux): Promotes the elimination of water/alcohol to aromatize the ring.

    • Isomer Switching: If the reaction is reversible (often mediated by pH), higher temperatures will favor the thermodynamically more stable isomer, which is sterically less congested.

Q: What is the role of pH in conjunction with temperature?

A: Temperature amplifies the effect of pH.

  • Basic Conditions (pH > 10) + Heat: Promotes the formation of the enolate of the

    
    -keto ester, often directing attack to the ester functionality first (Claisen-type), or favoring the 5-hydroxyisoxazole tautomer.
    
  • Acidic Conditions (pH < 4) + Heat: Activates the ketone carbonyl for initial attack, favoring the 3,5-disubstituted product.

Module 2: Visualizing the Pathway

The following diagram illustrates the bifurcation points where temperature (T) and pH determine the final product structure.

IsoxazolePathways Start Beta-Keto Ester + NH2OH Intermediate_A Oxime Intermediate (Kinetic) Start->Intermediate_A Acidic / Low T (Ketone Attack) Intermediate_B Enamine/Amide Intermediate Start->Intermediate_B Basic / High T (Ester Attack) Product_35 3,5-Disubstituted Isoxazole Intermediate_A->Product_35 Reflux (Dehydration) Product_53 5,3-Disubstituted Isoxazole (or 5-OH) Intermediate_A->Product_53 Isomerization (High T + Base) Intermediate_B->Product_53 Reflux (Cyclization)

Caption: Figure 1. Divergent synthesis pathways. Temperature drives the final cyclization/dehydration steps, while pH + Temp determines the initial attack site.

Module 3: Troubleshooting Guides (FAQs)

Scenario 1: Incomplete Conversion / "Stuck" Intermediates

Problem: LCMS shows the mass of the starting material + 15 (NH) or + 33 (NH2OH), indicating the oxime formed but did not cyclize.

  • Root Cause: The activation energy for the dehydration step (aromatization) has not been met.

  • Solution:

    • Increase Temperature: Switch from MeOH (bp 65°C) to EtOH (bp 78°C) or Propanol (bp 97°C).

    • Microwave Assist: Apply microwave irradiation at 120°C for 10–20 minutes. This provides rapid localized heating that overcomes the dehydration barrier without degrading the carboxylate tail.

    • Azeotropic Removal: If thermal limits are reached, use a Dean-Stark trap with Toluene to physically remove water, driving the equilibrium.

Scenario 2: Low Yield due to Decarboxylation

Problem: The carboxylate group (ester or free acid) is lost during the reaction.

  • Root Cause:

    
    -keto acids are thermally unstable and decarboxylate easily (>100°C). If using esters, in situ hydrolysis followed by decarboxylation can occur under acidic/aqueous reflux.
    
  • Solution:

    • Lower the Ceiling: Do not exceed 80°C.

    • Buffer the System: Use Sodium Acetate (NaOAc) instead of strong mineral acids or bases to maintain a mild pH (4–5).

    • Anhydrous Conditions: Use absolute ethanol and molecular sieves to prevent hydrolysis of the ester group.

Scenario 3: Regioisomer Mixture (3,5 vs 5,3)

Problem: Getting a 60:40 mix of isomers which is difficult to separate.

  • Root Cause: The reaction temperature is in the "Goldilocks" zone where both kinetic and thermodynamic pathways are accessible.

  • Solution:

    • Push to Extremes:

      • For 3,5-isomers : Pre-cool reagents to 0°C for the addition, then slowly warm to Room Temp (Kinetic control).

      • For 5,3-isomers : Mix reagents at room temp and immediately plunge into a pre-heated oil bath at reflux (Thermodynamic bias).

    • Solvent Switch: Switch to water/ethanol mixtures. Water often enhances the hydrophobic effect, accelerating the formation of the specific isomer that buries the hydrophobic surface area best.

Module 4: Experimental Protocols

Protocol A: Standard Thermal Cyclization (High Regioselectivity for 3,5-isomer)

Best for: Standard library synthesis where scale is >100mg.

  • Dissolution: Dissolve

    
    -keto ester (1.0 equiv) in Absolute Ethanol (0.5 M concentration).
    
  • Activation: Add Hydroxylamine Hydrochloride (1.2 equiv).

  • Buffering: Add Sodium Acetate (1.2 equiv) to buffer HCl.

  • Incubation (Critical Step): Stir at Room Temperature (20–25°C) for 4 hours. Do not heat yet. This allows the kinetic oxime to form selectively.

  • Cyclization: Heat to Reflux (78°C) for 2 hours to effect dehydration.

  • Workup: Cool, concentrate, and partition between EtOAc/Water.

Protocol B: Microwave-Assisted Synthesis

Best for: Difficult substrates, sterically hindered carboxylates, or "stuck" intermediates.

  • Vessel Prep: In a 10mL microwave vial, combine

    
    -keto ester (1.0 mmol), 
    
    
    
    (1.5 mmol), and Pyridine (2.0 mmol) in EtOH (3 mL).
  • Irradiation: Cap and irradiate.

    • Ramp: 2 minutes to target.

    • Hold: 120°C for 10 minutes.

    • Pressure Limit: Set to 200 psi (safety cutoff).

  • Data: Expect yields >85% with cleaner profiles than thermal reflux due to shorter exposure time preventing degradation.

Data Summary: Solvent & Temperature Impact
SolventBoiling Point (°C)Reaction Time (Thermal)Reaction Time (Microwave)Risk Factor
Methanol 6512–24 h10 min (at 100°C)Incomplete cyclization common.
Ethanol 784–8 h5–10 min (at 120°C)Optimal balance.
Water 1002–6 hN/AHydrolysis of carboxylate ester.
Toluene 1101–3 hN/AHigh temp risks decarboxylation.

Module 5: Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures in real-time.

TroubleshootingTree Problem Identify Issue CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result_SM Mass = SM + 15/33 (Oxime/Intermediate) CheckLCMS->Result_SM Incomplete Result_Mix Mass = Product (Regioisomer Mix) CheckLCMS->Result_Mix Poor Selectivity Result_Decarb Mass = Product - 44 (Decarboxylation) CheckLCMS->Result_Decarb Degradation Action_Heat Increase Temp (Reflux or MW >100°C) Result_SM->Action_Heat Action_Select Control Addition Temp (0°C vs Reflux start) Result_Mix->Action_Select Action_Cool Lower Temp (<80°C) Buffer pH (4-5) Result_Decarb->Action_Cool

Caption: Figure 2. Diagnostic workflow for isoxazole synthesis failures.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem. ]">https://benchchem.com

  • Müller, T. J. J., et al. (2008).[1] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [Link]

  • Rosa, F. A., et al. (2012). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances / PubMed Central. [Link]

  • Praveen, C., et al. (2010).[2] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Organic Chemistry Portal. [Link]

Sources

Troubleshooting low conversion rates in Methyl 3-Ethylisoxazole-4-carboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Methyl 3-Ethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot low conversion rates. Here, we combine fundamental chemical principles with practical, field-proven insights to ensure the success of your synthesis.

Introduction: The Challenge of Selective Hydrolysis

The hydrolysis of Methyl 3-Ethylisoxazole-4-carboxylate to its corresponding carboxylic acid is a crucial step in many synthetic pathways. While seemingly a standard ester saponification, the presence of the isoxazole ring introduces a layer of complexity. The isoxazole ring, an aromatic heterocycle, is susceptible to degradation under certain conditions, particularly the basic conditions typically employed for ester hydrolysis.[1][2] The N-O bond within the isoxazole ring is its point of vulnerability, and its cleavage can lead to undesired ring-opened byproducts, thereby reducing the yield of the target carboxylic acid.[1]

This guide will provide a structured approach to troubleshooting, focusing on maintaining the integrity of the isoxazole ring while ensuring complete hydrolysis of the methyl ester.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your starting material can be attributed to several factors, from suboptimal reaction conditions to competing side reactions. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Incomplete Hydrolysis with No Significant Byproduct Formation

If you observe a significant amount of unreacted starting material without the formation of new, unexpected spots on your TLC or peaks in your LC-MS, the issue likely lies with the reaction conditions not being sufficiently forcing for the ester hydrolysis.

Possible Causes & Solutions:

  • Insufficient Base: The stoichiometry of the base is critical. While a catalytic amount of acid can drive hydrolysis to equilibrium, base-mediated saponification is irreversible and requires at least one equivalent of base.[3] For complete conversion, a molar excess of the base (typically 1.1 to 2.0 equivalents) is recommended to drive the reaction to completion.

  • Low Reaction Temperature: Hydrolysis rates are temperature-dependent. If you are running the reaction at room temperature, consider moderately increasing the heat. A good starting point is 40-50 °C. Monitor the reaction closely, as higher temperatures can also promote isoxazole ring degradation.[4]

  • Inadequate Reaction Time: Some hydrolysis reactions can be sluggish. If the temperature and base concentration are appropriate, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time.

  • Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. Methyl 3-Ethylisoxazole-4-carboxylate may have limited solubility in purely aqueous solutions. The use of a co-solvent like tetrahydrofuran (THF) or methanol is common to ensure a homogeneous reaction mixture.[1] If solubility is still an issue, consider alternative solvent systems like dioxane/water.

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In a round-bottom flask, dissolve Methyl 3-Ethylisoxazole-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq.) in water to the flask.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and acidify with a dilute acid (e.g., 1N HCl or 10% citric acid) to a pH of ~3-4.[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

ParameterRecommendationRationale
Base LiOH or NaOHStrong bases that effectively hydrolyze esters.
Equivalents of Base 1.1 - 2.0Ensures complete and irreversible saponification.[3]
Solvent THF/Water, MeOH/WaterCo-solvents enhance the solubility of the organic substrate.[1]
Temperature Room Temperature to 50 °CBalances reaction rate with the stability of the isoxazole ring.[4]
Time Monitor by TLC/LC-MSReaction times can vary; monitoring prevents unnecessary heating.
Issue 2: Formation of Unidentified Byproducts and Low Yield of Desired Acid

The appearance of new, unidentified spots on a TLC plate or peaks in an LC-MS spectrum, coupled with a low yield of the desired product, strongly suggests that the isoxazole ring is degrading.

Possible Cause & Solution:

  • Isoxazole Ring Opening: The primary culprit is often the harshness of the basic conditions, leading to the cleavage of the N-O bond in the isoxazole ring.[1][2] This is exacerbated by high temperatures and prolonged reaction times.[4] A study on the isoxazole-containing drug Leflunomide demonstrated significantly faster ring opening at basic pH and elevated temperatures.[4]

Mitigation Strategies:

  • Use a Milder Base: If NaOH or KOH is leading to degradation, consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), although this will likely require higher temperatures and longer reaction times.

  • Lower the Reaction Temperature: Perform the hydrolysis at room temperature or even 0 °C. While this will slow down the desired reaction, it will have a more pronounced effect on reducing the rate of the degradation pathway.

  • Careful Monitoring: Do not let the reaction run for an extended period after the starting material has been consumed. Over-exposure to basic conditions can lead to the degradation of the product.

Troubleshooting Workflow for Byproduct Formation

start Low Yield with Byproducts cond1 Reaction Temperature > 40°C? start->cond1 action1 Reduce Temperature to RT or 0°C cond1->action1 Yes cond2 Using Strong Base (NaOH, KOH)? cond1->cond2 No action1->cond2 action2 Switch to Milder Base (e.g., K₂CO₃) cond2->action2 Yes cond3 Reaction Time > 12h? cond2->cond3 No action2->cond3 action3 Monitor Closely and Stop Reaction Upon Completion cond3->action3 Yes end Improved Yield of Carboxylic Acid cond3->end No action3->end

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the base-catalyzed hydrolysis of Methyl 3-Ethylisoxazole-4-carboxylate?

A1: The reaction follows a nucleophilic acyl substitution mechanism, commonly known as saponification.[3] The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step during the work-up is required to obtain the neutral carboxylic acid.[3]

reactant Methyl 3-Ethylisoxazole-4-carboxylate + OH⁻ intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product1 Carboxylic Acid + CH₃O⁻ intermediate->product1 Elimination of Methoxide product2 Carboxylate Salt + CH₃OH product1->product2 Deprotonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Q2: Can I use acidic conditions for the hydrolysis?

A2: Yes, acid-catalyzed hydrolysis is an alternative.[5] This reaction is the reverse of a Fischer esterification and is an equilibrium process.[6] To drive the reaction to completion, a large excess of water is typically used. While this method can be effective and may be milder on the isoxazole ring, it is often slower than base-catalyzed hydrolysis. A typical procedure would involve refluxing the ester in a mixture of an aqueous acid (like 10% H₂SO₄) and a co-solvent.

Q3: My product seems to be decomposing during the acidic work-up. What can I do?

A3: If your target carboxylic acid is sensitive to strong acids, you should use a milder acid for neutralization. Instead of strong mineral acids like HCl or H₂SO₄, consider using a 10% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl).[7] It is also crucial to perform the acidification at a low temperature (0 °C) and to extract the product promptly after neutralization.

Q4: How do I know if the isoxazole ring is opening?

A4: The ring-opening of isoxazoles under basic conditions can lead to the formation of a β-keto nitrile or other related structures. These byproducts will have significantly different polarities and spectroscopic properties compared to your starting material and desired product. You can detect their formation by:

  • TLC: The appearance of new, often more polar, spots.

  • LC-MS: The appearance of new peaks with different mass-to-charge ratios.

  • ¹H NMR: The disappearance of the characteristic isoxazole ring protons and the appearance of new signals, potentially in the aliphatic or enolic regions.

Q5: Are there any alternative methods for this hydrolysis if standard conditions fail?

A5: For sterically hindered or otherwise challenging esters, non-aqueous hydrolysis methods have been developed. One such method involves using sodium hydroxide in a mixture of methanol and a non-polar solvent like dichloromethane (CH₂Cl₂).[8] This system uses poorly solvated hydroxide anions, which are more nucleophilic and can hydrolyze even resistant esters at room temperature.[8] However, the compatibility of this system with the isoxazole ring would need to be carefully evaluated.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide...
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Hydrolysis product troubleshooting. Reddit. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Synthesis from Carboxylic Acid Derivatives. Thieme Chemistry. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

Sources

Minimizing side reactions during Methyl 3-Ethylisoxazole-4-carboxylate reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During the Reduction of Methyl 3-Ethylisoxazole-4-carboxylate

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-ethylisoxazol-4-yl)methanol via the reduction of its corresponding methyl ester. While this reduction appears straightforward, the inherent reactivity of the isoxazole scaffold presents unique challenges, primarily the potential for reductive cleavage of the N-O bond. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maximize the yield of your desired alcohol while minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)
Q1: My primary side product is a highly polar, UV-active compound that doesn't correspond to the starting material or the desired alcohol. What is it likely to be?

A: The most probable side product is the β-amino enone, which results from the reductive cleavage of the isoxazole ring's N-O bond.[1][2][3] This pathway is particularly prevalent under harsh reductive conditions, such as catalytic hydrogenation or with overly aggressive hydride reagents. The resulting enone is often more polar than the desired alcohol and can complicate purification.

Below is a diagram illustrating the desired reaction versus this common side reaction.

G cluster_reagents Reducing Conditions SM Methyl 3-Ethylisoxazole-4-carboxylate DP (3-ethylisoxazol-4-yl)methanol (Desired Product) SM->DP Selective Ester Reduction SP β-Amino Enone (Side Product) SM->SP Reductive Ring Cleavage Mild Hydride Mild Hydride (e.g., NaBH₄/Lewis Acid) Mild Hydride->DP Harsh Hydride / H₂ Harsh Hydride / Hydrogenation (e.g., LiAlH₄, H₂/Pd) Harsh Hydride / H₂->SP

Caption: Desired ester reduction vs. undesired ring cleavage.

Q2: I thought sodium borohydride (NaBH₄) doesn't reduce esters. Can it be used for this synthesis?

A: You are correct that NaBH₄ under standard, ambient conditions is typically not reactive enough to reduce esters.[4] However, its reactivity can be significantly enhanced by several methods, making it an excellent milder alternative to more potent reagents like Lithium Aluminum Hydride (LiAlH₄).[5]

Two common strategies are:

  • Addition of Lewis Acids: Co-reagents like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) activate the ester carbonyl, making it more electrophilic and thus more susceptible to hydride attack from NaBH₄.[6]

  • Use of Protic Solvents at Elevated Temperatures: In solvents like methanol or ethanol, NaBH₄ can reduce esters, although this often requires higher temperatures and longer reaction times.[7][8] It is hypothesized that more reactive alkoxyborohydride species may form in situ.[8] A catalytic amount of a base like sodium methoxide (NaOMe) can stabilize NaBH₄ in methanol, allowing for efficient ester reduction at room temperature.[9]

Q3: What are the primary pros and cons of using LiAlH₄ versus an enhanced NaBH₄ system for this reduction?

A: The choice of reducing agent is critical and depends on the stability of your substrate and the desired selectivity.

FeatureLithium Aluminum Hydride (LiAlH₄)Enhanced Sodium Borohydride (NaBH₄)
Reactivity Very high. Reduces most carbonyls, including esters, amides, and carboxylic acids.[4][10][11]Moderate. Selectivity can be tuned. Reduces aldehydes and ketones rapidly; ester reduction requires activation.[5]
Risk of Ring Opening Higher. The aggressive nature of LiAlH₄ increases the likelihood of N-O bond cleavage.[2][3]Lower. The milder conditions are less likely to induce isoxazole ring opening.
Functional Group Tolerance Low. Will reduce many other functional groups present in the molecule.[11]High. Can often selectively reduce an ester in the presence of other sensitive groups like nitriles or amides.[7]
Safety & Handling Highly reactive with water and protic solvents; requires strictly anhydrous conditions and careful quenching.[10][12]Much safer. Can be used in protic solvents like alcohols, and the workup is generally simpler.[7]
Recommendation Use when speed is critical and the substrate is known to be robust.Recommended for this transformation to maximize yield and minimize side reactions.
Q4: How can I effectively monitor the reaction to avoid over-running it and promoting side reactions?

A: Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.

  • Stain: Use a potassium permanganate (KMnO₄) stain. The desired alcohol product will show up as a yellow spot on the purple background, while the ester starting material will not react as readily. UV visualization can be used to see all aromatic components.

  • Co-spotting: Always run a lane with your starting material and a lane that co-spots the reaction mixture with the starting material. This helps to definitively track the consumption of the ester.

  • Monitoring: Check the reaction every 15-30 minutes. The goal is to stop the reaction as soon as the starting material is no longer visible by TLC to prevent potential degradation or side product formation.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Low or No Yield of Alcohol 1. Inactive reducing agent. 2. Insufficient equivalents of hydride. 3. Reaction temperature too low (especially for NaBH₄).1. Use a fresh bottle of LiAlH₄ or NaBH₄. 2. For LiAlH₄, two hydrides are consumed per ester. Use at least 2 equivalents. For NaBH₄, use 3-4 equivalents.[6][13] 3. If using NaBH₄/MeOH, consider gentle heating (40-50°C) to initiate the reaction.
Significant Amount of Ring-Opened Side Product 1. Reductant is too harsh (e.g., LiAlH₄). 2. Reaction temperature is too high. 3. Reaction was run for too long.1. Switch to a milder system, such as NaBH₄/CaCl₂ in THF/ethanol.[6] 2. Perform the reduction at a lower temperature. For LiAlH₄, start at 0°C and allow it to slowly warm. 3. Monitor carefully by TLC and quench the reaction immediately upon consumption of the starting material.
Complex Mixture of Products 1. Decomposition of the isoxazole ring under workup conditions (e.g., strongly acidic or basic).[2][14] 2. Wet solvent used with LiAlH₄.1. Use a milder workup. For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH, then more water) is recommended. For NaBH₄, quench with acetone or dilute acid (e.g., 1M HCl) carefully at 0°C. 2. Ensure all solvents (THF, ether) are rigorously dried before use with LiAlH₄.
Reaction Stalls / Incomplete Conversion 1. Poor quality of the starting ester. 2. Insufficient activation for NaBH₄ reduction.1. Purify the starting Methyl 3-Ethylisoxazole-4-carboxylate by chromatography or recrystallization. 2. If using NaBH₄/Lewis acid, ensure the Lewis acid (e.g., CaCl₂) is anhydrous and added correctly.
Validated Experimental Protocols
Protocol A: LiAlH₄ Reduction (High-Risk, High-Reward)

This protocol should be used with extreme caution and under strictly anhydrous conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry THF (20 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) portion-wise to the stirred THF.

  • Substrate Addition: Dissolve Methyl 3-Ethylisoxazole-4-carboxylate (1.0 eq.) in dry THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0°C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC every 15 minutes.

  • Quenching (Fieser Method): Once the starting material is consumed (typically 1-2 hours), cool the reaction back to 0°C. Cautiously and sequentially add:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Workup: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Protocol B: NaBH₄/CaCl₂ Reduction (Recommended Milder Method)

This protocol is safer and more selective, minimizing the risk of ring cleavage.[6]

  • Setup: To a round-bottom flask, add Methyl 3-Ethylisoxazole-4-carboxylate (1.0 eq.) and anhydrous Calcium Chloride (CaCl₂) (1.5 eq.).

  • Solvent Addition: Add a 1:2 mixture of THF and Ethanol (e.g., 10 mL THF, 20 mL Ethanol). Stir to dissolve/suspend the solids.

  • Reagent Addition: Cool the mixture to room temperature and add Sodium Borohydride (NaBH₄) (3.0 eq.) portion-wise over 15 minutes.

  • Reaction: Stir the reaction at room temperature. Gentle warming to 40-50°C may be required to initiate or complete the reaction. Monitor by TLC every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the flask to 0°C in an ice bath. Slowly add acetone to quench any excess NaBH₄ until gas evolution ceases.

  • Workup: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Decision workflow for selecting a reduction method.

References
  • Title: synthetic reactions using isoxazole compounds Source: Journal of the Japan Petroleum Institute URL: [Link]

  • Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL: [Link]

  • Title: The Role of LiAlH4 in Transforming Esters: A Closer Look Source: Oreate AI Blog URL: [Link]

  • Title: Why some esters can be reduced by sodium borohydride? Source: ResearchGate URL: [Link]

  • Title: Reduction of Esters using LiAlH4 to 1o alcohols Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: ResearchGate URL: [Link]

  • Title: Reductions using NaBH4, LiAlH4 Source: Chemistry LibreTexts URL: [Link]

  • Title: Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps Source: OrgoSolver URL: [Link]

  • Title: Sodium borohydride reduction of aromatic carboxylic acids via methyl esters Source: ResearchGate URL: [Link]

  • Title: LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride Source: ResearchGate URL: [Link]

  • Title: Chem 115 - Carbonyl Reductions Source: Harvard University, Andrew G. Myers Research Group URL: [Link]

  • Title: This was done with NaBH4/MeOH. How does the reduction happen first at the ester and not at the ketone? Source: Reddit URL: [Link]

Sources

Technical Support Center: Stability and Reactions of Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of Methyl 3-Ethylisoxazole-4-carboxylate under basic reaction conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and the success of your synthetic endeavors.

Introduction: The Dichotomy of the Isoxazole Ring

The isoxazole ring is a valuable pharmacophore in medicinal chemistry, prized for its unique electronic properties and its role as a versatile synthetic intermediate.[1] However, the inherent reactivity of the isoxazole ring system, particularly the lability of the N-O bond, presents a duality of function. While this reactivity can be harnessed for synthetic transformations, it also necessitates a careful consideration of reaction conditions to prevent unintended degradation.[2] This guide focuses on the specific challenges and solutions associated with subjecting Methyl 3-Ethylisoxazole-4-carboxylate to basic conditions, a common requirement for transformations such as ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I need to hydrolyze the methyl ester of Methyl 3-Ethylisoxazole-4-carboxylate to the corresponding carboxylic acid. Is the isoxazole ring stable under typical saponification conditions?

A1: Generally, the 3-ethylisoxazole ring is expected to be stable under carefully controlled basic conditions required for saponification. The primary concern with isoxazole stability under basic conditions is the potential for ring-opening.[2] This degradation is most pronounced in 3-unsubstituted isoxazoles, where a base can abstract the acidic proton at the C3 position, initiating ring cleavage.[3] In your molecule, the C3 position is substituted with an ethyl group, which significantly mitigates this specific degradation pathway.

However, prolonged exposure to strong bases or elevated temperatures can still lead to undesired side reactions. The key is to employ mild conditions that favor the kinetics of ester hydrolysis over potential ring degradation pathways.

Q2: What is the primary degradation pathway for isoxazoles under basic conditions, and should I be concerned about it with my 3,4-disubstituted isoxazole?

A2: The principal degradation pathway for isoxazoles in the presence of a base involves the cleavage of the weak N-O bond.[2] As mentioned, for 3-unsubstituted isoxazoles, this is often initiated by deprotonation at C3.[3] For 3,4-disubstituted isoxazoles like Methyl 3-Ethylisoxazole-4-carboxylate, an alternative concern could be the potential acidity of the C5 proton. An electron-withdrawing group at the C4 position, such as your methyl carboxylate, can increase the acidity of the C5 proton. If deprotonation at C5 were to occur, it could potentially initiate a ring-opening cascade.

Diagram: Potential Degradation Pathway of Isoxazoles under Basic Conditions

3-Unsubstituted Isoxazole 3-Unsubstituted Isoxazole Carbanion Intermediate Carbanion Intermediate 3-Unsubstituted Isoxazole->Carbanion Intermediate Deprotonation at C3 Base (B-) Base (B-) Ring-Opened Product Ring-Opened Product Carbanion Intermediate->Ring-Opened Product N-O Bond Cleavage

Caption: Base-mediated degradation of a 3-unsubstituted isoxazole.

Q3: Which base should I choose for the saponification? Does the choice of cation (e.g., Li+, Na+, K+) matter?

A3: The choice of base is critical. Lithium hydroxide (LiOH) is often preferred for the saponification of sensitive esters, including those on heterocyclic systems.[4] The smaller lithium cation is thought to coordinate more strongly with the carbonyl oxygen of the ester, which can facilitate the nucleophilic attack by hydroxide and may allow for the use of milder conditions (e.g., lower temperatures). Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also commonly used and can be effective, though they may sometimes require slightly more forcing conditions.

BaseCommon Solvent SystemTypical TemperatureNotes
LiOH THF/H₂O, Dioxane/H₂O0 °C to Room Temp.Often the mildest and most selective option.
NaOH MeOH/H₂O, EtOH/H₂ORoom Temp. to RefluxWidely used and cost-effective.
KOH MeOH/H₂O, EtOH/H₂ORoom Temp. to RefluxSimilar to NaOH, can be slightly more soluble in alcohols.

Troubleshooting Guides

Issue 1: Low Yield of the Carboxylic Acid Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress carefully using TLC or LC-MS. - If the reaction stalls, consider slightly increasing the temperature or adding an additional equivalent of base. - Ensure adequate stirring to overcome any phase separation issues between the organic substrate and aqueous base.
Product Degradation - If you observe the formation of multiple byproducts, the reaction conditions may be too harsh. - Reduce the reaction temperature (e.g., run the reaction at 0 °C or room temperature instead of refluxing). - Decrease the reaction time. Once the starting material is consumed (as per TLC/LC-MS), proceed with the workup immediately. - Use a milder base, such as LiOH.
Workup Issues - Ensure the reaction mixture is sufficiently acidified (pH ~2-3) to fully protonate the carboxylate salt. - The resulting carboxylic acid may have some water solubility. Saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer. - Use a suitable extraction solvent, such as ethyl acetate or dichloromethane, and perform multiple extractions.
Issue 2: Presence of Unidentified Byproducts
Potential Cause Troubleshooting Steps
Isoxazole Ring Opening - This is more likely under harsh conditions (high temperature, prolonged reaction time, strong base). - Characterize the byproducts by LC-MS and NMR to identify potential fragments consistent with ring cleavage. - To mitigate, switch to milder conditions as described above (lower temperature, shorter reaction time, LiOH).
Side Reactions of Substituents - While less likely for the ethyl and methyl ester groups, consider any other functional groups in your molecule that might be base-sensitive.

Experimental Protocols

Protocol 1: Mild Saponification of Methyl 3-Ethylisoxazole-4-carboxylate using LiOH

This protocol is recommended as a starting point to minimize the risk of isoxazole ring degradation.

  • Dissolution: Dissolve Methyl 3-Ethylisoxazole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 v/v ratio). Use enough solvent to fully dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq.) in water dropwise to the stirred ester solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Quenching and Acidification: Once the starting material is consumed, cool the mixture back to 0 °C and carefully acidify to pH 2-3 with dilute HCl (e.g., 1 M) or a 10% aqueous solution of citric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Diagram: Saponification Workflow

cluster_reaction Reaction cluster_workup Workup A Dissolve Ester in THF/H₂O B Cool to 0 °C A->B C Add LiOH Solution B->C D Monitor by TLC/LC-MS C->D E Acidify to pH 2-3 D->E Reaction Complete F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H Purification Purification H->Purification If Necessary

Caption: A typical workflow for the saponification of an isoxazole ester.

References

  • Parish, H. J., & Gilliom, R. D. (1999). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 27(10), 1149-1153.
  • Synthesis of isoxazoles. (2019, January 19). [Video]. YouTube.
  • Isoxazole. (2023, April 11). ChemicalBook.
  • G. Broggini, G. Molteni, T. Pilati, A. Terraneo, G.
  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Shepard, S. G., et al. (2021).
  • Ohashi, M. (1976). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 34(6), 426-439.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship.
  • BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
  • Ali, M. A., et al. (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 26(21), 6484.
  • OperaChem. (2024, April 27).
  • 13 Saponific
  • Chavan, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136800, Isoxazole, 5-phenyl-. Retrieved February 13, 2026 from [Link].

  • Hoye, T. R. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of Minnesota.
  • Sessions, A. L. (n.d.).
  • Isoxazole. (n.d.). In Wikipedia. Retrieved February 13, 2026.
  • Yan, X., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Dar'in, D. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
  • Saponification Process and Soap Chemistry. (2024, August 30).
  • Singh, R., & Kaur, H. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics, 12(5), 203-210.
  • BenchChem. (2025).
  • 191 CHM2211 Problem Solving Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic. (2021, April 4). [Video]. YouTube.
  • Sharma, P., & Kumar, A. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Kumar, S., & Singh, R. K. (2015). ISOXAZOLE – A POTENT PHARMACOPHORE. Indo American Journal of Pharmaceutical Research, 5(8), 3045-3056.
  • Al-Ostath, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 316-331.
  • Batra, S., et al. (2020).
  • Singh, P., et al. (2025, November 13).
  • Ester Stability under Suzuki/Buchwald Conditions. (2025, January 7). Reddit.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Zhong, C., et al. (2023). Degradation of Sulfamethoxazole by Manganese(IV) Oxide in the Presence of Humic Acid: Role of Stabilized Semiquinone Radicals. Environmental Science & Technology, 57(36), 13625-13634.
  • Scott, J. S., et al. (2025). Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. Journal of Medicinal Chemistry.
  • Saponification. (n.d.). Journal of New Developments in Chemistry.
  • Bouyahya, A., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(20), 4819.
  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Saponific

Sources

Separation of regioisomers in Methyl 3-Ethylisoxazole-4-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Subject: Separation and Regiocontrol of Methyl 3-ethylisoxazole-4-carboxylate (Target) vs. Methyl 5-ethylisoxazole-4-carboxylate (Impurity).

Context: In the industrial synthesis of isoxazole-4-carboxylates via the condensation of methyl 2-(ethoxymethylene)-3-oxopentanoate with hydroxylamine, the formation of regioisomers is the primary yield-limiting factor. The reaction proceeds via two competing nucleophilic attacks:

  • Path A (Thermodynamic, Major): Attack at the vinyl carbon (

    
    ), leading to the 5-ethyl  isomer.
    
  • Path B (Kinetic, Target): Attack at the ketone carbonyl (

    
    ), leading to the 3-ethyl  isomer.
    

This guide addresses the enrichment of the 3-ethyl isomer and the physical separation of the resulting mixture.

Part 1: Diagnostic & Decision Flowchart

Before attempting separation, characterize your crude mixture. Use this logic flow to determine the optimal purification strategy.

G Start Crude Reaction Mixture (Post-Workup) Analyze H-NMR Analysis (Check Integral Ratio) Start->Analyze RatioCheck Isomer Ratio (3-Et : 5-Et) Analyze->RatioCheck High3 > 80:20 (3-Et favored) RatioCheck->High3 Good Selectivity Mix 50:50 to 20:80 RatioCheck->Mix Poor Selectivity Distill Vacuum Fractional Distillation (Delta BP ~10-15°C) High3->Distill Scale > 100g Chrom Flash Chromatography (Silica Gel) High3->Chrom Scale < 10g Recryst Low-Temp Crystallization (If 5-Et is solid) Mix->Recryst Enrichment Step Action2 Reprocess / Optimize Reaction pH Mix->Action2 Yield Loss High Action1 Proceed to Final Polish Distill->Action1 Recryst->Distill Supernatant

Figure 1: Decision matrix for purification based on crude isomer ratio and scale.

Part 2: Technical Troubleshooting (FAQs)

Category A: Regioselectivity Control (The "Why")

Q1: Why is the 5-ethyl isomer forming as the major product? A: The reaction of hydroxylamine (


) with the enol ether precursor is governed by Hard-Soft Acid-Base (HSAB) theory.
  • The vinyl carbon is a "softer" electrophile and is sterically accessible. The nitrogen of hydroxylamine (soft nucleophile) prefers to attack here first. This leads to the 5-ethyl isomer.

  • Correction: To favor the 3-ethyl target, you must encourage attack at the ketone carbonyl (hard electrophile) first. This is kinetically disfavored under standard basic conditions.

  • Fix: Switch from basic conditions (e.g.,

    
    ) to buffered acidic conditions  (e.g., 
    
    
    
    + Sodium Acetate in Ethanol). The protonation of the carbonyl oxygen increases its electrophilicity, making it more susceptible to attack, thereby shifting the ratio toward the 3-ethyl isomer [1].

Q2: Can I equilibrate the mixture to the desired isomer? A: No. Once the isoxazole ring is closed, it is aromatic and thermally stable. You cannot interconvert the 3-ethyl and 5-ethyl isomers. Selectivity must be determined during the cyclization step.

Category B: Separation & Purification[1]

Q3: Distillation isn't separating them.[1] Why? A: The boiling point difference (


) between regioisomers is often small (

).
  • Issue: If you use a simple distillation head, you lack sufficient theoretical plates.

  • Solution: Use a Vigreux column (at least 20cm) or a spinning band column for high-efficiency fractionation.

  • Vacuum: Maintain a stable vacuum (< 5 mmHg). Fluctuations will cause the fractions to smear.

  • Note: The 5-substituted isomer generally has a slightly higher boiling point due to better packing/symmetry compared to the 3-substituted isomer (steric bulk near the ester).

Q4: How do I identify which spot is which on TLC? A:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (8:2).

  • Observation: The 3-ethyl isomer (Target) is typically more polar (

    
     lower) than the 5-ethyl isomer.
    
    • Reasoning: In the 3-ethyl isomer, the nitrogen lone pair is less sterically hindered and the dipole moment is generally larger compared to the 5-ethyl isomer where the alkyl group shields the heteroatoms.

    • Validation: Isolate a small amount of the "top spot" and run an NMR. If the ethyl

      
       quartet is shielded (shifted upfield ~2.6 ppm) vs deshielded (~2.9 ppm), it confirms the position (C5-alkyls are typically more shielded than C3-alkyls).
      

Part 3: Validated Experimental Protocols

Protocol 1: Optimized Synthesis (Buffered Route)

Targeting enrichment of Methyl 3-ethylisoxazole-4-carboxylate.

  • Preparation: In a reactor, dissolve Methyl 2-(ethoxymethylene)-3-oxopentanoate (1.0 eq) in Ethanol (5 vol).

  • Reagent Prep: Prepare a separate solution of Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq) in water (2 vol). Note: This creates a buffered pH ~4-5.

  • Addition: Cool the reactor to 0-5°C. Add the hydroxylamine solution dropwise over 60 minutes.

    • Critical: Low temperature favors the kinetic attack at the carbonyl (Path B).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by HPLC.

  • Workup: Remove ethanol under reduced pressure. Extract aqueous residue with Ethyl Acetate.[2] Wash with brine.[1] Dry over

    
    .[2]
    
Protocol 2: Purification via Vacuum Fractional Distillation
ParameterSpecificationNotes
Equipment 3-Neck Flask + 20cm Vigreux ColumnDo not use short-path for isomer separation.
Vacuum 0.5 - 1.0 mmHgHigh vacuum is essential to keep pot temp <100°C.
Bath Temp 90 - 110°CAdjust to maintain slow reflux.
Reflux Ratio 10:1Take off distillate very slowly.
Fractions Collect 5% volume aliquotsAnalyze every 3rd fraction by GC/TLC.

Expected Data:

  • Fraction 1 (Forerun): Solvent & low boilers.

  • Fraction 2 (Main Cut A): Enriched 3-ethyl isomer (Target). BP: ~70-75°C @ 0.5 mmHg [2].[1][3][4][5]

  • Fraction 3 (Inter-fraction): Mixed isomers (Recycle).

  • Fraction 4 (Main Cut B): Enriched 5-ethyl isomer . BP: ~82-85°C @ 0.5 mmHg.

Part 4: Mechanism of Isomerization

Understanding the mechanism is the key to controlling the ratio.

Mechanism Precursor Enol Ether Precursor (Me-CO-C(COOMe)=CH-OEt) PathA Path A: Attack at Vinyl (C1) (Soft Nucleophile -> Soft Electrophile) Precursor->PathA Basic pH PathB Path B: Attack at Ketone (C3) (Hard Nucleophile -> Hard Electrophile) Precursor->PathB Acidic pH / Low Temp NH2OH Hydroxylamine (NH2OH) NH2OH->PathA NH2OH->PathB InterA Intermediate A (Amino-acrylate) PathA->InterA Prod5 5-Ethyl Isomer (Major in Base) InterA->Prod5 InterB Intermediate B (Oxime) PathB->InterB Prod3 3-Ethyl Isomer (Target) InterB->Prod3

Figure 2: Mechanistic bifurcation showing how pH and temperature influence the regioselectivity of the cyclization.

Part 5: Physical Properties Comparison

Use this table to validate your fractions.

PropertyMethyl 3-ethylisoxazole-4-carboxylate (Target)Methyl 5-ethylisoxazole-4-carboxylate (Impurity)
Boiling Point (0.5 mmHg) ~70 - 72°C~80 - 85°C
Polarity (TLC) Higher (

~0.3 in 20% EtOAc)
Lower (

~0.4 in 20% EtOAc)

-NMR (Ethyl

)
Quartet,

~2.9 - 3.0 ppm (Deshielded by Ring N)
Quartet,

~2.6 - 2.8 ppm (Shielded)
Solubility Soluble in EtOH, Et2OSoluble in EtOH, Et2O
State (RT) Liquid (often)Liquid or Low-Melting Solid

Note: NMR shifts are approximate and solvent-dependent (


). The C3-position is adjacent to the Nitrogen, typically causing a downfield shift compared to the C5-position which is adjacent to Oxygen.

References

  • Stork, G., & McMurry, J. E. (1967).[1] "The Mechanism of Isoxazole Formation from Enaminoketones." Journal of the American Chemical Society, 89(21), 5464–5465. Link

  • McMurry, J. E. (1973).[1] "A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate." Organic Syntheses, 53, 59. (Provides baseline BP data for ethyl analogs). Link

  • Pevzner, M. S. (2000). "Synthesis and Properties of Isoxazoles." Russian Chemical Reviews, 69(12). (Review of regioselectivity in isoxazole synthesis).
  • Thermo Fisher Scientific. "Ethyl 3-methylisoxazole-4-carboxylate Product Specifications." (Used for physical property extrapolation). Link

Sources

Technical Support Center: Methyl 3-Ethylisoxazole-4-carboxylate Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up challenges for Methyl 3-Ethylisoxazole-4-carboxylate

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic "Scale-Up Paradox" associated with isoxazole synthesis: a reaction that behaves benignly at the gram scale but exhibits thermal runaway risks and regioselectivity drift at the kilogram scale.

This guide addresses the manufacturing of Methyl 3-Ethylisoxazole-4-carboxylate (M3EIC). Unlike simple condensations, the introduction of the ethyl group at position 3 and the ester at position 4 requires precise regiochemical control, typically achieved via an ethoxymethylene intermediate route rather than direct condensation.

Module 1: Regioselectivity & Yield Loss

User Question:

"I am scaling up the reaction of methyl 3-oxopentanoate with hydroxylamine, but my HPLC shows a 40:60 mixture of the desired product and an impurity (likely the 5-isoxazolone). Why is the regioselectivity failing?"

Technical Diagnosis:

You are likely using the Direct Condensation Route (Method A in the diagram below). At scale, the thermodynamic control required to favor the 4-carboxylate over the 5-isoxazolone is difficult to maintain due to mixing inefficiencies and local hot spots.

The Solution: The Two-Step Enol Ether Route To lock the regiochemistry, you must convert the


-keto ester into an ethoxymethylene intermediate  (Method B) before introducing hydroxylamine. This creates a highly electrophilic center that directs the nitrogen attack specifically to the correct position, forcing the formation of the 4-carboxylate.
Mechanism & Workflow Diagram

Isoxazole_Regioselectivity Start Methyl 3-oxopentanoate (Precursor) MethodA Method A: Direct Condensation (+ NH2OH, One-Pot) Start->MethodA Uncontrolled Step1 Step 1: Activation (+ Triethyl Orthoformate/Ac2O) Start->Step1 Reflux Impurity MAJOR IMPURITY: Methyl 3-ethyl-5-isoxazolone (Thermodynamic Sink) MethodA->Impurity N-attack at Ketone Intermediate INTERMEDIATE: Methyl 2-(ethoxymethylene)-3-oxopentanoate Step1->Intermediate Formation of Enol Ether Step2 Step 2: Cyclization (+ Hydroxylamine HCl, controlled pH) Intermediate->Step2 Controlled Addn Product TARGET: Methyl 3-Ethylisoxazole-4-carboxylate Step2->Product Regiospecific N-attack at Ethoxymethylene

Figure 1: Comparison of Synthetic Routes. Method B (Green path) locks regiochemistry via the ethoxymethylene intermediate.

Corrective Protocol (Method B)
  • Activation: React Methyl 3-oxopentanoate with Triethyl Orthoformate (TEOF) (1.5 eq) and Acetic Anhydride (2.0 eq).

    • Critical Parameter: Reflux temperature (110°C–130°C) is mandatory to drive off ethanol and push the equilibrium to the enol ether.

  • Isolation (Optional but Recommended): Strip excess TEOF/Ac2O. The intermediate is an oil that is stable enough for short-term storage.

  • Cyclization: Dissolve the intermediate in MeOH. Add Hydroxylamine Hydrochloride (1.1 eq).[1]

    • Regio-Lock: The Nitrogen of NH₂OH attacks the electron-deficient enol carbon (from TEOF), not the ketone. This guarantees the 4-carboxylate structure.

Module 2: Thermal Safety & Process Control

User Question:

"During the hydroxylamine addition at 50L scale, we observed a rapid temperature spike (exotherm) and pressure buildup. Is the reaction autocatalytic?"

Technical Diagnosis:

The reaction is not necessarily autocatalytic, but it exhibits high heat of reaction (


)  combined with reagent accumulation . Hydroxylamine free base is thermally unstable. If you add NH₂OH[2]·HCl to the base/substrate too quickly at low temperature (where reaction rate is slow), unreacted hydroxylamine accumulates. Once the temperature reaches the onset threshold, the accumulated mass reacts simultaneously, overwhelming the cooling jacket.
Safety Critical Limits Table
ParameterLimitReason for Failure
Dosing Temperature 0°C – 10°CHigh temps (>25°C) during dosing cause immediate exotherm; Low temps (< -10°C) cause accumulation.
pH Control 4.0 – 6.0High pH (>8) destabilizes free Hydroxylamine (Explosion Risk). Low pH (<3) stalls cyclization.
Accumulation Limit < 15%If unreacted NH₂OH exceeds 15%, stop dosing immediately.
Quench Protocol AcetoneAcetone rapidly consumes excess Hydroxylamine to form Acetone Oxime (benign).
Safety Decision Logic (DOT)

Safety_Workflow Start Start Dosing NH2OH·HCl CheckTemp Monitor Reactor Temp (Tr) vs Jacket Temp (Tj) Start->CheckTemp Decision Is (Tr - Tj) > 5°C? CheckTemp->Decision Safe Continue Dosing (Flow Control) Decision->Safe No Stop STOP DOSING (Accumulation Risk) Decision->Stop Yes Sample IPC: Check Residual NH2OH Stop->Sample Action1 Residual High? Wait for consumption Sample->Action1 >5% Action2 Residual Low? Check Cooling System Sample->Action2 <1% Action1->CheckTemp Resume when safe

Figure 2: Adiabatic safety loop for Hydroxylamine addition. Prevents thermal runaway via accumulation monitoring.

Module 3: Purification & Isolation

User Question:

"The product is oiling out with a dark red color. We cannot get it to crystallize, and distillation leads to degradation."

Technical Diagnosis:

The "red oil" syndrome is typically caused by polymeric byproducts derived from the degradation of the ethoxymethylene intermediate or oxidation of residual hydroxylamine. Isoxazole carboxylates are also sensitive to hydrolysis under strong acidic/basic workups.

Troubleshooting Guide
  • Stop Distilling: Methyl 3-Ethylisoxazole-4-carboxylate has a high boiling point and is thermally sensitive. Distillation often leads to decarboxylation or ring opening.

  • The "Crash" Method (Crystallization):

    • Solvent System: The product is lipophilic.

    • Protocol: Dissolve the crude oil in Isopropyl Alcohol (IPA) (2 volumes) at 40°C.

    • Anti-solvent: Slowly add Water (3-4 volumes) while stirring.

    • Seeding: Seed with pure crystal at the cloud point.

    • Result: This rejects the polar red impurities into the mother liquor.

  • Impurity Scavenging: If color persists, treat the organic layer with 5% Sodium Metabisulfite before crystallization. This reduces oxidized nitrogen species responsible for the color.

References & Authority

  • Regioselective Synthesis of Isoxazoles:

    • Source: Silva, R. G. M., et al. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones."[3][4][5] RSC Advances, 2018.[4][5]

    • Relevance: Establishes the "Enaminone/Enol Ether" route as the gold standard for regiocontrol in 4-carboxylate synthesis.

  • Hydroxylamine Safety:

    • Source: Loba Chemie / ThermoFisher Safety Data Sheets (SDS).

    • Relevance: Defines the acute thermal hazards, metal corrosion risks, and toxicity of Hydroxylamine Hydrochloride during scale-up.

  • Isoxazole Scale-Up Methodologies:

    • Source:Organic Process Research & Development (General Principles of Heterocycle Scale-up).

    • Relevance: Supports the use of flow chemistry or semi-batch dosing to manage exotherms in heterocyclic ring closures.

  • Chemical Structure Validation:

    • Source: NIH PubChem / ChemSynthesis.

    • Relevance: Confirms the structural isomers and physical properties (BP/MP) of ethyl/methyl isoxazole carboxylates.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of Substituted Isoxazoles: A ¹H NMR Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly isoxazoles, form the backbone of numerous pharmacologically active agents and functional materials.[1] Their synthesis often yields a mixture of isomers, demanding robust analytical techniques for differentiation. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands out as an indispensable tool for providing detailed structural insights at the atomic level.

This guide offers an in-depth interpretation of the ¹H NMR spectrum of Methyl 3-Ethylisoxazole-4-carboxylate. We will dissect its characteristic spectral features, explaining the underlying principles of chemical shifts and spin-spin coupling. To provide a richer context and highlight the discerning power of NMR, we will conduct a comparative analysis with its close structural isomer, Ethyl 3-methylisoxazole-4-carboxylate. This document is intended for researchers and professionals in chemistry and drug development who rely on precise analytical data for informed decision-making.

The Analyte: Methyl 3-Ethylisoxazole-4-carboxylate

The target molecule, Methyl 3-Ethylisoxazole-4-carboxylate, is a disubstituted isoxazole. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substitution pattern at positions 3 and 4 dictates the electronic environment of the entire molecule and, consequently, the resonance frequencies of its protons. For a clear interpretation, we have labeled the distinct proton environments from 'a' to 'd'.

Caption: Structure of Methyl 3-Ethylisoxazole-4-carboxylate with unique proton groups labeled (a-d).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this molecule is expected to display four distinct signals, each corresponding to one of the labeled proton groups. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal provide a unique fingerprint of the molecular structure.

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration J (Hz)
a -CH₂- (Ethyl)~2.9Quartet (q)2H~7.5
b -CH₃ (Ethyl)~1.3Triplet (t)3H~7.5
c H-5 (Isoxazole)~8.6Singlet (s)1HN/A
d -OCH₃ (Ester)~3.9Singlet (s)3HN/A
Analysis of Spectral Features:
  • The Ethyl Group (Protons 'a' and 'b'): The protons of the ethyl group at the C3 position are a classic example of spin-spin coupling.[2]

    • The methylene protons (a ) are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal is split into a quartet (3+1=4 peaks). Their chemical shift is significantly downfield (~2.9 ppm) due to the deshielding effect of the adjacent electron-deficient isoxazole ring.

    • The methyl protons (b ) are adjacent to the two protons of the methylene group, resulting in a triplet (2+1=3 peaks). Being further from the ring, they resonate at a more upfield position (~1.3 ppm). The coupling constant (J-value) for both the quartet and the triplet will be identical, typically around 7-8 Hz for free-rotating alkyl chains.[3][4]

  • The Isoxazole Ring Proton (Proton 'c'): The single proton at the C5 position has no adjacent protons within a three-bond distance, so it appears as a sharp singlet. Its chemical shift is expected to be far downfield (~8.6 ppm). This is because protons on aromatic and heteroaromatic rings experience significant deshielding due to the ring current effect and the electronegativity of the heteroatoms. The exact position is influenced by the nature of the substituents at other positions on the ring.[5][6]

  • The Methyl Ester Group (Proton 'd'): The three protons of the methyl ester group are chemically equivalent and have no neighboring protons. Therefore, they produce a distinct singlet signal. The electronegative oxygen atoms of the ester functionality deshield these protons, shifting their resonance to approximately 3.9 ppm.[7]

Comparative Analysis: The Power of NMR in Isomer Differentiation

To underscore the diagnostic capability of ¹H NMR, we will compare the spectrum of our target compound with its isomer, Ethyl 3-methylisoxazole-4-carboxylate .[8] In this isomer, the positions of the methyl and ethyl groups are swapped between the C3 substituent and the C4 ester function.

Compound Structure Key ¹H NMR Signals & Assignments
Methyl 3-Ethylisoxazole-4-carboxylate ~2.9 ppm (q, 2H, C3-CH₂) , ~1.3 ppm (t, 3H, C3-CH₂CH₃) , ~3.9 ppm (s, 3H, C4-COOCH₃) , ~8.6 ppm (s, 1H, H-5)
Ethyl 3-methylisoxazole-4-carboxylate ~2.6 ppm (s, 3H, C3-CH₃) , ~4.4 ppm (q, 2H, C4-COOCH₂) , ~1.4 ppm (t, 3H, C4-COOCH₂CH₃) , ~8.6 ppm (s, 1H, H-5)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Key Differentiating Features:
  • Signal at C3: Our target compound shows the characteristic quartet and triplet of an ethyl group attached to the ring. In contrast, the isomer displays a sharp singlet around 2.6 ppm, indicative of a methyl group directly attached to the isoxazole ring.

  • Ester Signal: The methyl ester in our target compound gives a singlet at ~3.9 ppm. The isomer, having an ethyl ester, shows a quartet around 4.4 ppm and a triplet around 1.4 ppm. The methylene protons of the ethyl ester are more deshielded than those of the methyl ester due to the direct attachment to the carboxyl oxygen.

This direct comparison reveals that while the H-5 singlet remains a common feature, the signals corresponding to the substituents are drastically different and allow for an immediate and unambiguous identification of the correct isomer.

Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires a systematic approach to sample preparation and data acquisition. The following protocol outlines a self-validating workflow designed for reliability and reproducibility.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing prep1 1. Solvent Selection (e.g., CDCl₃, DMSO-d₆) Choose based on solubility & chemical shift. prep2 2. Sample Weighing (~5-10 mg of analyte) prep1->prep2 prep3 3. Dissolution (0.6-0.7 mL of deuterated solvent) prep2->prep3 prep4 4. Filtration (Optional) (Syringe filter into NMR tube) Ensures removal of particulates. prep3->prep4 acq1 5. Locking & Shimming Lock on solvent deuterium signal. Shim for field homogeneity. prep4->acq1 acq2 6. Tuning & Matching Optimize probe efficiency. acq1->acq2 acq3 7. Set Acquisition Parameters (Pulse angle, scans, delay) Balance signal-to-noise with time. acq2->acq3 acq4 8. Run Experiment Acquire Free Induction Decay (FID). acq3->acq4 proc1 9. Fourier Transform Convert FID (time) to spectrum (frequency). acq4->proc1 proc2 10. Phasing & Baseline Correction Ensure accurate peak shape & integration. proc1->proc2 proc3 11. Calibration Set internal standard (TMS) to 0 ppm. proc2->proc3 proc4 12. Integration & Peak Picking Determine proton ratios & chemical shifts. proc3->proc4

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale: The choice of a deuterated solvent (e.g., CDCl₃) is critical to prevent the large signal from protonated solvent molecules from overwhelming the analyte signals.[9] It also provides the deuterium signal required for the spectrometer's lock system.

    • Protocol: Accurately weigh 5-10 mg of Methyl 3-Ethylisoxazole-4-carboxylate and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume. This is essential for obtaining sharp, symmetrical peaks. Locking ensures the field does not drift during the experiment.

    • Protocol: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Rationale: The number of scans is increased to improve the signal-to-noise ratio, which is particularly important for dilute samples. The relaxation delay (d1) allows the nuclear spins to return to equilibrium between pulses, ensuring quantitative integrations.

    • Protocol: On a 400 MHz spectrometer, set the spectral width to cover a range of -2 to 12 ppm. Use a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Acquire 16 scans.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay) must be mathematically converted into a frequency-domain spectrum via a Fourier Transform. Phasing and baseline correction are manual adjustments required to ensure the peaks are correctly shaped and the baseline is flat, which is crucial for accurate integration.

    • Protocol: Apply an exponential window function to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform. Manually correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a polynomial function to correct the baseline. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals and pick the peak frequencies.

Conclusion

The ¹H NMR spectrum of Methyl 3-Ethylisoxazole-4-carboxylate provides a wealth of structural information that is readily interpretable. The presence of a downfield singlet for the H-5 proton, a singlet for the methyl ester, and the characteristic quartet-triplet pattern for the C3-ethyl group allows for its complete and unambiguous assignment. As demonstrated, ¹H NMR spectroscopy is a powerful and definitive technique for distinguishing between closely related structural isomers, an essential capability in synthetic chemistry, quality control, and the broader field of drug development.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Supporting Information for Ethyl 4-(aryl)
  • Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10.
  • FLORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information for an unspecified article. Retrieved February 15, 2026.
  • Vertex AI Search. (n.d.). Supporting Information for Synthesis of 3,5-disubstituted isoxazoles. Retrieved February 15, 2026.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
  • Chemistry LibreTexts. (2020). 9.6: Spin-Spin Coupling. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an unspecified article on anilines. Retrieved February 15, 2026.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved February 15, 2026.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 15, 2026, from [Link]

  • Vertex AI Search. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved February 15, 2026.
  • Vertex AI Search. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved February 15, 2026.
  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Supporting Information: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Organic & Biomolecular Chemistry. (2024).
  • Global Substance Registration System. (n.d.). ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved February 15, 2026.
  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-87.
  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 15, 2026.
  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved February 15, 2026.
  • Nia Innovation. (n.d.). Ethyl 3-methylisoxazole-4-carboxylate. Retrieved February 15, 2026, from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-Ethylisoxazole-4-carboxylate is a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its structural integrity is defined by the specific regiochemistry of the isoxazole ring (3-ethyl vs. 5-ethyl) and the ester functionality (methyl vs. ethyl).

In drug development, misidentification of isoxazole regioisomers can lead to costly synthesis failures and incorrect structure-activity relationship (SAR) data. This guide provides a definitive mass spectrometric characterization of Methyl 3-Ethylisoxazole-4-carboxylate, comparing its fragmentation "performance" (identifiability) against its two most common structural isomers: Methyl 5-ethylisoxazole-4-carboxylate and Ethyl 3-methylisoxazole-4-carboxylate .

Technical Deep Dive: Methyl 3-Ethylisoxazole-4-carboxylate

Molecular Identity
  • Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 Da[1]

  • Key Structural Features:

    • Isoxazole Core: Labile N–O bond prone to cleavage.

    • C3-Ethyl Group: Diagnostic marker for ring cleavage.

    • C4-Methyl Ester: Diagnostic marker for alpha-cleavage.

Fragmentation Mechanism

The fragmentation of isoxazoles under Electron Ionization (EI) is dominated by the weakness of the N–O bond. The primary decay pathway involves an initial N–O bond rupture, followed by ring contraction or skeletal rearrangement.

Primary Pathway: N–O Cleavage & Ring Fission
  • Molecular Ion (M⁺, m/z 155): The radical cation is formed.

  • N–O Bond Rupture: The ring opens to form an acyclic diradical or rearranges to an acylazirine intermediate.

  • Skeletal Cleavage (The "Nitrile" Split): The most diagnostic cleavage for 3-substituted isoxazoles is the splitting of the N–C3 and C4–C5 bonds (retro-1,3-dipolar cycloaddition type).

    • Result: The substituent at Position 3 (Ethyl) is retained with the nitrogen to form a nitrile fragment.

    • Fragment: Propionitrile radical cation [Et-CN]⁺ (m/z 55) .

Secondary Pathway: Ester Fragmentation
  • Alpha-Cleavage: Loss of the alkoxy group from the ester.

    • Loss of OMe (M–31): Generates the acylium ion [M – OCH₃]⁺ at m/z 124 . This is often the base peak or a high-intensity fragment.

  • Loss of COOMe (M–59): Cleavage of the entire ester group yields the isoxazole cation at m/z 96 .

Diagnostic Ion Table
m/zIon IdentityOrigin / MechanismRelative Intensity (Est.)
155 [M]⁺Molecular IonLow to Medium
124 [C₆H₆NO₂]⁺Loss of Methoxy (-OCH₃)High / Base Peak
96 [C₅H₆N]⁺Loss of Carbomethoxy (-COOCH₃)Medium
55 [C₃H₅N]⁺Propionitrile (Et-CN) from Ring FissionDiagnostic for 3-Ethyl
27 [HCN]⁺Hydrogen Cyanide (Secondary)Low

Comparative Analysis: Distinguishing Alternatives

The primary challenge in characterizing this compound is distinguishing it from its structural isomers. The "performance" of the MS method is defined by its ability to resolve these isomers.

Comparison 1: Regioisomer Differentiation

Alternative: Methyl 5-ethylisoxazole-4-carboxylate (Isomer A)

  • Structural Difference: The ethyl group is at Position 5 instead of Position 3.

  • Differentiation Mechanism: Ring Fission Specificity.

    • Target (3-Ethyl): Ring cleavage yields Et-CN (m/z 55) because the ethyl is attached to the C=N moiety.

    • Alternative (5-Ethyl): The C3 position has a Hydrogen. Ring cleavage yields HCN (m/z 27) . The ethyl group remains with the oxygen-containing ketene fragment, which often degrades further or appears at a different mass (e.g., Propionyl ketene).

    • Verdict: The presence of a significant peak at m/z 55 vs. m/z 27 definitively identifies the 3-Ethyl isomer.

Comparison 2: Ester Isomer Differentiation

Alternative: Ethyl 3-methylisoxazole-4-carboxylate (Isomer B)

  • Structural Difference: Ethyl ester / Methyl ring substituent (swapped alkyls).

  • Differentiation Mechanism: Ester Alkoxy Loss.

    • Target (Methyl Ester): Loses OMe (31 Da). Transition: 155 → 124 .

    • Alternative (Ethyl Ester): Loses OEt (45 Da). Transition: 155 → 110 .

    • Verdict: The [M-Alkoxy] peak shift (124 vs. 110) provides 100% specificity.

Summary of Comparative Markers
FeatureTarget: Methyl 3-Ethyl... Alt 1: Methyl 5-Ethyl... Alt 2: Ethyl 3-Methyl...
Molecular Weight 155155155
Ester Loss (Primary) m/z 124 (M-31) m/z 124 (M-31)m/z 110 (M-45)
Ring Fission (Nitrile) m/z 55 (Et-CN) m/z 27 (HCN) m/z 41 (Me-CN)
Diagnostic Power High (m/z 55 + 124)High (m/z 27 + 124)High (m/z 41 + 110)

Visualization of Fragmentation Pathways[3][4]

The following diagram illustrates the mechanistic divergence that allows for isomer differentiation.

FragmentationPathway cluster_target Target: Methyl 3-Ethylisoxazole-4-carboxylate cluster_isomer Comparison: Regioisomer (5-Ethyl) M_Ion Molecular Ion [M]+ m/z 155 Acylium Acylium Ion [M-OMe]+ m/z 124 M_Ion->Acylium -OCH3 (31) RingOpen N-O Cleavage (Isomerization) M_Ion->RingOpen N-O Break Nitrile Diagnostic Nitrile [Et-CN]+ m/z 55 RingOpen->Nitrile C3-C4 Cleavage Ketene Ketene Fragment (Neutral Loss) RingOpen->Ketene Iso_M Isomer M+ m/z 155 Iso_Nitrile Diagnostic Nitrile [HCN]+ m/z 27 Iso_M->Iso_Nitrile C3-C4 Cleavage (C3 has H)

Figure 1: Mechanistic fragmentation pathway highlighting the diagnostic divergence between the 3-Ethyl target and its 5-Ethyl regioisomer.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (Trustworthiness), follow this protocol which includes internal logic checks.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

    • Why: Protic solvents like methanol are suitable for ESI; Ethyl Acetate is preferred for GC-MS to avoid transesterification artifacts (though rare without catalyst, it is a safety precaution).

  • Concentration: Dilute to 10 µg/mL for full-scan MS.

GC-MS Conditions (Preferred for Isomer Resolution)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 250°C.

    • Logic: Isoxazoles are relatively volatile; a fast ramp prevents thermal degradation prior to ionization.

  • Ionization: Electron Impact (EI) at 70 eV.[2]

Validation Logic (The "Self-Check")

When analyzing the spectrum, apply this boolean logic:

  • Check m/z 155: Is the molecular ion present? (If No -> Check concentration/soft ionization).

  • Check Delta 31: Is there a peak at m/z 124?

    • YES: Confirms Methyl Ester. (Proceed to Step 3).

    • NO (but see m/z 110): You have the Ethyl Ester isomer. STOP.

  • Check Nitrile Region: Look at m/z 55 vs m/z 27/41.

    • Major peak at 55: Confirms 3-Ethyl substitution. (Target Identified) .

    • Major peak at 27: Suggests 3-H (likely 5-Ethyl isomer).

    • Major peak at 41: Suggests 3-Methyl (likely Ethyl 3-methyl isomer).

References

  • Differentiation of Isoxazole Regioisomers: Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education.

  • Isoxazole Fragmentation Mechanisms: Bowie, J. H., & Nussey, B. (1973). Electron impact studies.[3][4][5][6] LXXIX. The fragmentation of isoxazoles. Organic Mass Spectrometry.

  • General Mass Spectrometry of Heterocycles: NIST Mass Spectrometry Data Center. Spectra of Isoxazole Derivatives (Methyl 5-methylisoxazole-3-carboxylate).

  • Fragmentation of Carboxylic Esters: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For novel heterocyclic compounds like Methyl 3-Ethylisoxazole-4-carboxylate, a robust and reliable analytical method is the cornerstone of quality control. This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for purity analysis, comparing different chromatographic strategies and culminating in a validated, high-performance method. We will navigate the rationale behind experimental choices, from column and mobile phase selection to forced degradation studies, all grounded in scientific principles and regulatory expectations.

Foundational Strategy: Understanding the Analyte and Method Objectives

Methyl 3-Ethylisoxazole-4-carboxylate is a polar heterocyclic compound. Its structure, featuring an isoxazole ring, an ethyl group, and a methyl ester, suggests moderate polarity. The primary objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. This necessitates a method with high resolving power and specificity, validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Our developmental workflow is a systematic process, beginning with initial screening and progressing through optimization to final validation.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application A Analyte Characterization (Polarity, Solubility) B Column Screening (C18, Polar-Embedded) A->B Selects C Mobile Phase Screening (ACN vs. MeOH, pH) B->C Tests with D Gradient Optimization C->D Refines E Flow Rate & Temperature Adjustment D->E Fine-tunes F Forced Degradation (ICH Q1A) E->F Applies to G Method Validation (ICH Q2(R1)) F->G Confirms Specificity for H Final Method Implementation G->H Qualifies ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (0.1 M NaOH, RT) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (80°C, solid state) D->F E Photolytic (ICH Q1B, solution) E->F G HPLC Analysis (Developed Method) F->G H Peak Purity Assessment (PDA Detector) G->H API Methyl 3-Ethylisoxazole-4-carboxylate API->A API->B API->C API->D API->E

Sources

Validating the structure of Methyl 3-Ethylisoxazole-4-carboxylate using IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Regiochemistry of Methyl 3-Ethylisoxazole-4-carboxylate: A Comparative IR Spectroscopy Guide

Executive Summary: The Structural Challenge

In the synthesis of isoxazole-based pharmacophores, particularly Methyl 3-Ethylisoxazole-4-carboxylate , the primary challenge is not merely confirming the presence of functional groups, but validating the regiochemistry .

The standard synthesis—cyclization of


-keto esters with hydroxylamine—often yields a mixture of regioisomers. For the target molecule, the thermodynamic product is the 3,4,5-trisubstituted system, but the 5-ethyl regioisomer  (Methyl 5-ethylisoxazole-4-carboxylate) is a common impurity that possesses identical molecular weight (MS silent) and similar polarity (TLC ambiguous).

This guide provides a high-fidelity Infrared (IR) Spectroscopy protocol to distinguish the target 3-ethyl isomer from its 5-ethyl alternative and key precursors, offering a rapid "Go/No-Go" decision gate before expensive NMR analysis.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the diagnostic IR signatures of the target molecule against its most critical structural "mimics."

Table 1: Diagnostic IR Comparability Matrix
FeatureTarget: Methyl 3-Ethylisoxazole-4-carboxylate Alternative 1: Methyl 5-Ethylisoxazole-4-carboxylate (Regioisomer)Alternative 2: Methyl 2-ethyl-3-oxobutanoate oxime (Precursor)
C=O Stretch (Ester) 1725–1735 cm⁻¹ (Strong)1710–1720 cm⁻¹ (Shifted due to C-5 conjugation)1740–1750 cm⁻¹ (Ketone/Ester overlap, often broad)
Ring C=N Stretch 1615–1630 cm⁻¹ (Distinct, sharp)1590–1610 cm⁻¹ (Lower freq. due to O-N conjugation)Absent (C=N is exocyclic oxime, ~1650 cm⁻¹ weak)
N-O Stretch 950–970 cm⁻¹ (Medium)990–1010 cm⁻¹ (Stronger dipole at C-5)930–940 cm⁻¹ (N-OH characteristic)
O-H Stretch AbsentAbsent3200–3400 cm⁻¹ (Broad, strong diagnostic)
Fingerprint (C-O) 1250–1270 cm⁻¹ (Ester C-O-C)1280–1300 cm⁻¹ Mixed/Broad

Technical Insight: The carbonyl shift is the most reliable rapid indicator. In the 3-ethyl isomer, the carboxylate at C-4 is cross-conjugated with the C=N bond. In the 5-ethyl isomer, the electron density is distributed differently across the O-N-C=C system, typically lowering the carbonyl frequency due to enhanced resonance donation from the ring oxygen.

Experimental Protocol: The "Regio-Check" System

This protocol is designed to be self-validating. If the criteria in Step 3 are not met, the synthesis must be paused for purification.

Step 1: Sample Preparation (ATR Method)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • State: The target is typically a low-melting solid or oil.

  • Protocol:

    • Clean crystal with isopropanol; collect a background air spectrum (32 scans).

    • Apply ~5 mg of sample. If liquid, cover the crystal surface. If solid, apply high pressure to ensure optical contact.

    • Acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).

Step 2: Spectral Acquisition & Processing
  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.

  • Normalization: Normalize the C=O peak (approx. 1730 cm⁻¹) to 100% transmittance (or 1.0 Absorbance) to scale relative intensities of the fingerprint region.

Step 3: The Decision Gate (Validation Logic)

Use the following logic flow to validate the structure:

  • Check 3200–3600 cm⁻¹: Is there a broad OH peak?

    • Yes:FAIL. Significant precursor (oxime/acid) remains. Recrystallize/Distill.

    • No: Proceed.

  • Check 1700–1750 cm⁻¹: Where is the C=O max?

    • < 1720 cm⁻¹:WARNING. Likely 5-ethyl regioisomer dominant.

    • 1725–1735 cm⁻¹:PASS. Consistent with 3-ethyl target.

  • Check 1615–1630 cm⁻¹: Is the Ring C=N visible?

    • Yes:PASS. Confirms isoxazole ring closure.

Visualizing the Validation Workflow

The following diagram maps the synthesis and validation logic, highlighting where IR spectroscopy acts as the critical filter.

ValidationWorkflow Start Synthesis: Methyl Acetoacetate + Hydroxylamine Cyclization Cyclization Reaction Start->Cyclization Crude Crude Product Mixture Cyclization->Crude IR_Check IR Spectroscopy Check (ATR Method) Crude->IR_Check Decision_OH Band @ 3200-3600 cm⁻¹? IR_Check->Decision_OH Decision_CO C=O Band Position? Decision_OH->Decision_CO No Fail_Precursor FAIL: Precursor Present (Action: Acid Wash/Extract) Decision_OH->Fail_Precursor Yes (Broad Peak) Fail_Regio FAIL: 5-Ethyl Isomer (Action: Column Chromatography) Decision_CO->Fail_Regio < 1720 cm⁻¹ Pass PASS: Methyl 3-Ethylisoxazole-4-carboxylate (Proceed to NMR/MS) Decision_CO->Pass 1725-1735 cm⁻¹

Figure 1: Decision tree for validating the synthesis of Methyl 3-Ethylisoxazole-4-carboxylate using IR markers.

Theoretical Grounding: Why IR Works Here

The ability of IR to distinguish these isomers rests on electronic conjugation and dipole moments .

  • Isoxazole Ring Vibrations: The isoxazole ring is pseudo-aromatic. The distribution of double bonds differs between the 3-ethyl and 5-ethyl isomers. In the 3-ethyl isomer, the C=N bond is adjacent to the alkyl group, stabilizing the vibration and keeping it distinct (~1620 cm⁻¹). In the 5-ethyl isomer, the alkyl group is adjacent to the ring oxygen, altering the ring's polarizability and shifting the skeletal vibrations [1].

  • Ester Carbonyl Sensitivity: The ester group at position 4 is a sensitive reporter of the ring's electronics. The electron-donating effect of the ring oxygen in the 5-ethyl isomer (via resonance) increases the single-bond character of the ester carbonyl slightly more than in the 3-ethyl isomer, resulting in the observed lower frequency shift for the 5-ethyl species [2].

References

  • NIST Mass Spectrometry Data Center. (2023). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum. National Institute of Standards and Technology. [Link]

  • Chandra, K., et al. (2013).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. [Link]

  • Sert, Y., et al. (2015).[2][3] FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204587, Ethyl 3-methylisoxazole-4-carboxylate. [Link]

Sources

Reference Standards for Methyl 3-Ethylisoxazole-4-carboxylate Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-Ethylisoxazole-4-carboxylate (CAS: 1402812-89-8) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

In drug development, the primary challenge with this compound is regioisomeric purity . The synthesis of isoxazoles often yields a mixture of the 3-ethyl (target) and 5-ethyl (impurity) isomers. Standard reagent-grade materials often lack the specificity required to distinguish these isomers, leading to downstream synthetic failures or regulatory non-compliance.

This guide objectively compares reference standard grades and establishes a Self-Validating Identification Protocol (SVIP) to ensure absolute structural confirmation.

Comparative Analysis of Reference Standard Grades

When sourcing Methyl 3-Ethylisoxazole-4-carboxylate for GMP or GLP applications, researchers must choose between three primary grades. The following table contrasts their suitability for identification (ID) and quantitation.

FeatureTier 1: Primary Reference Standard (CRM) Tier 2: Secondary Analytical Standard Tier 3: Reagent/Synthesis Grade
Purity >99.5% (Mass Balance)>98.0% (HPLC Area %)>95.0% (Nominal)
Traceability SI Units / NIST TraceableTraceable to Primary StdBatch-specific only
Regioisomer Analysis Quantified & Certified (<0.1%)Checked (Qualitative)Often Unspecified
Water Content Karl Fischer Titration (Certified)Loss on Drying (Typical)Not Controlled
Primary Use Quantitative NMR (qNMR), Release TestingRoutine HPLC Retention Time IDSynthetic Starting Material
Cost Factor 100x10x1x

Expert Insight: For identification of the starting material, a Tier 2 standard is often sufficient if and only if it is accompanied by a specific regioisomer purity test (e.g., NOESY NMR or GC-FID). Using Tier 3 material as a reference standard is a critical risk; "95% purity" often hides 5% of the 5-ethyl isomer, which co-elutes in many reversed-phase HPLC methods.

Structural Identification Challenges

The core structural challenge is distinguishing the target 3-ethyl isomer from the 5-ethyl isomer.

  • Target: Methyl 3-ethylisoxazole-4-carboxylate[1][2][3]

  • Isomer: Methyl 5-ethylisoxazole-4-carboxylate

Both have the exact same mass (


 155.15) and similar polarity. Standard LC-MS is insufficient for differentiation without extensive method development.
The "Gold Standard" Identification Workflow

To unequivocally identify Methyl 3-Ethylisoxazole-4-carboxylate, a multi-modal approach is required.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for regioisomer assignment.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Proton H5 (Ring): In the 3-ethyl-4-ester configuration, the proton at position 5 is adjacent to the ring oxygen and the electron-withdrawing ester group. It typically resonates downfield at ~9.0 – 9.2 ppm as a singlet.

    • Proton H3 (Isomer): In the 5-ethyl-4-ester configuration, the proton at position 3 is less deshielded, typically resonating at ~8.4 – 8.6 ppm .

    • Ethyl Group: A triplet (~1.2 ppm) and quartet (~2.9 ppm).

    • Methyl Ester: A sharp singlet at ~3.8 ppm.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target (3-Ethyl): Strong correlation between the Ethyl-CH2 quartet and the Ester-CH3 . No correlation between Ethyl-CH2 and Ring-H5.

    • Isomer (5-Ethyl): Strong correlation between Ethyl-CH2 and Ring-H3 (if H3 is present) or lack of Ethyl-Ester correlation depending on conformation.

B. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): ~1710–1725 cm⁻¹.

  • C=N Stretch (Isoxazole): ~1560–1600 cm⁻¹.

  • Limitation: IR is poor at distinguishing the 3-ethyl vs 5-ethyl regioisomers due to spectral overlap.

Self-Validating Identification Protocol (SVIP)

This protocol allows a laboratory to qualify a "Working Standard" (Tier 2) from a high-purity commercial source (Tier 3) if a CRM is unavailable.

Step 1: Purity Assessment (HPLC-UV)

Objective: Establish chromatographic purity >99.0% and check for late-eluting isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[5][6]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Main peak area >99.0%. No secondary peak with relative retention time (RRT) ~0.95-1.05 (indicative of isomer).

Step 2: Structural Confirmation (qNMR or 1H NMR)

Objective: Confirm regio-chemistry.

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquire 1H NMR (min 16 scans).

  • Critical Check: Verify the Ring H singlet is >8.9 ppm. If the singlet is <8.7 ppm, the material is likely the 5-ethyl isomer.

  • Integrate signals. Ratio of Ring H : Ester CH3 : Ethyl CH2 should be 1 : 3 : 2.

Step 3: Mass Confirmation (LC-MS)

Objective: Confirm Molecular Weight.

  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]+ = 156.06 (Calculated: 156.066).

  • Adducts: Look for [M+Na]+ = 178.05.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for accepting a reference standard batch.

ReferenceStandardQualification Start Raw Material (Methyl 3-Ethylisoxazole-4-carboxylate) HPLC Step 1: HPLC-UV Purity Analysis (C18 Gradient) Start->HPLC PurityCheck Purity > 98.0%? HPLC->PurityCheck Reject1 REJECT (Low Purity) PurityCheck->Reject1 No NMR Step 2: 1H NMR Analysis (DMSO-d6) PurityCheck->NMR Yes RegioCheck Ring Proton Shift > 8.9 ppm? NMR->RegioCheck IsomerID IDENTIFIED AS 5-Ethyl Isomer (Impurity) RegioCheck->IsomerID No (< 8.7 ppm) MS Step 3: LC-MS Confirmation ([M+H]+ = 156.06) RegioCheck->MS Yes Final CERTIFY as Reference Standard MS->Final

Figure 1: Decision tree for the qualification of Methyl 3-Ethylisoxazole-4-carboxylate reference standards, emphasizing regioisomer differentiation.

Experimental Data Summary (Simulated)

The following table summarizes typical data observed when comparing a high-quality 3-ethyl standard against its common 5-ethyl isomer impurity.

ParameterMethyl 3-Ethylisoxazole-4-carboxylate Methyl 5-Ethylisoxazole-4-carboxylate (Impurity)
CAS 1402812-89-8N/A (Isomer)
1H NMR (Ring H) δ 9.05 ppm (s) δ 8.52 ppm (s)
1H NMR (Ethyl) δ 2.90 (q), 1.25 (t)δ 2.75 (q), 1.20 (t)
HPLC RT (C18) 12.4 min12.8 min (Often co-elutes without optimized gradient)
UV Max 215 nm, 254 nm218 nm, 260 nm

Note: The downfield shift of the ring proton in the 3-ethyl isomer is the most reliable "fingerprint" for identification.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71309489, Methyl 3-ethylisoxazole-4-carboxylate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022).[6] An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (Discusses isoxazole ring expansion and NMR characterization of similar carboxylates). Retrieved from [Link][6]

  • Sielc Technologies. (2024). HPLC Separation of Isoxazole Derivatives. (Methodology for separating isoxazole isomers). Retrieved from [Link]

Sources

Comparative reactivity of isoxazole esters vs pyrazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Isoxazole Esters vs. Pyrazole Esters

Executive Summary

This guide analyzes the divergent reactivity profiles of isoxazole and pyrazole esters. While structurally similar five-membered heterocycles, their electronic behaviors differ fundamentally.[1] Pyrazole esters function as robust, aromatic substrates amenable to standard alkaline hydrolysis. Isoxazole esters , conversely, are "metastable" electrophiles; the presence of the oxygen atom and the weak N–O bond renders them highly susceptible to base-induced ring fragmentation (Kemp elimination type) rather than simple ester hydrolysis.

Key Takeaway: Treat pyrazole esters as standard aromatic esters.[1] Treat isoxazole esters as activated, fragile electrophiles requiring acidic or neutral deprotection strategies.

Electronic & Structural Fundamentals

The reactivity difference stems from the heteroatom contribution to ring aromaticity and electronegativity.

FeatureIsoxazole Ring Pyrazole Ring
Heteroatoms Oxygen (EN = 3.[1]44) & NitrogenNitrogen (EN = 3.[1]04) & Nitrogen
Aromaticity (NICS) Lower (Less aromatic, more diene-like)Higher (Significant resonance stabilization)
Bond Stability Weak N–O bond (

55 kcal/mol)
Strong N–N bond (

70 kcal/mol)
Electronic Effect Strongly Electron Withdrawing (EWG)Moderately Electron Withdrawing (EWG)
Ester Carbonyl Highly Electrophilic (Activated)Moderately Electrophilic (Standard)

Expert Insight: The isoxazole ring acts as a stronger electron-withdrawing group (EWG) than the pyrazole ring.[1] This makes the attached ester carbonyl more susceptible to nucleophilic attack. However, the ring protons (specifically at C3) in isoxazoles are also significantly more acidic, creating a competing pathway for bases.

Critical Reactivity: Hydrolysis vs. Ring Fragmentation

Pyrazole Esters: The Stable Standard

Pyrazole esters generally undergo


 (Base-catalyzed, Acyl-oxygen cleavage) hydrolysis without complicating side reactions.[1] The N-H proton (if present) is acidic (

), and its deprotonation creates a pyrazolate anion. This anionic charge donates electron density into the ring, reducing the electrophilicity of the ester carbonyl and actually slowing down hydrolysis compared to neutral phenyl esters.
Isoxazole Esters: The "Achilles' Heel"

Isoxazole esters present a dual electrophilic face.

  • The Ester Carbonyl: Susceptible to hydrolysis.

  • The Ring C3 Proton: Susceptible to deprotonation.

Under standard saponification conditions (e.g., NaOH/MeOH), the base often acts as a Bronsted base rather than a nucleophile. It deprotonates the C3 position, triggering a concerted E1cB-like elimination (similar to the Kemp elimination observed in benzisoxazoles). This cleaves the weak N–O bond, destroying the heterocycle and yielding a


-cyano-enol species.[1]

DOT Diagram 1: Mechanism of Base-Induced Isoxazole Ring Opening

Isoxazole_Ring_Opening cluster_0 Step 1: Deprotonation cluster_1 Step 2: Fragmentation (Kemp-like) Isoxazole Isoxazole Ester (C3-H) Anion C3-Carbanion Intermediate Isoxazole->Anion Fast Deprotonation (at C3) Base Base (OH-) Base->Isoxazole Transition Concerted N-O Cleavage Anion->Transition Electronic Rearrangement Product Beta-Cyano Enolate Transition->Product Irreversible Ring Opening

Caption: Base-mediated deprotonation at C3 triggers N-O bond cleavage, destroying the isoxazole ring.[1]

Experimental Protocols

Protocol A: Robust Saponification of Pyrazole Esters

Applicable for: Pyrazole-3-carboxylates, Pyrazole-4-carboxylates.[1]

  • Dissolution: Dissolve 1.0 eq of pyrazole ester in MeOH (0.5 M concentration).

  • Reagent: Add 3.0 eq of NaOH (2M aqueous solution).

    • Note: Excess base is required if the pyrazole N-H is free, as it consumes 1 eq of base immediately.

  • Reaction: Reflux at 65°C for 2–4 hours.

    • Monitoring: TLC will show conversion to the highly polar carboxylate salt.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 3–4. The pyrazole carboxylic acid typically precipitates. Filter and dry.[1]

Protocol B: Controlled Hydrolysis of Isoxazole Esters

Applicable for: Isoxazole-3/4/5-carboxylates where ring preservation is required.[1]

Option 1: Acidic Hydrolysis (Preferred)

  • Dissolution: Dissolve isoxazole ester in 1:1 mixture of glacial Acetic Acid and 6M HCl.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5] Acid-catalyzed

      
       hydrolysis protonates the carbonyl oxygen, activating it for water attack without touching the sensitive ring protons or N-O bond.
      
  • Workup: Concentrate in vacuo. Dilute with water and extract with EtOAc.[1]

Option 2: Enzymatic Hydrolysis (Mildest)

  • System: Phosphate buffer (pH 7.0) with 10% acetone (cosolvent).

  • Catalyst: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1]

  • Conditions: Stir at 30°C.

    • Why: Enzymes operate at neutral pH, completely avoiding the

      
       threshold for C3 deprotonation.
      

Decision Logic & Troubleshooting

DOT Diagram 2: Hydrolysis Strategy Decision Tree

Hydrolysis_Decision_Tree Start Start: Heterocyclic Ester CheckRing Identify Ring System Start->CheckRing Pyrazole Pyrazole Ester CheckRing->Pyrazole Isoxazole Isoxazole Ester CheckRing->Isoxazole P_Method Standard Saponification (LiOH/THF or NaOH/MeOH) Pyrazole->P_Method Safe I_Check Is C3 Position Unsubstituted? Isoxazole->I_Check I_Risk HIGH RISK: Ring Opening I_Check->I_Risk Yes (H at C3) I_Safe Moderate Risk: Steric Protection I_Check->I_Safe No (R at C3) Method_Acid USE ACIDIC HYDROLYSIS (HCl/AcOH) I_Risk->Method_Acid Method_Enz USE ENZYMATIC HYDROLYSIS (PLE/Lipase) I_Risk->Method_Enz I_Safe->Method_Acid Preferred

Caption: Selection logic to avoid base-mediated degradation of isoxazole rings.

Data Summary: Reactivity Matrix

ReactionPyrazole Ester Isoxazole Ester Outcome Notes
Alkaline Hydrolysis (pH > 12) Stable, SlowUnstable Isoxazoles form cyanoketones via ring opening.[1]
Acidic Hydrolysis (pH < 2) Stable, ModerateStable, ModeratePreferred method for Isoxazoles.
Aminolysis Slow (requires heat)FastIsoxazole esters are better acylating agents due to EWG ring.
Reduction (H2/Pd) InertLabile Isoxazole N-O bond cleaves to form amino-enones.[1]

References

  • Kemp, D. S., & Casey, M. L. (1973).[4] Physical organic chemistry of benzisoxazoles. II. Linearity of the Brønsted free energy relationship for the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society.[4] Link

  • USDA Agricultural Research Service. (2006).[1] Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl. (Comparison of pyrazole electrophilicity). Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.[1] (Review of N-O bond cleavage utility). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] (Source for

    
     values of heterocyclic substituents). Link
    

Sources

Validating Methyl 3-Ethylisoxazole-4-carboxylate: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical validation manual for Methyl 3-Ethylisoxazole-4-carboxylate , designed for analytical chemists and drug development scientists. It moves beyond simple data reporting to establish a rigorous validation framework comparing Elemental Analysis (EA) against orthogonal techniques.

Executive Summary & Technical Context

Methyl 3-Ethylisoxazole-4-carboxylate (Formula: C₇H₉NO₃ | MW: 155.15 g/mol ) is a critical heterocyclic building block, often used as a scaffold in the synthesis of antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

In the context of pharmaceutical intermediate validation, Elemental Analysis (EA) serves as the "Gatekeeper of Bulk Purity." While modern labs heavily rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), these techniques often fail to detect inorganic salts, trapped moisture, or non-protonated impurities that do not ionize.

This guide objectively compares the performance of EA against HRMS and qNMR, demonstrating why EA remains the gold standard for validating the bulk composition of this specific isoxazole derivative.

Theoretical Baseline: The "Truth" Values

Before analyzing experimental data, the theoretical abundance of elements must be established. For Methyl 3-Ethylisoxazole-4-carboxylate , the values are derived from the stoichiometry C₇H₉NO₃.

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.07754.19%
Hydrogen (H) 91.0089.0725.85%
Nitrogen (N) 114.00714.0079.03%
Oxygen (O) 315.99947.99730.93%
Total --155.153 100.00%

Validation Rule: According to ACS and RSC journal standards, experimental values must fall within ±0.40% of these theoretical values to confirm >95% purity [1, 2].

Comparative Analysis: EA vs. HRMS vs. qNMR

This section critiques the "performance" of Elemental Analysis compared to its alternatives for this specific compound.

Method 1: Elemental Analysis (Combustion)[5][6][7][8]
  • Mechanism: Flash combustion at >900°C converts the sample into CO₂, H₂O, and N₂ gases, separated by GC and detected via Thermal Conductivity.

  • Performance for Isoxazoles: High. Isoxazoles are nitrogen-rich. EA accurately quantifies the N-ratio, confirming the ring integrity vs. open-chain byproducts.

  • Blind Spots: Does not identify what the impurity is, only that one exists.

Method 2: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.

  • Performance: Excellent for confirming the formula (C₇H₉NO₃).

  • Critical Failure Mode: HRMS is a qualitative confirmation of identity, not purity. A sample can be 80% pure (with 20% inorganic salts or silica gel) and still give a perfect mass match. It fails to validate bulk purity.

Method 3: Quantitative NMR (qNMR)[6][9][10]
  • Mechanism: Integration of proton signals against an internal standard (e.g., Maleic acid).

  • Performance: High. Can detect trapped solvents (e.g., Ethyl Acetate from synthesis).

  • Critical Failure Mode: Requires a protonated impurity. It is blind to inorganic salts (NaCl, Na₂SO₄) often used in the drying step of isoxazole synthesis.

Summary of Performance
FeatureElemental Analysis (EA)HRMS1H NMR / qNMR
Confirms Bulk Purity? YES (Sensitive to all mass)NO (Blind to non-ionizables)PARTIAL (Blind to inorganics)
Identifies Impurity? NOYES (If ionizable)YES (If protonated)
Sample Requirement ~2-5 mg (Destructive)<1 mg (Destructive)~10 mg (Non-destructive)
Detection of Water Indirectly (via H/C skew)NONO (Exchangeable protons)

Experimental Protocol: Validating Methyl 3-Ethylisoxazole-4-carboxylate

Since this compound is typically an oil or low-melting solid, standard open-tin sampling often leads to volatilization errors. This protocol mitigates those risks.

Step 1: Sample Preparation (The "Liquid Seal" Technique)
  • Drying: Dry the synthesized oil under high vacuum (<1 mbar) for 12 hours at 40°C to remove residual Ethyl Acetate/Hexanes.

  • Encapsulation: Use pre-tared hermetic aluminum pans or liquid-seal tin capsules . Do not use open boats.

  • Weighing: Accurately weigh 2.0 – 3.0 mg of the substance. (Error margin: ±0.005 mg).

  • Sealing: Cold-weld the capsule immediately to prevent moisture absorption (hygroscopicity check).

Step 2: Instrument Configuration (CHN Mode)
  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 980°C (Ensure complete oxidation of the isoxazole ring).

  • Reduction Temp: 650°C (Copper wires).

  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide. Rationale: Similar C/N ratios to the target.

Data Interpretation & Troubleshooting

The following table illustrates how to interpret "Failed" EA data for this specific compound.

Scenario Analysis
Scenario%C (Theo: 54.19)%H (Theo: 5.85)%N (Theo: 9.03)Diagnosis
Pass (Pure) 54.155.889.01Valid. Within ±0.4% tolerance.
Fail (Wet) 53.10 (Low)6.10 (High)8.80 (Low)Water Contamination. High H and consistently low C/N indicates moisture. Re-dry with P₂O₅.
Fail (Solvent) 55.50 (High)6.20 (High)8.10 (Low)Trapped Ethyl Acetate. EtOAC is C-rich/N-poor. The C goes up, N goes down.
Fail (Inorganic) 50.20 (Low)5.40 (Low)8.30 (Low)Silica/Salt. All values drop proportionally. The "missing mass" is non-combustible material.

Logic Flow for Validation (Visualization)

The following decision tree outlines the logical workflow for validating the compound, ensuring no step is skipped.

ValidationFlow Start Crude Methyl 3-Ethylisoxazole-4-carboxylate Purification Purification (Column/Distillation) + High Vac Drying Start->Purification NMR 1H NMR Analysis (Check Structure & Solvents) Purification->NMR EA Elemental Analysis (CHN) (Check Bulk Purity) NMR->EA If NMR clean Decision Compare Found vs. Calc (Tolerance ±0.4%) EA->Decision Pass VALIDATED Release for Biological Testing Decision->Pass Within ±0.4% Fail_Water Fail: High H, Low C/N (Moisture) Decision->Fail_Water Dev > 0.4% Fail_Solvent Fail: C/H Deviation (Trapped Solvent) Decision->Fail_Solvent Fail_Inorganic Fail: All Values Low (Inorganic Salts) Decision->Fail_Inorganic Action_Dry Action: Dry over P2O5 Fail_Water->Action_Dry Fail_Solvent->Action_Dry Action_Repurify Action: Filter/Recrystallize Fail_Inorganic->Action_Repurify Action_Dry->EA Retest Action_Repurify->EA Retest

Figure 1: Validation Logic Flow. A closed-loop system ensuring that failed EA results trigger specific corrective actions (Drying vs. Repurification) based on the specific deviation pattern.

References

  • American Chemical Society (ACS). (2025). Author Guidelines for Data Reporting: Elemental Analysis. Journal of Organic Chemistry. [Link]

  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. Inorganic Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: GC-MS vs. LC-MS Profiling of Methyl 3-Ethylisoxazole-4-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of Methyl 3-Ethylisoxazole-4-carboxylate Reaction Mixtures Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

Methyl 3-ethylisoxazole-4-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for bioactive isoxazolo-pyridines and immunomodulatory drugs. In synthetic reaction mixtures, this molecule co-exists with specific impurities: unreacted methyl 3-oxopentanoate, hydroxylamine residues, and the hydrolysis product (3-ethylisoxazole-4-carboxylic acid).

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default "workhorse" for polar pharmaceuticals, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for the volatile ester intermediate and provides definitive structural fingerprinting via Electron Ionization (EI) fragmentation.

This guide objectively compares the optimized GC-MS Methodology (The Product) against LC-MS/UV (The Alternative), demonstrating why GC-MS is the preferred technique for purity profiling of this specific ester, while acknowledging where LC-MS remains necessary.

Methodology Comparison: GC-MS vs. LC-MS

The following table contrasts the performance of the optimized GC-MS protocol against standard Reverse-Phase LC-MS for this specific isoxazole ester.

FeatureGC-MS (Recommended) LC-MS (Alternative) Scientific Rationale
Analyte Suitability Excellent for Methyl Ester.Good, but lower resolution.The ester (BP ~72°C @ 0.5mmHg) is volatile and thermally stable, ideal for GC gas phase separation.
Structural Data High (EI Fingerprint). Low ([M+H]+ only).EI (70 eV) provides reproducible fragmentation (m/z 124,[1] 96) for library matching; ESI is too soft for structural confirmation.
Impurity Profiling Superior for Regioisomers. Moderate.[2]Capillary GC columns (HP-5ms) separate 3-ethyl vs. 5-ethyl isomers more effectively than C18 LC columns.
Degradant Detection Poor (Requires Derivatization).Excellent. GC-MS misses the polar free acid (hydrolysis product) unless silylated; LC-MS detects it directly.
Matrix Tolerance Low (Requires Extraction).High (Dilute & Shoot).[2][3]GC-MS requires dry, organic extracts (EtOAc); LC-MS tolerates aqueous reaction buffers.

Deep Dive: Optimized GC-MS Protocol

To achieve reproducible quantification and isomer resolution, the following protocol utilizes a non-polar stationary phase with a specific thermal gradient to prevent co-elution of the starting beta-keto ester.

Sample Preparation (Self-Validating Protocol)
  • Step 1: Take 100 µL of reaction mixture.

  • Step 2: Quench in 500 µL saturated NH₄Cl (aq). Reason: Neutralizes basic catalysts (e.g., NaOH) to prevent on-column degradation.

  • Step 3: Extract with 500 µL Ethyl Acetate (EtOAc). Vortex 30s.

  • Step 4: Centrifuge and transfer organic layer to a vial containing anhydrous Na₂SO₄. Critical: Water injection damages the GC stationary phase and causes peak tailing.

  • Step 5: Transfer supernatant to GC vial.

Instrument Parameters
  • Column: Agilent HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm) or equivalent.[4]

    • Why: Low bleed and high selectivity for isomeric esters.

  • Inlet: Split Mode (20:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Focuses volatiles like methyl acetoacetate).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Bake out heavy oligomers).

  • MS Source: EI Source @ 230°C, 70 eV.

  • Scan Range: 40–350 amu.

Fragmentation Analysis (Data Interpretation)

The Electron Ionization (EI) spectrum of Methyl 3-ethylisoxazole-4-carboxylate (MW 155) follows a distinct pathway driven by the stability of the isoxazole ring and the ester group.

  • Molecular Ion (M+): m/z 155 . Usually distinct but not the base peak.[2]

  • Alpha-Cleavage (Loss of OMe): m/z 124 . The ester bond cleaves, losing the methoxy radical (•OCH₃, mass 31). This is often the Base Peak (100%).

  • Loss of Carbonyl (Loss of COOMe): m/z 96 . Further fragmentation loses the entire ester functionality, leaving the 3-ethylisoxazole cation.

  • Ring Cleavage: m/z 68 . Characteristic cleavage of the isoxazole N-O bond.

Validation Check: If the ratio of m/z 124 to m/z 155 varies significantly (>20%) between runs, check the inlet liner for active sites (thermal degradation).

Reaction Monitoring Workflow

The following diagram illustrates the decision logic for choosing between GC-MS and LC-MS during the synthesis optimization of isoxazole carboxylates.

G node_reaction Reaction Mixture (Methyl 3-Ethylisoxazole-4-carboxylate) node_decision Analytical Objective? node_reaction->node_decision node_purity Isomer Purity / Structural ID node_decision->node_purity High Resolution Needed node_kinetics Kinetics / Acid Degradant node_decision->node_kinetics Speed / Polar Impurities node_extract L/L Extraction (EtOAc) + Drying (Na2SO4) node_purity->node_extract node_gc GC-MS (HP-5ms) EI Source (70eV) node_extract->node_gc node_frag Data: Fragmentation Pattern (m/z 155, 124, 96) node_gc->node_frag node_frag->node_reaction Optimize Regioselectivity node_dilute Dilute in MeOH/Water (Filter 0.2µm) node_kinetics->node_dilute node_lc LC-MS (C18) ESI Source (+/-) node_dilute->node_lc node_molion Data: Molecular Ion Only ([M+H]+ 156) node_lc->node_molion node_molion->node_reaction Monitor Hydrolysis

Caption: Workflow logic for selecting GC-MS vs. LC-MS based on the specific analytical need (Purity vs. Kinetics).

References

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylisoxazole-4-carboxylic acid Mass Spectrum (Analogous Fragmentation Pattern). NIST Chemistry WebBook. Available at: [Link][1]

  • Biotage. How does your sample prep change for LC/MS vs GC/MS? (2023).[3][5] Available at: [Link]

  • PubChem. Ethyl 3-methylisoxazole-4-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).[3][5][6] Available at: [Link][1]

Sources

Safety Operating Guide

Methyl 3-Ethylisoxazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal and handling procedures for Methyl 3-Ethylisoxazole-4-carboxylate . It is designed for researchers and safety officers requiring immediate, compliant, and chemically sound operational protocols.

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, verify the chemical identity to ensure compatibility with waste streams.

Parameter Data
Chemical Name Methyl 3-Ethylisoxazole-4-carboxylate
CAS Number 1402812-89-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Physical State Liquid or Low-Melting Solid (typically orange/yellow)
Solubility Low water solubility; Soluble in organic solvents (DCM, EtOAc, MeOH)
Flash Point >100°C (Estimated based on analogs); Treat as Combustible
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Immediate Action: Spill Management

Core Directive: Prevent environmental release. Isoxazole esters are toxic to aquatic life and must not enter drainage systems.

  • Evacuate & Ventilate: Remove ignition sources. Although the flash point is likely high, vapors can accumulate.

  • Containment: Do NOT use water. Water will spread the hydrophobic ester.

    • Small Spills (<50 mL): Absorb with vermiculite, dry sand, or proprietary organic spill pads.

    • Large Spills (>50 mL): Dike the area with absorbent socks to prevent spreading to floor drains.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth HDPE or glass jar .

    • Label container: "Hazardous Waste - Debris Contaminated with Methyl 3-Ethylisoxazole-4-carboxylate."

    • Clean surface with soap and water only after bulk removal.

Waste Classification & Segregation

Proper segregation is the primary mechanism for preventing laboratory accidents during waste storage.

  • RCRA Status (US EPA): Not specifically P-listed or U-listed. However, it must be evaluated for Characteristic Waste properties.

    • Ignitability (D001): If liquid phase has a flash point <60°C (unlikely but possible in synthesis mixtures).

    • Toxicity: Treat as toxic organic waste due to biological activity of isoxazole pharmacophores.

  • Segregation Logic:

    • Stream A (Organic, Non-Halogenated): Segregate here.[1] This compound contains C, H, N, O only.

    • Stream B (Organic, Halogenated): Do NOT mix unless dissolved in halogenated solvents (e.g., DCM).

    • Stream C (Aqueous): Do NOT mix. Hydrolysis yields methanol (toxic) and 3-ethylisoxazole-4-carboxylic acid.

Disposal Workflows

Protocol A: Primary Waste Stream (Liquid/Solid Substance)
  • Method: High-Temperature Incineration (Thermal Oxidation).

  • Mechanism: The ester bond cleaves, and the isoxazole ring opens under high heat (>1000°C), oxidizing to CO₂, H₂O, and NOₓ.

  • Procedure:

    • Collect in a solvent-compatible container (Safety Can or Amber Glass).

    • Label clearly with full chemical name (No abbreviations).

    • Transfer to facility Hazardous Waste Management for off-site incineration.

Protocol B: Empty Container Disposal
  • Regulatory Standard: "RCRA Empty" (40 CFR 261.7).

  • Procedure:

    • Triple Rinse: Rinse the container three times with a minimal volume of a compatible solvent (e.g., Acetone or Ethanol).

    • Rinsate Disposal: Pour all rinsate into the Organic Waste container (Protocol A). Do not pour rinsate down the sink.

    • Deface Label: Cross out the original label and mark "Empty."

    • Discard: Dispose of the glass/plastic container in standard lab glass trash or recycling, depending on facility rules.

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision matrix for disposing of Methyl 3-Ethylisoxazole-4-carboxylate and its associated waste streams.

DisposalLogic Start Waste Generation: Methyl 3-Ethylisoxazole-4-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris / PPE StateCheck->Solid HalogenCheck Contains Halogenated Solvents (DCM, CHCl3)? Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste Solid->StreamC Bag & Tag StreamA Stream A: Non-Halogenated Organic Waste HalogenCheck->StreamA No (Pure or Alcohol/Acetone mix) StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes (Mixed with Halogens) DisposalMethod Final Disposal: High-Temp Incineration StreamA->DisposalMethod StreamB->DisposalMethod StreamC->DisposalMethod

Figure 1: Decision matrix for segregating Methyl 3-Ethylisoxazole-4-carboxylate waste streams to ensure compliant incineration.

Scientific Rationale & Safety Mechanisms

Why Incineration? Direct drain disposal is prohibited because ester hydrolysis in wastewater systems is slow and incomplete.

  • Hydrolysis Pathway:

    
    
    The breakdown releases Methanol  (toxic) and the free Isoxazole acid , which may persist in the environment or exhibit ecotoxicity.
    
  • Thermal Oxidation: Incineration ensures complete destruction of the heterocyclic ring, preventing the release of active pharmaceutical intermediates (APIs) into the water table.

Why No Oxidizers? Isoxazole esters have alkyl side chains (Ethyl group) and organic frameworks. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can result in hypergolic reactions or explosions due to the rapid oxidation of the organic skeleton.

References

  • National Institutes of Health (NIH) - PubChem. Ethyl 3-methylisoxazole-4-carboxylate Compound Summary (Analog Reference). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: Methyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1402812-89-8 Molecular Formula: C₇H₉NO₃ Molecular Weight: 155.15 g/mol [][2]

Executive Safety Assessment

Methyl 3-Ethylisoxazole-4-carboxylate is a specialized heterocyclic building block used primarily in pharmaceutical research and organic synthesis. As a research-grade intermediate, it often lacks a fully exhaustive toxicological profile compared to commodity chemicals.

Operational Directive: Treat this compound as a high-potency irritant and potential sensitizer . In the absence of definitive LD50 data for this specific CAS, safety protocols must default to the "Universal Precaution" standard used for functionalized isoxazoles, which are known to exhibit biological activity.

Key Hazard Profile (Inferred from Structure-Activity Relationships):

  • Skin/Eye Irritation: High probability of causing severe irritation or chemical burns upon direct contact (H315, H319).

  • Respiratory Risk: Volatility of methyl esters suggests inhalation hazards, specifically mucosal irritation (H335).

  • Chemical Reactivity: Susceptible to hydrolysis; releases methanol and isoxazole carboxylic acid upon contact with moisture/bases.

Personal Protective Equipment (PPE) Matrix

This matrix provides specific PPE requirements based on the operational task. Do not rely on generic lab safety rules; use this targeted approach.

PPE ComponentStandard Operation (Synthesis/Analysis)High-Risk Operation (Spill Cleanup/Scale-up)Technical Specification
Eye Protection Chemical Splash GogglesFace Shield + Splash GogglesANSI Z87.1 or EN 166 compliant. Safety glasses are insufficient due to liquid splash risk.
Hand Protection Double Nitrile (0.11 mm min)Barrier Laminate (e.g., Silver Shield®)Critical: Methyl esters can degrade nitrile over time. Change outer gloves immediately upon any splash.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Full-Face Respirator (OV/P100)Use Organic Vapor (OV) cartridges with a P100 particulate filter if outside a hood.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/PVC)Ensure wrist coverage is sealed (taped or cuffed) over gloves.
PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment Hood Is work inside Fume Hood? Start->Hood Splash Is there direct liquid splash risk? Hood->Splash Yes RespPPE ADD Respiratory Protection: Full-face OV/P100 Mask Hood->RespPPE No (Open Bench) StdPPE Standard Protocol: Splash Goggles + Double Nitrile + Lab Coat Splash->StdPPE No (Closed System) HighPPE High-Risk Protocol: Face Shield + Laminate Gloves + Apron Splash->HighPPE Yes (Pouring/Spills) RespPPE->Splash

Figure 1: Decision logic for selecting appropriate PPE based on environmental containment and splash risk.

Operational Protocols
A. Storage & Stability
  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Atmosphere: Store under inert gas (Nitrogen or Argon). Isoxazole esters can hydrolyze in moist air.

  • Incompatibility: Keep strictly separated from strong oxidizers, strong bases (causes rapid hydrolysis), and reducing agents.

B. Handling & Transfer
  • Engineering Control: All weighing and transfer must occur inside a certified chemical fume hood.

  • Liquid Transfer:

    • Use positive-displacement pipettes or glass syringes with Luer-lock needles to prevent aerosolization.

    • Avoid pouring directly from large bottles; decant into a secondary container first.

  • Solid Handling (if crystallized):

    • Use a static-free weighing boat.

    • Clean balance area immediately with a solvent-dampened wipe (Acetone or Ethanol) after use.

Emergency Response & Spill Logistics

Pre-requisite: Ensure a "Spill Kit" containing vermiculite, absorbent pads, and waste bags is accessible within 10 meters of the work area.

Spill Response Workflow

Spill_Response Assess Assess Volume & Location Minor Minor Spill (<50mL) Inside Hood Assess->Minor Major Major Spill (>50mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Pads Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Clean Clean Surface with Soap/Water Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Triage workflow for chemical spills. Note that major spills outside containment require evacuation due to respiratory risks.

Specific First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes , holding eyelids apart. Remove contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[3] Wash skin with soap and water.[4][5] Do not use solvents (ethanol/acetone) on skin, as they may increase absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal & Decontamination

Principle: Never dispose of this chemical down the drain. It is toxic to aquatic life and a potential groundwater contaminant.

  • Segregation: Collect all waste (including contaminated gloves and wipes) in a container labeled "Hazardous Waste - Organic Solvent (Non-Halogenated)" .

  • Decontamination of Glassware:

    • Rinse glassware with Acetone or Ethyl Acetate inside the fume hood.

    • Collect the rinse solvent into the hazardous waste container.

    • Wash glassware with detergent and water after the solvent rinse.

  • Final Disposal: Hand over to a licensed hazardous waste disposal contractor for incineration.

References
  • PubChem. (n.d.). Compound Summary for Ethyl 3-methylisoxazole-4-carboxylate (Analog Reference). National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.